3-Methoxybenzyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGISFWWEOGVMED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231719 | |
| Record name | m-(Chloromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824-98-6 | |
| Record name | 3-Methoxybenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-(Chloromethyl)anisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxybenzyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268684 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-(Chloromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-(chloromethyl)anisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methoxybenzyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAG2TC49EB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: 3-Methoxybenzyl Chloride (CAS No. 824-98-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methoxybenzyl chloride, a versatile reagent widely used in organic synthesis and pharmaceutical development.
Chemical and Physical Properties
This compound, also known as m-methoxybenzyl chloride or 1-(chloromethyl)-3-methoxybenzene, is a colorless to pale yellow liquid.[1] It is insoluble in water but soluble in most organic solvents.[1] The presence of both a methoxy (B1213986) and a chloromethyl group on the benzene (B151609) ring makes it a valuable intermediate for a variety of chemical transformations.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 824-98-6 | [2][3][4] |
| Molecular Formula | C₈H₉ClO | [2][3][4] |
| Molecular Weight | 156.61 g/mol | [2][3][5] |
| Appearance | Clear, colorless to light yellow liquid | [2][6][7] |
| Boiling Point | 124 °C at 13 mmHg | [2][4] |
| Density | 1.078 g/mL at 25 °C | [2][4] |
| Refractive Index | n20/D 1.544 | [4] |
| Flash Point | 101 °C (213.8 °F) - closed cup | |
| Solubility | Insoluble in water; Soluble in chloroform, methanol (B129727) (slightly), and most organic solvents. | [1][4] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and cost-effective method involves a two-step process starting from 3-methoxybenzaldehyde.[1]
General Experimental Protocol
Step 1: Reduction of 3-Methoxybenzaldehyde to 3-Methoxybenzyl Alcohol
This step typically involves the reduction of the aldehyde functional group. One documented method utilizes Raney nickel as the catalyst.[1] An alternative approach described in patent literature employs potassium borohydride (B1222165) for the reduction.[8]
Step 2: Chlorination of 3-Methoxybenzyl Alcohol
The resulting alcohol is then chlorinated to yield this compound. Thionyl chloride (SOCl₂) is a frequently used chlorinating agent for this transformation.[1][9] The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (DCM) in the presence of a base such as triethylamine (B128534) to neutralize the HCl generated.[9] Another patented method describes the use of hydrochloric acid for the chlorination step.[8]
A general laboratory procedure for the chlorination of 3-methoxybenzyl alcohol is as follows: 3-methoxybenzyl alcohol and triethylamine are dissolved in dichloromethane.[9] Thionyl chloride is then added slowly to the solution.[9] The reaction mixture is stirred at room temperature.[9] Upon completion, the mixture is washed with an aqueous HCl solution, and the organic phase is dried and concentrated to yield the product.[4][9]
A patented method outlines a process starting from 3-hydroxybenzaldehyde, which is first methylated to 3-methoxybenzaldehyde.[8] This is followed by reduction with potassium borohydride and subsequent chlorination with hydrochloric acid to obtain this compound.[8]
Below is a DOT script visualizing a common synthesis workflow.
Applications in Research and Drug Development
This compound is a key building block in organic synthesis, with significant applications in the pharmaceutical, agrochemical, and flavor and fragrance industries.[2]
Pharmaceutical Intermediate
This compound serves as an important intermediate in the synthesis of various pharmaceutical agents.[1][2] It is notably used in the preparation of cardiovascular drugs.[1][8] Its ability to act as a protecting group for alcohols, thiols, phenols, amides, amines, and carboxylic acids makes it a versatile tool in complex molecule synthesis.[4]
Organic Synthesis
In organic chemistry, this compound is utilized for the preparation of more complex molecules.[2] For instance, it has been used to alkylate 8-benzyloxy-2(1H)-quinolinone in the presence of sodium hydride and DMF.[4] It is also employed in the synthesis of diarylmethanes through palladium-catalyzed cross-coupling reactions.[4]
Recent research has explored the neuroprotective effects of macamide derivatives synthesized using 3-methoxybenzylamine, which can be derived from this compound.[] These studies suggest that such compounds may have therapeutic potential by interacting with targets like PPARγ to regulate metabolism and inflammation.[]
The logical relationship of its application in drug discovery is visualized in the following diagram.
Safety Information
This compound is classified as a hazardous substance and requires careful handling.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Description | Source |
| Hazard Statement | H314 | Causes severe skin burns and eye damage. | [5][11][12] |
| Precautionary Statement | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [11][12] |
| Precautionary Statement | P301 + P330 + P331 | IF SWALLOWED: rinse mouth. Do NOT induce vomiting. | [11][12] |
| Precautionary Statement | P303 + P361 + P353 | IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. | [12] |
| Precautionary Statement | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11][12] |
| Precautionary Statement | P310 | Immediately call a POISON CENTER or doctor/physician. | [11][12] |
| Precautionary Statement | P405 | Store locked up. | [12] |
It is corrosive and a lachrymator, meaning it can cause tearing.[11][13] It is also sensitive to moisture.[13] Appropriate personal protective equipment (PPE), including face shields, gloves, and goggles, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated place, typically refrigerated between 2-8°C.[4] In case of exposure, immediate first aid measures should be taken, and medical attention should be sought.[11][13][14]
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 4. This compound | 824-98-6 [chemicalbook.com]
- 5. This compound | C8H9ClO | CID 69994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 824-98-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound, 98+% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. CN102690175A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. fishersci.no [fishersci.no]
- 12. chemicalbook.com [chemicalbook.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide on the Physical Properties of 3-Methoxybenzyl Chloride
Introduction
3-Methoxybenzyl chloride, also known as 1-(chloromethyl)-3-methoxybenzene, is a versatile organic compound widely utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its utility in organic synthesis stems from the reactivity of the benzylic chloride, which allows for the introduction of the 3-methoxybenzyl group into various molecular scaffolds. A thorough understanding of its physical properties is paramount for its safe handling, optimal use in chemical reactions, and for the purification of its products. This guide provides a comprehensive overview of the key physical properties of this compound, supplemented with standardized experimental protocols for their determination.
Core Physical and Chemical Properties
The fundamental identifiers and properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉ClO | [1][2][3] |
| Molecular Weight | 156.61 g/mol | [1][2][3] |
| Appearance | Clear, colorless to pale yellow liquid | [1][4] |
| CAS Number | 824-98-6 | [1][2] |
| Density | 1.078 g/mL at 25 °C | [1][5] |
| Boiling Point | 124 °C at 13 mmHg | [1][5] |
| Melting Point | 101.67 °C (Note: This appears anomalous for a liquid at room temp) | [1] |
| Refractive Index | n20/D 1.544 | [5] |
| Solubility | Soluble in Chloroform, Methanol (Slightly) | [5] |
| Flash Point | 101 °C (213.8 °F) - closed cup |
Experimental Protocols
Accurate determination of physical properties is crucial for chemical characterization. The following sections detail generalized, standard laboratory procedures for measuring key physical constants.
Determination of Boiling Point (Micro-Reflux Method)
The boiling point is a critical indicator of a liquid's volatility. The micro-reflux method is suitable when only a small amount of the sample is available.
Methodology:
-
Sample Preparation: Approximately 0.5 mL of this compound is placed into a small test tube containing a magnetic stir bar.
-
Apparatus Setup: The test tube is securely clamped within a heating block situated on a hot plate stirrer. A thermometer is clamped such that its bulb is positioned about 1 cm above the liquid's surface to measure the vapor temperature. The entire setup should be placed within a fume hood.
-
Heating and Observation: The sample is heated gently while stirring. The temperature is monitored as the liquid begins to boil and a ring of condensing vapor (reflux) becomes visible on the test tube walls.
-
Measurement: The thermometer bulb should be aligned with this reflux ring. The stable temperature reading at which the liquid is gently refluxing is recorded as the boiling point. It is crucial not to heat the sample to dryness.[6]
Determination of Density (Volumetric and Gravimetric Method)
Density is a fundamental property defined as mass per unit volume. A straightforward method involves weighing a precisely measured volume of the liquid.[7]
Methodology:
-
Mass of Empty Cylinder: An empty, dry graduated cylinder (e.g., 25 mL) is placed on an electronic balance, and its mass is tared to zero or recorded.[7][8]
-
Volume Measurement: A specific volume of this compound (e.g., 10-20 mL) is carefully added to the graduated cylinder. The volume is read at the bottom of the meniscus to avoid parallax error.[7][8]
-
Mass of Liquid: The graduated cylinder containing the liquid is reweighed to determine the mass of the this compound.[7][8]
-
Calculation: The density (ρ) is calculated using the formula ρ = m/V, where 'm' is the mass of the liquid and 'V' is the measured volume.[7] For higher accuracy, the procedure should be repeated multiple times, and the average density calculated.[7][8]
Determination of Melting Point (Capillary Method)
While this compound is a liquid at room temperature, the determination of melting points is a standard procedure for solid compounds and impurities. The capillary method is a common and reliable technique.[9]
Methodology:
-
Sample Preparation: A small amount of a dry, powdered solid sample is loaded into a capillary tube, which is sealed at one end.[9] The sample is packed down to a height of 1-2 mm.[10]
-
Apparatus Setup: The capillary tube is placed into a melting point apparatus, such as a Mel-Temp or a Thiele tube, alongside a thermometer.[11]
-
Heating: The sample is heated rapidly at first to determine an approximate melting range. A second, fresh sample is then heated slowly, at a rate of about 2°C per minute, starting from a temperature 5-10°C below the approximate melting point.[12]
-
Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the range. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.[10]
Logical Workflow Visualization
The following diagram illustrates a generalized workflow for the physical characterization of a chemical sample like this compound.
Caption: Workflow for the physical characterization of a liquid chemical sample.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H9ClO | CID 69994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. A12630.18 [thermofisher.cn]
- 5. This compound | 824-98-6 [chemicalbook.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. westlab.com [westlab.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
Spectral Analysis of 3-Methoxybenzyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for 3-Methoxybenzyl chloride (C₈H₉ClO), a versatile intermediate in organic synthesis. The following sections present key spectral data in a structured format, outline general experimental protocols for data acquisition, and illustrate the analytical workflow.
Quantitative Spectral Data
The spectral data of this compound are summarized below, providing key insights into its molecular structure and composition.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Spectrum | Solvent | Frequency | Chemical Shift (δ) in ppm | Assignment |
| ¹H NMR | CDCl₃ | 399.65 MHz | 7.23 | A (Aromatic CH) |
| 6.93 | B (Aromatic CH) | |||
| 6.90 | C (Aromatic CH) | |||
| 6.83 | D (Aromatic CH) | |||
| 4.50 | E (CH₂Cl) | |||
| 3.75 | F (OCH₃) | |||
| ¹³C NMR | CDCl₃ | Not Specified | Data not explicitly provided in search results, but spectra are available. |
Note: ¹H NMR assignments are based on available data.[1] Specific peak assignments (A, B, C, D) to individual aromatic protons may require further 2D NMR analysis.
Table 2: Mass Spectrometry (MS) Data
| Technique | Top Peak (m/z) | 2nd Highest (m/z) | 3rd Highest (m/z) |
| GC-MS | 121 | 156 | 91 |
Note: The peak at m/z 156 likely corresponds to the molecular ion [M]⁺.[2] The base peak at m/z 121 corresponds to the loss of the chlorine atom, forming the stable methoxybenzyl cation.
Table 3: Infrared (IR) Spectroscopy Data
| Technique | Key Absorptions (cm⁻¹) |
| FTIR (Neat) | Specific peak values not detailed in search results, but spectra are available for analysis.[2] |
| ATR-IR | Specific peak values not detailed in search results, but spectra are available for analysis.[2] |
Note: Expected characteristic peaks would include C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-O stretching (ether), and C-Cl stretching.
Experimental Protocols
Detailed experimental protocols for the acquisition of the cited data are outlined below. These are generalized procedures based on the instrumentation mentioned in the source materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: Varian CFT-20 NMR Spectrometer or equivalent (e.g., 400 MHz Bruker Avance).[2][3]
Methodology:
-
Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, approximately 0.5 mL).[1] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).
-
¹H NMR Acquisition: The sample is placed in the spectrometer. The ¹H NMR spectrum is acquired at an appropriate frequency (e.g., 400 MHz). Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Following ¹H NMR, the spectrometer is tuned to the ¹³C frequency. The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final frequency-domain spectrum. Chemical shifts are referenced to TMS.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and fragmentation pattern.
Instrumentation: A standard GC-MS system.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC Separation: A small volume of the sample is injected into the GC, where it is vaporized. The components are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. It is ionized (typically by electron impact - EI), and the resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum shows the relative abundance of different fragments. The molecular ion peak is identified, and the fragmentation pattern is analyzed to support the proposed structure.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on the absorption of infrared radiation.
Instrumentation: Bruker Tensor 27 FT-IR spectrometer or equivalent.[2]
Methodology (ATR-IR):
-
Sample Preparation: A small drop of neat (undiluted) this compound liquid is placed directly onto the ATR crystal (e.g., DuraSamplIR II).[2]
-
Data Acquisition: The IR beam is passed through the ATR crystal and reflects off the surface in contact with the sample. The sample absorbs specific frequencies of IR radiation corresponding to its vibrational modes. The detector measures the attenuated radiation.
-
Data Processing: A background spectrum (of the clean ATR crystal) is first recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O. The resulting spectrum shows absorbance or transmittance as a function of wavenumber (cm⁻¹).
Analytical Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound such as this compound.
Caption: Workflow for the spectral analysis and characterization of this compound.
References
An In-depth Technical Guide to the 1H NMR Spectrum of 3-Methoxybenzyl Chloride
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-methoxybenzyl chloride. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation and purity assessment.
Core Data Presentation
The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, benzylic, and methoxy (B1213986) protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group result in a specific pattern in the aromatic region.
The quantitative data for the 1H NMR spectrum of this compound, acquired in deuterated chloroform (B151607) (CDCl3), is summarized in the table below.[1]
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| Aromatic (H-6) | ~7.23 | t | 1H | J = 7.7 Hz (ortho) |
| Aromatic (H-2) | ~6.93 | s | 1H | - |
| Aromatic (H-4) | ~6.90 | d | 1H | J = 7.7 Hz (ortho) |
| Aromatic (H-5) | ~6.83 | dd | 1H | J = 7.7 Hz (ortho), J = 2.5 Hz (meta) |
| Benzylic (CH2Cl) | ~4.50 | s | 2H | - |
| Methoxy (OCH3) | ~3.75 | s | 3H | - |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent, concentration, and the specific NMR instrument used.[1]
Molecular Structure and Proton Assignments
The structure of this compound with the assigned protons is depicted below. This visualization aids in correlating the spectral data with the molecular structure.
Caption: Molecular structure of this compound with proton assignments.
Experimental Protocols
The following section outlines a typical experimental protocol for acquiring the 1H NMR spectrum of this compound.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCl3).
-
Transfer the solution to a standard 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), although modern spectrometers can reference the residual solvent peak.
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for better signal dispersion.[2][3][4]
-
Solvent: Deuterated Chloroform (CDCl3)[1]
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Acquisition Time: An acquisition time of 2-4 seconds.
-
Spectral Width: A spectral width of approximately 12-16 ppm.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the residual CHCl3 peak to 7.26 ppm.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities and coupling constants to confirm the assignments.
Workflow for NMR Data Acquisition and Analysis
The logical workflow from sample preparation to final spectral analysis is illustrated in the diagram below.
Caption: Workflow for 1H NMR data acquisition and analysis.
References
In-Depth Technical Guide: 13C NMR Data of 3-Methoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) data for 3-methoxybenzyl chloride. Due to the limited availability of publicly accessible, experimentally verified 13C NMR data for this specific compound, this guide presents a representative dataset derived from spectral correlation with structurally analogous compounds, namely anisole (B1667542) and benzyl (B1604629) chloride. This approach allows for a reliable estimation of the chemical shifts for each carbon atom in this compound.
Representative 13C NMR Data
The following table summarizes the estimated 13C NMR chemical shifts for this compound, recorded in deuterated chloroform (B151607) (CDCl3). The assignments are based on the analysis of substituent effects on the benzene (B151609) ring and comparison with known spectral data of related molecules.
| Carbon Atom | Chemical Shift (δ) in ppm |
| C1 | ~139.5 |
| C2 | ~120.5 |
| C3 | ~159.8 |
| C4 | ~113.5 |
| C5 | ~129.7 |
| C6 | ~114.0 |
| C7 (CH2Cl) | ~46.3 |
| C8 (OCH3) | ~55.2 |
Experimental Protocols
The acquisition of high-quality 13C NMR spectra is crucial for accurate structural elucidation. The following is a detailed methodology for obtaining the 13C NMR spectrum of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 50-100 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for NMR analysis of organic compounds and its carbon signal at ~77.16 ppm can be used as a reference.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz or 500 MHz spectrometer:
-
Spectrometer Frequency: 100 MHz or 125 MHz for 13C nucleus.
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) should be used to obtain a spectrum with single lines for each carbon atom.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration, although quantitative analysis is not the primary goal here.
-
Number of Scans (NS): A sufficient number of scans (e.g., 128 to 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, especially for the quaternary carbon atoms which typically have longer relaxation times and weaker signals.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of 13C chemical shifts for organic molecules.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the CDCl3 solvent peak at δ 77.16 ppm or to the TMS signal at δ 0.00 ppm if used.
-
Peak Picking and Integration: Identify and list the chemical shifts of all peaks.
Molecular Structure and NMR Assignments
The structure of this compound with the corresponding carbon atom numbering for NMR assignment is presented below.
In-Depth Technical Guide to the Infrared Spectroscopy of 3-Methoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-methoxybenzyl chloride, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Understanding the vibrational properties of this compound through IR spectroscopy is crucial for its identification, quality control, and the monitoring of chemical reactions in which it participates.
Core Spectroscopic Data
The infrared spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its specific functional groups. The quantitative data, including peak positions, intensities, and their assignments, are summarized in the table below. This information is critical for researchers to accurately identify the compound and assess its purity.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3000 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch (CH₂) |
| ~2835 | Medium | C-H Stretch in O-CH₃ |
| ~1600 | Strong | C=C Aromatic Ring Stretch |
| ~1485 | Strong | C=C Aromatic Ring Stretch |
| ~1260 | Strong | Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) |
| ~1040 | Strong | Symmetric C-O-C Stretch (Aryl-Alkyl Ether) |
| ~780 | Strong | C-H Out-of-Plane Bending (Aromatic) |
| ~680 | Strong | C-Cl Stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
The following protocol outlines the steps for acquiring an FT-IR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique, a common method for liquid samples.
1. Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is properly installed in the sample compartment.
2. Background Spectrum Acquisition:
-
Before analyzing the sample, a background spectrum must be collected to account for atmospheric and instrumental interferences.
-
Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, lint-free wipe.
-
Allow the crystal to air dry completely.
-
Initiate the background scan using the instrument's software. This spectrum will be automatically subtracted from the sample spectrum.
3. Sample Application:
-
Place a single drop of neat (undiluted) this compound directly onto the center of the ATR crystal.[1][2]
-
Ensure that the sample covers the entire surface of the crystal to obtain a strong signal.
4. Spectrum Acquisition:
-
Initiate the sample scan using the instrument's software.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.
5. Data Processing and Analysis:
-
The resulting spectrum should be baseline-corrected if necessary.
-
Identify and label the significant absorption peaks.
-
Compare the obtained peak positions with the reference data provided in this guide or in spectral databases.
6. Cleaning:
-
After the measurement is complete, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
Visualizing the Experimental Workflow and Spectral Correlations
To further clarify the experimental process and the relationship between the molecular structure and its IR spectrum, the following diagrams are provided.
Caption: Experimental workflow for ATR FT-IR analysis.
Caption: Correlation of IR peaks and molecular vibrations.
References
An In-depth Technical Guide to the Mass Spectrometry of 3-Methoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-methoxybenzyl chloride, a crucial intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Understanding its behavior under mass spectrometric conditions is paramount for reaction monitoring, purity assessment, and structural elucidation. This document details the fragmentation patterns observed under electron ionization, outlines experimental protocols, and presents key data in a structured format for ease of reference.
Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization is a hard ionization technique that provides detailed structural information through extensive fragmentation. The EI mass spectrum of this compound is characterized by a series of fragment ions that arise from predictable cleavage pathways.
Quantitative Data Summary
The relative abundances of the principal ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. The data reveals the molecular ion and a series of fragment ions resulting from the loss of chlorine, the methoxy (B1213986) group, and other neutral fragments.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Ion Structure/Formula |
| 158 | 12.5 | [C₈H₉³⁷ClO]⁺• (Molecular ion with ³⁷Cl isotope) |
| 156 | 39.1 | [C₈H₉³⁵ClO]⁺• (Molecular ion with ³⁵Cl isotope) |
| 122 | 9.8 | [C₈H₉O]⁺ |
| 121 | 100.0 | [C₈H₉O]⁺ |
| 91 | 24.0 | [C₇H₇]⁺ |
| 78 | 9.9 | [C₆H₆]⁺• |
| 77 | 14.8 | [C₆H₅]⁺ |
| 51 | 8.3 | [C₄H₃]⁺ |
| 39 | 5.7 | [C₃H₃]⁺ |
Experimental Protocol for EI-MS Analysis
While specific instrument parameters may vary, a general protocol for the EI-MS analysis of this compound is outlined below. This protocol is based on standard practices for the analysis of volatile and semi-volatile organic compounds.
Instrumentation:
-
Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an electron ionization source.
-
Sample Introduction: Gas chromatography (GC) is the preferred method for sample introduction to ensure sample purity and volatility. A direct insertion probe can also be used for pure samples.
Gas Chromatography (GC) Parameters (if applicable):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation patterns and allows for comparison with library spectra.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature (if applicable): 150 °C.
-
Mass Range: m/z 35-300.
-
Scan Rate: 1-2 scans/second.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Inject 1 µL of the solution into the GC-MS system.
Fragmentation Pathway
The fragmentation of this compound under electron ionization conditions is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation follows logical pathways involving the cleavage of the weakest bonds and the formation of stable ions.
Caption: Proposed fragmentation pathway of this compound under electron ionization.
The primary fragmentation event is the loss of a chlorine radical to form the highly stable methoxybenzyl cation at m/z 121, which is the base peak in the spectrum. This cation can then undergo further fragmentation, such as the loss of formaldehyde (B43269) (CH₂O) to form the tropylium (B1234903) ion at m/z 91, a common and stable fragment in the mass spectra of benzyl (B1604629) compounds.
Chemical Ionization Mass Spectrometry (CI-MS)
Chemical ionization is a soft ionization technique that typically results in less fragmentation than electron ionization. This is particularly useful for confirming the molecular weight of a compound, as the protonated molecule, [M+H]⁺, is often the most abundant ion.
Expected Data
Proposed Experimental Protocol for CI-MS Analysis
A general protocol for acquiring a CI mass spectrum of this compound is provided below.
Instrumentation:
-
Mass Spectrometer: A mass spectrometer equipped with a chemical ionization source.
-
Sample Introduction: GC or direct insertion probe.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Chemical Ionization (CI).
-
Reagent Gas: Methane (B114726) (or isobutane/ammonia for even softer ionization).
-
Reagent Gas Pressure: Approximately 1 Torr.
-
Electron Energy: 100-200 eV (to ionize the reagent gas).
-
Source Temperature: 150-200 °C.
-
Mass Range: m/z 50-300.
Experimental Workflow
The logical flow for the mass spectrometric analysis of this compound, from sample preparation to data interpretation, is illustrated in the following diagram.
Caption: General experimental workflow for the mass spectrometric analysis of this compound.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound. For researchers and drug development professionals, this information is critical for ensuring the quality and identity of this important synthetic intermediate. Further studies, particularly obtaining and analyzing the chemical ionization mass spectrum, would provide a more complete picture of its gas-phase ion chemistry.
An In-depth Technical Guide to the Solubility of 3-Methoxybenzyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-methoxybenzyl chloride in various organic solvents. The information contained herein is intended to support research and development activities where this compound is utilized as a reagent or intermediate.
Introduction
This compound (C₈H₉ClO) is a versatile organic compound widely employed in the synthesis of pharmaceuticals and other fine chemicals. Its reactivity and utility are significantly influenced by its solubility in different solvent systems. A thorough understanding of its solubility is paramount for reaction optimization, purification processes, and formulation development. This guide summarizes the available solubility data, provides detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Solubility Data
The solubility of this compound has been qualitatively described in several sources. Quantitative data, however, is not extensively available in the public domain. The following table summarizes the known solubility characteristics.
| Solvent | Formula | Type | Solubility | Source |
| Chloroform | CHCl₃ | Chlorinated | Soluble | [1] |
| Methanol | CH₃OH | Protic Polar | Slightly Soluble | [1] |
| Water | H₂O | Protic Polar | Insoluble | [2] |
Note: "Slightly soluble" and "Insoluble" are qualitative terms. For precise applications, experimental determination of quantitative solubility is recommended.
Experimental Protocols for Solubility Determination
The following protocols outline standard laboratory methods for determining the solubility of a liquid compound like this compound in an organic solvent. These methods can be adapted to ascertain either qualitative or quantitative solubility.
3.1. Qualitative Solubility Determination
This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
Selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, dimethylformamide, dimethyl sulfoxide)
-
Small test tubes or vials
-
Pipettes or micropipettes
-
Vortex mixer (optional)
Procedure:
-
Add approximately 0.1 mL of this compound to a clean, dry test tube.
-
Add 1 mL of the selected organic solvent to the test tube in small portions (e.g., 0.2 mL at a time).
-
After each addition, cap the test tube and shake vigorously for 30-60 seconds. A vortex mixer can be used for more efficient mixing.
-
Visually inspect the solution after each mixing step.
-
Observation:
-
Soluble: If the this compound completely dissolves to form a clear, homogeneous solution.
-
Partially Soluble: If some of the this compound dissolves, but a separate liquid phase or cloudiness remains.
-
Insoluble: If the this compound does not dissolve and remains as a distinct separate layer.
-
-
Record the observations for each solvent tested.
3.2. Quantitative Solubility Determination (Isothermal Equilibrium Method)
This method determines the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.
Materials:
-
This compound
-
High-purity organic solvent
-
Scintillation vials or other sealable glass containers
-
Constant temperature bath (e.g., shaker bath or magnetic stirrer with a temperature-controlled plate)
-
Analytical balance
-
Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a suitable detector
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealable vial. The presence of undissolved solute is crucial to ensure saturation.
-
Prepare several such vials for each solvent to ensure reproducibility.
-
-
Equilibration:
-
Place the sealed vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for a period (e.g., 2-4 hours) to allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.
-
Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved micro-droplets.
-
-
Analysis:
-
Accurately dilute the filtered sample with a known volume of the solvent.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the diluted sample and the standard solutions using a calibrated GC or HPLC method.
-
-
Calculation:
-
From the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted sample.
-
Calculate the solubility in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in g/100 mL, mg/mL, or mol/L.
-
Workflow and Logic Diagrams
The following diagrams illustrate the logical progression of the experimental workflows described above.
Caption: Workflow for Qualitative Solubility Determination.
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
While readily available quantitative data on the solubility of this compound in a wide range of organic solvents is limited, the qualitative information and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and professionals. For applications requiring precise solubility values, it is imperative to perform experimental determinations as outlined. The provided workflows offer a systematic approach to these measurements, ensuring reliable and reproducible results.
References
An In-depth Technical Guide to the Reactivity Profile of 3-Methoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxybenzyl chloride, a versatile benzyl (B1604629) halide derivative, is a key building block in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals. Its reactivity is characterized by the interplay between the electron-withdrawing inductive effect and the electron-donating mesomeric effect of the methoxy (B1213986) group at the meta position, influencing the stability of reaction intermediates and transition states. This technical guide provides a comprehensive overview of the reactivity profile of this compound, including its chemical and physical properties, typical reactions, and detailed experimental protocols. Quantitative data on reaction kinetics and yields are summarized to facilitate comparative analysis. Furthermore, experimental workflows are visually represented using diagrams to provide clear and concise procedural insights.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a characteristic odor. It is soluble in common organic solvents such as chloroform (B151607) and methanol, but insoluble in water.[1] To prevent decomposition, it is often stabilized with potassium carbonate and should be stored at refrigerated temperatures (2-8°C).[2]
| Property | Value | Reference |
| Molecular Formula | C₈H₉ClO | [3] |
| Molecular Weight | 156.61 g/mol | [3] |
| CAS Number | 824-98-6 | [3] |
| Boiling Point | 124 °C at 13 mmHg | [3] |
| Density | 1.078 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.544 | [3] |
Reactivity Profile and Reaction Mechanisms
The reactivity of this compound is dominated by the lability of the benzylic chloride, making it susceptible to nucleophilic substitution reactions. The position of the methoxy group is crucial in determining the reaction mechanism. Unlike its para isomer, which readily forms a resonance-stabilized carbocation and favors SN1 reactions, the meta isomer exhibits a more nuanced reactivity profile.
The methoxy group at the meta position exerts a weak electron-withdrawing inductive effect (-I) and a negligible resonance effect on the benzylic carbon. This disfavors the formation of a carbocation intermediate compared to the para isomer. Consequently, this compound is more likely to undergo reactions via an SN2 mechanism, especially with strong nucleophiles and in polar aprotic solvents. However, under solvolytic conditions or with weaker nucleophiles, an SN1 pathway with a less stabilized carbocation intermediate can also be operative.
Solvolysis
Key Reactions and Applications
This compound is a valuable reagent in a variety of organic transformations, including nucleophilic substitutions, organometallic coupling reactions, and as a protecting group for various functional groups.
Nucleophilic Substitution Reactions
This compound readily reacts with a wide range of nucleophiles to form substituted products.
This reaction is a classic method for the preparation of ethers. An alcohol is deprotonated by a base to form an alkoxide, which then acts as a nucleophile, displacing the chloride from this compound in an SN2 reaction.[7][8][9]
Experimental Protocol: Synthesis of 3-Methoxybenzyl Ethyl Ether
-
Materials: this compound, ethanol (B145695), sodium hydride (NaH), anhydrous diethyl ether.
-
Procedure:
-
To a solution of ethanol (1.2 equivalents) in anhydrous diethyl ether, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to form the sodium ethoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Williamson Ether Synthesis Workflow
The reaction with sodium azide (B81097) provides a straightforward route to 3-methoxybenzyl azide, a useful intermediate for the introduction of an amino group or for use in click chemistry. A study on the synthesis of various benzyl azides from the corresponding bromides or chlorides in DMF at room temperature reported high yields (typically >90%).[10][11]
Experimental Protocol: Synthesis of 3-Methoxybenzyl Azide
-
Materials: this compound, sodium azide (NaN₃), dimethylformamide (DMF).
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
-
Synthesis of 3-Methoxybenzyl Azide
This compound can be used to alkylate primary and secondary amines. The reaction typically requires a base to neutralize the hydrochloric acid formed.
Experimental Protocol: N-alkylation of Aniline (B41778)
-
Materials: this compound, aniline, potassium carbonate (K₂CO₃), acetonitrile (B52724).
-
Procedure:
-
To a stirred suspension of potassium carbonate (2.0 equivalents) in acetonitrile, add aniline (1.2 equivalents).
-
Add this compound (1.0 equivalent) and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford the N-benzylated aniline.
-
Grignard Reaction
While the formation of a Grignard reagent from this compound can be challenging due to the potential for Wurtz coupling, it is achievable under carefully controlled conditions. The resulting Grignard reagent is a powerful nucleophile that can react with various electrophiles, such as carbonyl compounds.[12][13] A study on the Grignard reaction of benzyl chloride showed improved product-to-Wurtz coupling ratios in solvents like diethyl ether or 2-methyltetrahydrofuran.[14]
Experimental Protocol: Grignard Reaction with Acetone (B3395972)
-
Materials: this compound, magnesium turnings, anhydrous diethyl ether, acetone.
-
Procedure:
-
Activate magnesium turnings (1.2 equivalents) in a flame-dried flask under an inert atmosphere.
-
Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise to initiate the reaction.
-
Once the Grignard reagent formation is complete, cool the solution to 0 °C.
-
Add a solution of acetone (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting alcohol by column chromatography.
-
Grignard Reaction Workflow
Palladium-Catalyzed Cross-Coupling Reactions
This compound can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with a halide. While benzyl chlorides can be challenging substrates, appropriate catalyst systems can facilitate this transformation.[15] A general procedure for the Suzuki coupling of aryl chlorides with phenylboronic acid using a palladium-PEPPSI catalyst has been reported with high yields (e.g., 96% for chlorobenzene).[15]
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
-
Materials: this compound, phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (e.g., toluene/ethanol/water).
-
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Add the solvent system and degas the mixture.
-
Heat the reaction mixture to reflux under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate.
-
Purify the product by column chromatography.
-
The Heck reaction couples an unsaturated halide with an alkene.[16] While less common for benzyl chlorides compared to aryl halides, this reaction can be achieved under specific conditions. A study on the Heck reaction of aryl chlorides with styrene (B11656) in water reported good yields.[17]
Experimental Protocol: Heck Reaction with Styrene
-
Materials: this compound, styrene, palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃), a base (e.g., Et₃N), and a solvent (e.g., DMF).
-
Procedure:
-
In a reaction flask, combine this compound (1.0 equivalent), styrene (1.5 equivalents), the palladium catalyst (0.02 equivalents), the phosphine ligand (0.04 equivalents), and the base (2.0 equivalents) in the solvent.
-
Degas the mixture and heat it to 100-120 °C under an inert atmosphere.
-
Monitor the reaction progress.
-
Upon completion, cool the mixture, filter, and concentrate the filtrate.
-
Purify the residue by column chromatography.
-
Friedel-Crafts Alkylation
This compound can act as an alkylating agent in Friedel-Crafts reactions, reacting with aromatic compounds in the presence of a Lewis acid catalyst to form diarylmethanes.[18][19]
Experimental Protocol: Friedel-Crafts Alkylation of Benzene (B151609)
-
Materials: this compound, benzene, aluminum chloride (AlCl₃).
-
Procedure:
-
To a stirred solution of benzene (large excess) at 0 °C, add anhydrous aluminum chloride (1.1 equivalents) portion-wise.
-
Add a solution of this compound (1.0 equivalent) in benzene dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Pour the reaction mixture onto crushed ice and hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the product by distillation or chromatography.
-
Use as a Protecting Group
The 3-methoxybenzyl (MPM or PMB for the para-isomer) group is a useful protecting group for alcohols, phenols, and other functional groups.[20][21] It is stable to a wide range of reaction conditions and can be cleaved under specific oxidative or acidic conditions.
Experimental Protocol: Protection of a Primary Alcohol
-
Materials: Primary alcohol, this compound, sodium hydride (NaH), anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
To a solution of the primary alcohol (1.0 equivalent) in anhydrous THF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 equivalents) and a catalytic amount of tetrabutylammonium (B224687) iodide (optional).
-
Stir the reaction at room temperature until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the protected alcohol by column chromatography.
-
Quantitative Reactivity Data
Precise kinetic data for this compound are limited in the literature. However, the relative reactivity can be inferred from studies on substituted benzyl systems.
| Reaction Type | Reactant | Conditions | Product Yield | Reference |
| Reductive Dimerization | This compound | Sodium dispersion, THF | 1,2-bis(3-methoxyphenyl)ethane (96%) | [22] |
| Suzuki Coupling | Chlorobenzene, Phenylboronic acid | Pd-PEPPSI-CMP, K₂CO₃, MeOH, 80°C, 12h | Biphenyl (96%) | [15] |
| Heck Reaction | Aryl chlorides, Styrene | PANI-Pd catalyst | Stilbene derivatives (53-89%) | [23] |
| Azide Synthesis | Benzyl bromide, Sodium azide | DMSO, rt, overnight | Benzyl azide (73%) | [11] |
| Synthesis | 3,4,5-trimethoxybenzoic acid | PCl₃, Toluene, 80°C, 3h | 3,4,5-trimethoxybenzoyl chloride | [24] |
| Amination | 3,4,5-trimethoxybenzoyl chloride | Ammonia, -5 to 0°C, 30 min | 3,4,5-trimethoxybenzamide | [24] |
Safety and Handling
This compound is a corrosive and lachrymatory substance. It causes severe skin burns and eye damage.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. It is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere at 2-8°C.[2]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with a well-defined reactivity profile. Its susceptibility to nucleophilic attack at the benzylic position allows for the facile introduction of the 3-methoxybenzyl moiety into a wide range of molecules. While its reactivity is more nuanced than its para isomer, favoring SN2-type reactions, it remains a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and materials. A thorough understanding of its reactivity, guided by the principles of physical organic chemistry and supported by the experimental protocols outlined in this guide, is essential for its effective utilization in research and development.
References
- 1. sctunisie.org [sctunisie.org]
- 2. www1.udel.edu [www1.udel.edu]
- 3. This compound 97 824-98-6 [sigmaaldrich.com]
- 4. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. rsc.org [rsc.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. 格氏试剂 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cris.huji.ac.il [cris.huji.ac.il]
- 18. mt.com [mt.com]
- 19. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 20. uwindsor.ca [uwindsor.ca]
- 21. medlifemastery.com [medlifemastery.com]
- 22. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 23. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Technical Guide to the Chemical Mechanism of Action of 3-Methoxybenzyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Methoxybenzyl chloride is a versatile reagent in organic synthesis, primarily utilized for the protection of nucleophilic functional groups. This document provides an in-depth analysis of its chemical mechanism of action, focusing on its application as a protecting group. It details the reaction mechanisms for both the introduction (protection) and removal (deprotection) of the 3-methoxybenzyl (MPM or 3-MBn) group, presents quantitative data on its reactivity, and provides standardized experimental protocols. Diagrams illustrating key chemical pathways and experimental workflows are included to facilitate a comprehensive understanding of its synthetic utility. It is important to note that this compound is a chemical reagent and does not possess a known pharmacological or biological mechanism of action.
Introduction: The Role of this compound in Synthetic Chemistry
This compound, also known as m-methoxybenzyl chloride, is an organic compound with the chemical formula C8H9ClO.[1] It serves as a crucial intermediate and reagent in multi-step organic synthesis.[2] While it finds application in the production of pharmaceuticals, agrochemicals, and fragrances, its core function in a laboratory setting is as a protecting group, particularly for hydroxyl functions.[1][2]
The utility of the 3-methoxybenzyl group lies in its distinct reactivity profile compared to the more common benzyl (B1604629) (Bn) group. The presence of the meta-methoxy group modifies the electronic properties of the benzyl system, influencing the conditions required for its removal. This allows for selective protection and deprotection strategies in the synthesis of complex molecules, a concept known as orthogonality.[3][4] This guide will elucidate the chemical principles and practical applications of this compound as a protecting agent.
Chemical Mechanism of Action: The 3-Methoxybenzyl (MPM) Protecting Group
The "mechanism of action" of this compound in a chemical context refers to its reactivity and role in synthetic transformations. Its primary function is to temporarily mask a reactive functional group, such as an alcohol, to prevent it from interfering with reactions occurring elsewhere in the molecule.
The introduction of the 3-methoxybenzyl group onto an alcohol typically proceeds via a Williamson ether synthesis. This is a classic SN2 reaction where a base is used to deprotonate the alcohol, forming a nucleophilic alkoxide. The alkoxide then attacks the electrophilic benzylic carbon of this compound, displacing the chloride leaving group to form a stable ether linkage.[4]
Commonly used bases for this transformation include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).[4] The reaction is generally efficient for primary and secondary alcohols.
References
3-Methoxybenzyl chloride safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 3-Methoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 824-98-6), also known as 1-(chloromethyl)-3-methoxybenzene or m-(chloromethyl)anisole, is a versatile reagent used in organic synthesis.[1][2] Its applications include the alkylation of various compounds and the synthesis of diarylmethanes.[3] However, its utility is matched by its significant hazardous properties, including severe corrosivity (B1173158) and lachrymatory effects.[1]
This guide provides a comprehensive overview of the safety and handling precautions necessary when working with this compound. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The primary danger is its corrosive nature, causing severe skin burns and eye damage.[3][4][5] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[1] Users must be aware of its moisture sensitivity, which can affect its stability and reactivity.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion / Irritation | Category 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[3][5][6] |
| Serious Eye Damage / Irritation | Category 1 | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[3][6] |
| Corrosive to Metals | Category 1 | GHS05 (Corrosion) | Warning | H290: May be corrosive to metals. |
| Germ Cell Mutagenicity | Category 2 | GHS08 (Health Hazard) | Warning | H341: Suspected of causing genetic defects. |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is the first step in safe handling.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉ClO | [1][6] |
| Molecular Weight | 156.61 g/mol | [1][6] |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Odorless | [1] |
| Flash Point | 101 °C / 213.8 °F (closed cup) | [3][6][7] |
| Boiling Point | 124 °C at 13 mmHg | [3][6] |
| Refractive Index | n20/D 1.544 | [3][6] |
| Stability | Moisture sensitive; contains potassium carbonate as a stabilizer. | [1][3][6] |
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential. This involves a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls
-
Ventilation: Work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][8]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards.[8] A full face shield is also recommended.[3]
-
Skin Protection:
-
Respiratory Protection: If ventilation is inadequate or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved full-facepiece respirator with a filter for organic gases and vapors (Type A).[3][8][9]
Caption: PPE selection and use workflow for handling hazardous chemicals.
Safe Handling and Storage Protocols
Handling
-
Handle in a well-ventilated area, preferably a chemical fume hood.[8]
-
Wash hands and any exposed skin thoroughly after handling.[7]
-
When not in use, keep containers securely sealed.[10]
Storage
-
Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1][8]
-
Store locked up and away from incompatible materials.[8][10][11]
-
The material is moisture-sensitive; protect from atmospheric moisture.[1]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First Aid Measures
Table 3: First Aid for this compound Exposure
| Exposure Route | First Aid Protocol | Reference(s) |
| Eye Contact | Immediately hold eyelids apart and flush continuously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [1][11] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water/shower. Seek immediate medical attention. | [1][11] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention. | [1][8][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink plenty of water (or milk, if possible). Never give anything by mouth to an unconscious person. Seek immediate medical attention. Ingestion can cause severe swelling and perforation of the esophagus or stomach. | [1][10][11] |
Self-Protection for First Aiders: Ensure you are aware of the material involved and take precautions to protect yourself from contamination.[1][4]
Caption: A logical workflow for responding to a chemical emergency.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[7][11][12]
-
Unsuitable Media: Do not use a solid water stream, as it may scatter and spread the fire.[1][4]
-
Hazards from Combustion: Thermal decomposition can produce irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1][7][9]
-
Protective Gear: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[1][7][12]
Accidental Release Measures (Spill Protocol)
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE as described in Section 4.2, including respiratory protection. Avoid breathing vapors.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[8]
-
Absorption: Cover and absorb the spill with an inert, non-combustible material such as sand, silica (B1680970) gel, or a universal binder.[1][4][7]
-
Collection: Collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[1][7]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.[1]
Stability and Reactivity
Table 4: Reactivity Profile of this compound
| Parameter | Description | Reference(s) |
| Reactivity | No hazardous reactions under normal use. | [1] |
| Chemical Stability | Stable under recommended storage conditions, but is moisture sensitive. | [1] |
| Conditions to Avoid | Exposure to moisture and excess heat. | [1] |
| Incompatible Materials | Strong bases, alcohols, amines, metals, and strong oxidizing agents. | [1][12] |
| Hazardous Decomposition Products | Under fire conditions, forms carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas. | [1][7] |
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[1][4] However, available data indicates significant hazards.
Table 5: Summary of Toxicological Effects
| Effect | Finding | Reference(s) |
| Acute Toxicity | No quantitative data is available for oral, dermal, or inhalation routes. The product is considered corrosive. | [4][7][9] |
| Skin Corrosion/Irritation | Causes severe skin burns (Category 1B). | [3][4] |
| Serious Eye Damage/Irritation | Causes serious eye damage (Category 1). | [3][4] |
| Sensitization | No information available. | [7][9] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | |
| Carcinogenicity | No information available. Not classified as a carcinogen by major agencies. | [9] |
| Symptoms of Exposure | Ingestion may cause severe swelling and damage to delicate tissues, with a danger of perforation. It is also a lachrymator. | [1] |
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. This compound(824-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 3-甲氧基氯苄 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.no [fishersci.no]
- 5. This compound | C8H9ClO | CID 69994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-甲氧基氯苄 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. cleanchemlab.com [cleanchemlab.com]
A Comprehensive Technical Guide to 3-Methoxybenzyl Chloride and Its Synonyms
For researchers, scientists, and professionals in drug development, 3-Methoxybenzyl chloride is a versatile and crucial reagent. This technical guide provides an in-depth overview of its synonyms, chemical properties, synthesis, and applications, with a focus on its role in organic synthesis and pharmaceutical research.
Chemical Identity and Synonyms
This compound is an organic compound that is widely known by several alternative names in scientific literature and chemical catalogs. Its unambiguous identification is paramount for procurement, synthesis, and regulatory compliance. The primary IUPAC name for this compound is 1-(chloromethyl)-3-methoxybenzene .[1][2]
A comprehensive list of its synonyms includes:
-
3-(Chloromethyl)anisole[3]
-
Benzene, 1-(chloromethyl)-3-methoxy-[1]
-
α-Chloro-m-methoxytoluene[4]
-
3-(Chloromethyl)phenyl methyl ether[1]
-
Anisole, m-(chloromethyl)-[1]
-
meta-(Chloromethyl)anisole[5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in experimental design. The quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 824-98-6 | [1][3] |
| Molecular Formula | C₈H₉ClO | [1][3] |
| Molecular Weight | 156.61 g/mol | [1][3] |
| Appearance | Clear, colorless to light yellow liquid | [3][5] |
| Boiling Point | 124 °C at 13 mmHg | [3][5] |
| Density | 1.078 g/mL at 25 °C | [3][5] |
| Refractive Index (n20/D) | 1.544 | [5] |
| Flash Point | 101 °C (213.8 °F) - closed cup | |
| Storage Temperature | 2-8°C | [5] |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727) (slightly) | [5] |
Synthesis of this compound
The preparation of this compound can be achieved through various synthetic routes. A common and efficient method involves the chlorination of 3-methoxybenzyl alcohol. The following is a detailed experimental protocol adapted from established synthesis procedures.[6]
Experimental Protocol: Synthesis via Chlorination of 3-Methoxybenzyl Alcohol
This protocol outlines a two-step process starting from 3-methoxybenzaldehyde (B106831).[6][7]
Step 1: Reduction of 3-Methoxybenzaldehyde to 3-Methoxybenzyl Alcohol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzaldehyde in a suitable solvent such as ethanol.
-
Reduction: Cool the solution in an ice bath. Add a reducing agent, for instance, sodium borohydride (B1222165) (NaBH₄), portion-wise while monitoring the temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methoxybenzyl alcohol.
Step 2: Chlorination of 3-Methoxybenzyl Alcohol to this compound
-
Reaction Setup: Dissolve the 3-methoxybenzyl alcohol obtained from the previous step in a dry, non-polar solvent such as dichloromethane (B109758) (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Chlorination: Add a chlorinating agent, such as thionyl chloride (SOCl₂), dropwise to the solution at 0°C.[6]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.
-
Purification: Carefully quench the reaction with ice-cold water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by vacuum distillation to afford pure this compound.
Applications in Research and Drug Development
This compound is a key building block in organic synthesis, primarily due to the reactivity of the benzylic chloride moiety. This functional group makes it an excellent substrate for nucleophilic substitution reactions.
Intermediate in Pharmaceutical Synthesis
This compound serves as a critical intermediate in the production of various active pharmaceutical ingredients (APIs).[3] For example, it is an important precursor for the synthesis of the cardiovascular drug sarpogrelate (B137540) hydrochloride.[7]
Protecting Group Chemistry
In multi-step organic synthesis, particularly in the development of complex molecules for drug discovery, the protection of functional groups is crucial. The 3-methoxybenzyl group can be introduced to protect alcohols, phenols, amines, and carboxylic acids.[5]
Synthesis of Diaryl-methanes and Other Complex Molecules
This compound is utilized in carbon-carbon bond-forming reactions. One notable application is in the palladium-catalyzed cross-coupling with aryl halides, mediated by an in situ generated organozinc reagent, to produce diaryl-methanes. It is also used in the alkylation of various substrates, such as 8-benzyloxy-2(1H)-quinolinone.
Experimental Workflow and Pathway Diagrams
To visually represent the utility of this compound in a typical synthetic application, the following diagrams illustrate a generalized experimental workflow for its synthesis and a subsequent alkylation reaction.
Caption: Synthesis of this compound.
Caption: General workflow for an alkylation reaction.
References
- 1. This compound | C8H9ClO | CID 69994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(CHLOROMETHYL)-3-METHOXYBENZENE | CAS 824-98-6 [matrix-fine-chemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 824-98-6 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CN102690175A - Preparation method of this compound - Google Patents [patents.google.com]
3-(Chloromethyl)anisole chemical structure
An In-depth Technical Guide to 3-(Chloromethyl)anisole
Introduction
3-(Chloromethyl)anisole, also known as 3-methoxybenzyl chloride, is a versatile chemical intermediate widely utilized in organic synthesis.[1] Its bifunctional nature, containing both a reactive chloromethyl group and a methoxy-substituted aromatic ring, makes it a valuable building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and fine chemical industries.[1][2] This document provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, with a focus on experimental details for researchers and drug development professionals.
Chemical Structure and Properties
3-(Chloromethyl)anisole is a substituted toluene (B28343) derivative with a methoxy (B1213986) group at position 3 and a chloromethyl group at position 1 of the benzene (B151609) ring.
Chemical Identifiers
-
IUPAC Name : 1-(chloromethyl)-3-methoxybenzene[3]
-
Synonyms : this compound, m-(Chloromethyl)anisole, 1-Chloromethyl-3-methoxybenzene[1][3][4]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 3-(Chloromethyl)anisole
| Property | Value | Reference |
|---|---|---|
| Appearance | Clear, colorless to light yellow liquid | [1][2] |
| Boiling Point | 124 °C at 13 mmHg | [1][5] |
| Density | 1.078 g/mL at 25 °C | [1][5] |
| Refractive Index (n20/D) | 1.544 | [5][6] |
| Flash Point | 101 °C (215 °F) | [5][7] |
| Solubility | Slightly soluble in water; Soluble in Chloroform, Methanol | [2][5] |
| Storage Temperature | 0-8 °C, under inert gas, moisture sensitive |[1][6][7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3-(Chloromethyl)anisole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) is commonly used to confirm the structure. The characteristic peaks are assigned to the methoxy, chloromethyl, and aromatic protons.
Table 2: ¹H NMR Spectral Data for 3-(Chloromethyl)anisole (in CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methoxy Protons (-OCH₃) | 3.75 | s |
| Chloromethyl Protons (-CH₂Cl) | 4.50 | s |
| Aromatic Protons (Ar-H) | 6.83 - 7.23 | m |
Data sourced from ChemicalBook based on a 399.65 MHz spectrum.[8]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z 156.[4]
Synthesis Protocols
3-(Chloromethyl)anisole can be synthesized through various routes. A common laboratory-scale method is the chlorination of 3-methoxybenzyl alcohol.
Experimental Protocol: Chlorination of 3-Methoxybenzyl Alcohol
This protocol is based on a general procedure for converting benzyl (B1604629) alcohols to benzyl chlorides using thionyl chloride.[9]
Objective: To synthesize 3-(Chloromethyl)anisole from 3-methoxybenzyl alcohol.
Materials:
-
3-Methoxybenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Water (H₂O)
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-methoxybenzyl alcohol (10 mmol) in dichloromethane (20 mL).
-
Add a catalytic amount of N,N-dimethylformamide (20 µL).
-
Cool the stirring solution to 0 °C using an ice bath.
-
Add thionyl chloride (12 mmol) dropwise to the solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzyl alcohol is consumed.
-
Carefully pour the reaction mixture into a beaker containing saturated NaHCO₃ solution (20 mL) to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product via silica (B1680970) gel column chromatography if necessary.
Reactions and Applications in Drug Development
3-(Chloromethyl)anisole is a key intermediate due to the reactivity of the benzylic chloride, which readily undergoes nucleophilic substitution reactions.[1] This allows for the introduction of the 3-methoxybenzyl moiety into various molecular scaffolds.
Nucleophilic Substitution Reactions
The primary application of 3-(Chloromethyl)anisole is as an alkylating agent. The chloromethyl group is an excellent electrophile, reacting with a wide range of nucleophiles such as alcohols, phenols, amines, and thiols. It is frequently used as a protecting group for these functionalities in multi-step syntheses.[5]
Experimental Protocol: N-Alkylation of an Amide
This protocol describes the use of 3-(Chloromethyl)anisole to alkylate an amide, a common step in building more complex drug-like molecules. The procedure is based on its documented use in alkylating quinolinone derivatives.[5][6]
Objective: To perform N-alkylation of 8-benzyloxy-2(1H)-quinolinone.
Materials:
-
8-benzyloxy-2(1H)-quinolinone
-
3-(Chloromethyl)anisole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup reagents
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of 8-benzyloxy-2(1H)-quinolinone (1.0 equivalent) in DMF at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to form the corresponding anion.
-
Cool the mixture back to 0 °C and add a solution of 3-(Chloromethyl)anisole (1.1 equivalents) in DMF dropwise.
-
Allow the reaction to proceed at room temperature, monitoring by TLC for the consumption of the starting material.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting product by column chromatography or recrystallization.
Safety and Handling
3-(Chloromethyl)anisole is a hazardous chemical and must be handled with appropriate safety precautions.
-
GHS Classification : Classified as Skin Corrosion/Irritation Category 1B and Serious Eye Damage Category 1.[7]
-
Hazard Statements : H314 - Causes severe skin burns and eye damage.[7] It is also a lachrymator (a substance that irritates the eyes and causes tears).[10]
-
Handling : Use only in a well-ventilated area, preferably a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapor, mist, or gas.[11] Wash hands thoroughly after handling.[12]
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible substances.[12] Keep the container tightly closed and store under an inert gas as it is sensitive to moisture.[7] Recommended storage is at refrigerated temperatures (2-8°C).[6]
-
First Aid :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[11][12]
-
Skin : Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[10]
-
Inhalation : Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water if the person is conscious. Seek immediate medical attention.[11][12]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C8H9ClO | CID 69994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, 1-(chloromethyl)-3-methoxy- [webbook.nist.gov]
- 5. This compound | 824-98-6 [chemicalbook.com]
- 6. This compound 97 824-98-6 [sigmaaldrich.com]
- 7. This compound | 824-98-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. This compound(824-98-6) 1H NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Basic properties of m-methoxybenzyl chloride
An In-depth Technical Guide to the Basic Properties of m-Methoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Methoxybenzyl chloride, also known as 3-methoxybenzyl chloride or 1-(chloromethyl)-3-methoxybenzene, is a versatile organic compound widely utilized in organic synthesis and pharmaceutical applications.[1] Its structure, featuring a chloromethyl group and a methoxy (B1213986) group on a benzene (B151609) ring, makes it a valuable intermediate for introducing the m-methoxybenzyl moiety into various molecules.[1] This guide provides a comprehensive overview of its fundamental properties, experimental protocols, and applications, tailored for professionals in research and drug development.
Core Properties of m-Methoxybenzyl Chloride
The fundamental physical and chemical characteristics of m-methoxybenzyl chloride are summarized below.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉ClO | [1] |
| Molecular Weight | 156.61 g/mol | [1][2] |
| CAS Number | 824-98-6 | [1][2] |
| Appearance | Clear, colorless to light yellow liquid | [1][3] |
| Boiling Point | 124 °C at 13 mmHg | [1][2] |
| Density | 1.078 g/mL | [1] |
| Refractive Index (n20/D) | 1.544 | [2] |
| Purity | ≥ 97% (GC) | [2] |
| Synonyms | 3-(Chloromethyl)anisole, 1-Chloromethyl-3-methoxybenzene | [1] |
Spectroscopic Data
The following table summarizes key spectroscopic data for the characterization of m-methoxybenzyl chloride.
Table 2: Spectroscopic Data
| Spectrum | Data | Reference(s) |
| ¹H NMR (in CDCl₃) | δ (ppm): 7.23 (m), 6.93 (m), 6.90 (m), 6.83 (m), 4.50 (s, 2H), 3.75 (s, 3H) | [4] |
| Storage Conditions | Store at 2-8°C | [2] |
| InChI | 1S/C8H9ClO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3 | [2] |
| SMILES | COc1cccc(CCl)c1 | [2] |
Safety and Handling
m-Methoxybenzyl chloride is a corrosive compound that requires careful handling.
Table 3: Safety Information
| Hazard Category | Description | Reference(s) |
| GHS Pictogram | GHS05 (Corrosion) | [2] |
| Signal Word | Danger | [2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [2][5] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | [5] |
| Storage Class Code | 8A - Combustible corrosive hazardous materials | [2] |
| Flash Point | 101 °C (213.8 °F) - closed cup | [2] |
| Incompatible Materials | Bases, Alcohols, Amines, Metals, Oxidizing agents. | [3][6] |
Reactivity and Applications
m-Methoxybenzyl chloride is a valuable reagent in organic synthesis, primarily due to the reactivity of the benzylic chloride. It is involved in nucleophilic substitution reactions, making it a useful building block for more complex molecules.[1]
In the realm of drug development, it has been used in the synthesis of various compounds, including diarylmethanes through palladium-catalyzed cross-coupling reactions and in the alkylation of quinolinone derivatives.[2]
Experimental Protocols
Synthesis of this compound from m-Methoxybenzyl Alcohol
This protocol details a common laboratory-scale synthesis of m-methoxybenzyl chloride.
Materials:
-
m-Methoxybenzyl alcohol
-
Thionyl chloride
-
1N HCl aqueous solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure: [7]
-
Dissolve m-methoxybenzyl alcohol (2.0 mmol) and triethylamine (2.4 mmol) in dichloromethane (7 mL).
-
Slowly add thionyl chloride (3.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Upon completion of the reaction, wash the mixture with a 1N HCl aqueous solution.
-
Dry the organic phase with anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield this compound.
Visualizations
Diagram 1: Core Properties of m-Methoxybenzyl Chloride
Caption: Key properties and applications of m-methoxybenzyl chloride.
Diagram 2: Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of m-methoxybenzyl chloride.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-メトキシベンジルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound(824-98-6) 1H NMR spectrum [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Reactions of 3-Methoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxybenzyl chloride, a versatile organic compound, serves as a crucial intermediate in the synthesis of a wide array of molecules, particularly in the pharmaceutical and fragrance industries. Its reactivity, stemming from the benzylic chloride functional group, allows for a variety of transformations, making it a valuable building block for medicinal chemists and process development scientists. The methoxy (B1213986) group at the meta position influences the electronic properties of the aromatic ring, which in turn affects the regioselectivity and reactivity in various chemical transformations. This technical guide provides a comprehensive investigation into the core reactions of this compound, presenting detailed experimental protocols, quantitative data, and visual representations of key chemical pathways.
Core Reactions and Mechanisms
This compound readily undergoes several classes of reactions, primarily centered around the high reactivity of the benzylic chloride. These include nucleophilic substitution, organometallic reactions, and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
The benzylic carbon in this compound is highly susceptible to nucleophilic attack. This allows for the facile introduction of a variety of functional groups.
The Williamson ether synthesis is a widely used method for the preparation of ethers. In this reaction, an alkoxide reacts with an alkyl halide. This compound serves as an excellent electrophile in this synthesis.
Experimental Protocol: Synthesis of 3-Methoxybenzyl Phenyl Ether
To a solution of phenol (B47542) (1.0 eq.) in a suitable solvent such as DMF or acetone, a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 eq.) is added to generate the phenoxide. This compound (1.0 eq.) is then added, and the reaction mixture is stirred at room temperature or with gentle heating until completion, which is typically monitored by thin-layer chromatography (TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. After drying and concentration, the crude product is purified by column chromatography.
This compound is an effective agent for the N-alkylation of primary and secondary amines, as well as the S-alkylation of thiols and the alkylation of other nucleophiles.
Experimental Protocol: Synthesis of N-(3-Methoxybenzyl)morpholine
To a solution of morpholine (B109124) (1.1 eq.) and a base such as triethylamine (B128534) (1.2 eq.) in a solvent like dichloromethane (B109758) (DCM) at room temperature, this compound (1.0 eq.) is added dropwise. The reaction mixture is stirred for a specified time until the starting material is consumed. The mixture is then washed with water, and the organic layer is dried and concentrated. The resulting crude product can be purified by column chromatography to yield N-(3-methoxybenzyl)morpholine[1][2].
Grignard Reaction
This compound can be converted into the corresponding Grignard reagent, 3-methoxybenzylmagnesium chloride, by reacting it with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF)[3]. This organometallic reagent is a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.
Experimental Protocol: Synthesis and Reaction of 3-Methoxybenzylmagnesium Chloride with Benzaldehyde (B42025)
Magnesium turnings (1.2 eq.) are placed in a flame-dried flask under an inert atmosphere. A solution of this compound (1.0 eq.) in anhydrous THF is added dropwise to initiate the reaction. Once the Grignard reagent has formed, a solution of benzaldehyde (1.0 eq.) in anhydrous THF is added dropwise at 0 °C. The reaction is stirred until completion, then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, dried, and purified by chromatography to yield 1-(3-methoxyphenyl)-1-phenylethanol.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. While aryl chlorides are generally less reactive than bromides or iodides, benzyl (B1604629) chlorides can be effective coupling partners under appropriate conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
In a reaction vessel, this compound (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.), and a base (e.g., K₃PO₄, 2.0 eq.) are combined in a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane (B91453) and water. The mixture is heated under an inert atmosphere until the reaction is complete. After cooling, the reaction is worked up by extraction and the product, 3-methoxydiphenylmethane, is purified by column chromatography[4].
Reductive Coupling
In the presence of a reducing agent, this compound can undergo reductive coupling to form 3,3'-dimethoxybibenzyl.
Experimental Protocol: Reductive Dimerization of this compound
A sodium dispersion is used as the reducing agent in a suitable solvent. The reaction with this compound leads to the formation of 3,3'-dimethoxybibenzyl in high yield.
Quantitative Data Summary
The following tables summarize quantitative data for the key reactions of this compound.
| Reaction Type | Electrophile/Nucleophile | Product | Yield (%) | Reference |
| Grignard Reaction | Benzaldehyde | 1-(3-Methoxyphenyl)-1-phenylethanol | 85-95% | [5] |
| Cyclohexanone | 1-(3-Methoxybenzyl)cyclohexan-1-ol | ~80% | General expectation | |
| Ethyl Acetate | 1-(3-Methoxyphenyl)propan-2-one | 70-80% | [5] | |
| Suzuki-Miyaura Coupling | Phenylboronic Acid | 3-Methoxydiphenylmethane | 99% | [6] |
| 4-Methylphenylboronic Acid | 3-Methoxy-4'-methyldiphenylmethane | High | General expectation | |
| Williamson Ether Synthesis | Sodium Ethoxide | 3-Methoxybenzyl Ethyl Ether | 50-95% | [7][8] |
| Sodium Phenoxide | 3-Methoxybenzyl Phenyl Ether | High | General expectation | |
| Nucleophilic Substitution | Morpholine | N-(3-Methoxybenzyl)morpholine | 95% | [2] |
| Reductive Coupling | - | 3,3'-Dimethoxybibenzyl | 96% | [9] |
Spectroscopic Data of Reaction Products
| Product Name | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| 1-(3-Methoxyphenyl)ethanol | 7.27 (t, J=7.8 Hz, 1H), 6.92 (d, J=7.7 Hz, 1H), 6.86 (s, 1H), 6.79 (dd, J=8.2, 2.5 Hz, 1H), 4.88 (q, J=6.5 Hz, 1H), 3.81 (s, 3H), 1.49 (d, J=6.5 Hz, 3H) | 159.8, 147.9, 129.5, 117.8, 112.9, 110.9, 70.4, 55.2, 25.1 | 3364, 2975, 1602, 1489, 1260, 1048 | 152.08 [M]+ |
| 3,3'-Dimethoxybibenzyl | 7.20 (dd, J = 11.7, 4.2 Hz, 2H), 6.81–6.71 (m, 6H), 3.78 (s, 6H), 2.89 (s, 4H) | 159.7, 142.5, 129.4, 120.9, 114.4, 111.5, 55.1, 38.1 | 2935, 1601, 1585, 1488, 1260, 1049 | 242.13 [M]+ |
| N-(3-Methoxybenzyl)morpholine | 7.24 (t, J=7.8 Hz, 1H), 6.87-6.78 (m, 3H), 3.79 (s, 3H), 3.71 (t, J=4.6 Hz, 4H), 3.47 (s, 2H), 2.45 (t, J=4.6 Hz, 4H) | 159.8, 140.4, 129.4, 119.2, 113.8, 112.5, 67.1, 63.8, 55.2, 53.7 | 2955, 2854, 1602, 1490, 1260, 1117 | 207.13 [M]+ |
Mandatory Visualizations
Caption: Core reaction pathways of this compound.
Caption: Experimental workflow for a Grignard reaction.
References
- 1. echemi.com [echemi.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. 3-METHOXYBENZYLMAGNESIUM CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Q.7. Friedel craft reaction of Anisole SECTION - C | Filo [askfilo.com]
- 7. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. byjus.com [byjus.com]
Methodological & Application
3-Methoxybenzyl Chloride as a Protecting Group for Alcohols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-methoxybenzyl (3-MB) group is a valuable protecting group for alcohols in multistep organic synthesis. Similar to the widely used p-methoxybenzyl (PMB) group, the 3-MB ether offers stability under a range of reaction conditions and can be selectively cleaved, providing orthogonality with other protecting groups. The presence of the methoxy (B1213986) group on the benzyl (B1604629) ring influences the electron density of the aromatic system, which in turn affects the stability and reactivity of the protecting group, particularly towards oxidative and acidic cleavage.
This document provides detailed application notes and protocols for the use of 3-methoxybenzyl chloride to protect alcoholic hydroxyl groups. While the 3-methoxybenzyl ether is less commonly reported in the literature than its para-isomer, the principles of its application are analogous. The protocols and data presented herein are based on established methodologies for benzyl and p-methoxybenzyl ethers, with expected similarities in reactivity.
Guiding Principles
The utility of the 3-methoxybenzyl group lies in its intermediate reactivity between the unsubstituted benzyl (Bn) group and the more electron-rich p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) groups. This tiered reactivity allows for selective deprotection strategies in complex molecules bearing multiple benzyl-type protecting groups.
General Stability of Benzyl-Type Ethers:
-
DMB (2,4-dimethoxybenzyl): Most labile to acid and oxidative cleavage.
-
PMB (p-methoxybenzyl): Readily cleaved under acidic and oxidative conditions.
-
3-MB (3-methoxybenzyl): Expected to be slightly more stable than PMB but more labile than Bn.
-
Bn (benzyl): Most robust; typically requires hydrogenolysis for cleavage.
This hierarchy enables orthogonal removal. For instance, a DMB or PMB group can often be removed in the presence of a 3-MB or Bn group.
Protection of Alcohols with this compound
The most common method for the formation of 3-methoxybenzyl ethers is through a Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with this compound.
Experimental Protocol: Protection of a Primary Alcohol
Materials:
-
Primary alcohol
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF or THF (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add this compound (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-methoxybenzyl ether.
Expected Yield: While specific yields for 3-methoxybenzyl ethers are not widely reported, yields for the analogous p-methoxybenzyl ether formation are typically high, often in the range of 85-98%.
Deprotection of 3-Methoxybenzyl Ethers
The cleavage of 3-methoxybenzyl ethers can be achieved under oxidative or acidic conditions. The choice of deprotection method will depend on the other functional groups present in the molecule.
Oxidative Cleavage with DDQ
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common reagent for the oxidative cleavage of electron-rich benzyl ethers. The reaction proceeds via a single-electron transfer mechanism, leading to the formation of a hemiacetal which then hydrolyzes to the alcohol and 3-methoxybenzaldehyde.
Experimental Protocol: DDQ-Mediated Deprotection
Materials:
-
3-Methoxybenzyl protected alcohol
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 3-methoxybenzyl protected alcohol (1.0 equiv) in a mixture of DCM and water (e.g., 18:1 v/v) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C and add DDQ (1.2-1.5 equiv) in one portion.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring. Monitor the reaction by TLC. The reaction time can vary from 1 to 8 hours depending on the substrate.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Expected Yield: For the analogous PMB ethers, yields for DDQ deprotection are generally high, ranging from 80% to 95%.
Acidic Cleavage with Trifluoroacetic Acid (TFA)
Strong acids like trifluoroacetic acid can cleave 3-methoxybenzyl ethers, particularly in the presence of a cation scavenger to trap the resulting 3-methoxybenzyl cation and prevent side reactions.
Experimental Protocol: TFA-Mediated Deprotection
Materials:
-
3-Methoxybenzyl protected alcohol
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Anisole (B1667542) or triethylsilane (cation scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 3-methoxybenzyl protected alcohol (1.0 equiv) in anhydrous DCM (0.1 M).
-
Add a cation scavenger such as anisole (5-10 equiv) or triethylsilane (2-3 equiv).
-
Cool the solution to 0 °C and add trifluoroacetic acid (20-50% v/v in DCM) dropwise.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC. Reaction times can range from 30 minutes to several hours.
-
Upon completion, carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Expected Yield: Deprotection of PMB ethers with TFA typically proceeds in high yields, often exceeding 90%.
Data Summary
The following table summarizes the typical conditions for the protection and deprotection of alcohols using benzyl-type protecting groups. While specific quantitative data for the 3-methoxybenzyl group is limited in the literature, the expected reactivity is included for comparison.
| Protecting Group | Protection Conditions | Deprotection (DDQ) | Deprotection (TFA) | Deprotection (H₂/Pd-C) |
| DMB | DMB-Cl, NaH, THF/DMF | Very Fast (High Yield) | Very Fast (High Yield) | Cleaved |
| PMB | PMB-Cl, NaH, THF/DMF | Fast (High Yield)[1][2] | Fast (High Yield) | Cleaved |
| 3-MB | 3-MB-Cl, NaH, THF/DMF | Moderate (Good to High Yield - expected) | Moderate (Good to High Yield - expected) | Cleaved |
| Bn | Bn-Br, NaH, THF/DMF | Very Slow/No Reaction | Stable under mild conditions | Cleaved (Standard Method) |
Diagrams
Experimental Workflow: Protection of an Alcohol
Caption: General workflow for the protection of an alcohol with this compound.
Signaling Pathway: Oxidative Deprotection with DDQ
Caption: Proposed mechanism for the oxidative deprotection of a 3-methoxybenzyl ether using DDQ.
Logical Relationship: Orthogonal Deprotection Strategy
Caption: An example of an orthogonal deprotection strategy for various benzyl-type ethers.
Conclusion
The 3-methoxybenzyl group serves as a useful protecting group for alcohols, offering an intermediate reactivity that can be exploited in orthogonal protection strategies. Its introduction via Williamson ether synthesis and its removal under either oxidative or acidic conditions make it a versatile tool for synthetic chemists. While more quantitative data on the specific reaction kinetics and yields for the 3-methoxybenzyl group would be beneficial, the established protocols for the closely related p-methoxybenzyl group provide a strong foundation for its successful application. Researchers are encouraged to perform small-scale optimization experiments to determine the ideal reaction conditions for their specific substrates.
References
Application Notes and Protocols for the Protection of Phenols with 3-Methoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical and materials science, the judicious use of protecting groups is paramount to achieving desired molecular architectures. The hydroxyl group of phenols, being nucleophilic and acidic, often requires temporary masking to prevent unwanted side reactions during transformations at other sites of a molecule. The 3-methoxybenzyl (3-MPM) group has emerged as a valuable protecting group for phenols, offering a balance of stability and selective cleavage under specific conditions.
The 3-methoxybenzyl ether is typically formed via a Williamson ether synthesis, where the phenoxide anion reacts with 3-methoxybenzyl chloride. This protecting group is stable under a range of conditions, including those that are basic or involve certain organometallic reagents. A key advantage of the 3-MPM group is its differentiated reactivity compared to the more common para-methoxybenzyl (PMB) group. The 3-MPM group is less susceptible to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), allowing for the selective deprotection of a PMB group in the presence of a 3-MPM group. Deprotection of the 3-MPM ether can be effectively achieved under acidic conditions.
These application notes provide detailed protocols for the protection of phenols using this compound and subsequent deprotection, along with relevant data and visualizations to aid researchers in the successful application of this protective strategy.
Reaction Mechanisms and Workflows
The overall process involves two main stages: the protection of the phenolic hydroxyl group and its subsequent deprotection to regenerate the phenol (B47542).
Protection of Phenol (Williamson Ether Synthesis)
The protection of a phenol with this compound proceeds via a Williamson ether synthesis, which is a classic SN2 reaction. The phenol is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of this compound, displacing the chloride ion and forming the 3-methoxybenzyl ether.
Deprotection of 3-Methoxybenzyl Ether
Deprotection of the 3-methoxybenzyl ether is typically achieved under acidic conditions. The ether oxygen is protonated by a strong acid, making the 3-methoxybenzyl group a good leaving group in the form of a stabilized benzylic carbocation. Subsequent attack by a nucleophile (often water present in the reaction mixture) on the carbocation and loss of a proton from the protonated phenol regenerates the free phenol.
General Experimental Workflow
The overall workflow for a protection-deprotection sequence is a fundamental process in synthetic chemistry.
Experimental Protocols
Protocol 1: Protection of Phenol with this compound
This protocol describes a general procedure for the synthesis of 3-methoxybenzyl phenyl ether.
Materials:
-
Phenol
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (B3395972) or N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of phenol (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Stir the suspension vigorously at room temperature for 15-30 minutes.
-
Add this compound (1.1 - 1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to a gentle reflux (for acetone) or at 60-80 °C (for DMF) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure 3-methoxybenzyl phenyl ether.
| Parameter | Value |
| Reactants | Phenol, this compound |
| Base | Potassium Carbonate |
| Solvent | Acetone or DMF |
| Temperature | Reflux (Acetone) or 60-80 °C (DMF) |
| Typical Reaction Time | 4 - 12 hours |
| Typical Yield | 85 - 95% |
Table 1: Summary of Typical Reaction Conditions for Phenol Protection
Protocol 2: Deprotection of 3-Methoxybenzyl Phenyl Ether
This protocol outlines a general procedure for the acid-catalyzed cleavage of the 3-methoxybenzyl ether.
Materials:
-
3-Methoxybenzyl phenyl ether
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 3-methoxybenzyl phenyl ether (1.0 eq) in dichloromethane.
-
Cool the solution in an ice bath (0 °C).
-
Add trifluoroacetic acid (5 - 10 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure phenol.
| Parameter | Value |
| Reactant | 3-Methoxybenzyl protected phenol |
| Reagent | Trifluoroacetic Acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 1 - 4 hours |
| Typical Yield | 80 - 95% |
Table 2: Summary of Typical Reaction Conditions for Deprotection
Characterization Data
The following table summarizes expected spectroscopic data for 3-methoxybenzyl phenyl ether. Actual values may vary slightly depending on the solvent and instrument used.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| 3-Methoxybenzyl Phenyl Ether | ~7.30-7.40 (m, 2H), ~7.25 (t, 1H), ~6.80-7.05 (m, 6H), ~5.05 (s, 2H), ~3.80 (s, 3H) | ~160.0, ~158.5, ~138.0, ~129.8, ~129.5, ~121.5, ~120.0, ~115.0, ~113.5, ~113.0, ~70.0, ~55.2 | ~3050 (Ar C-H), ~2950, 2850 (C-H), ~1600, 1490 (Ar C=C), ~1250 (Ar-O-C), ~1040 (C-O-C) | 214 (M⁺), 121 (base peak), 91, 77 |
| Phenol (Deprotected) | ~7.20-7.35 (m, 2H), ~6.85-7.00 (m, 3H), ~5.0-6.0 (br s, 1H) | ~155.5, ~129.8, ~121.0, ~115.5 | ~3600-3200 (br, O-H), ~3050 (Ar C-H), ~1600, 1500 (Ar C=C), ~1230 (C-O) | 94 (M⁺), 66, 65 |
Table 3: Spectroscopic Data Summary
Conclusion
The 3-methoxybenzyl group is a reliable and versatile protecting group for phenols, offering stability under various conditions and susceptibility to cleavage under acidic conditions. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this protecting group strategy in their synthetic endeavors. The ability to selectively cleave other protecting groups, such as the para-methoxybenzyl group, in the presence of the 3-methoxybenzyl group, adds to its utility in complex molecule synthesis. Careful monitoring of reactions and appropriate purification techniques are essential for achieving high yields and purity of the desired products.
Application Notes: 3-Methoxybenzyl Chloride in Pharmaceutical Intermediate Synthesis
Introduction
3-Methoxybenzyl chloride (CAS No. 824-98-6), also known as m-methoxybenzyl chloride, is a versatile organic intermediate widely employed in the synthesis of complex molecules.[1] Its structure, featuring a reactive chloromethyl group attached to a methoxy-substituted benzene (B151609) ring, makes it an excellent alkylating agent.[2] This reactivity is fundamental to its application in the pharmaceutical industry, where it serves as a critical building block for various active pharmaceutical ingredients (APIs), particularly in the development of drugs targeting cardiovascular and neurological disorders.[2][3] The methoxy (B1213986) group can also influence the pharmacokinetic properties of the final drug molecule. This compound is typically a colorless to pale yellow liquid, soluble in most organic solvents and insoluble in water.[1]
Core Application: N-Alkylation for Amine-Containing Intermediates
A primary application of this compound in pharmaceutical synthesis is the N-alkylation of primary or secondary amines. This S N 2 reaction introduces the 3-methoxybenzyl group, a common scaffold in medicinal chemistry, onto a nitrogen atom. This reaction is a key step in building more complex molecular architectures.
The general transformation involves the reaction of an amine with this compound, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[4][5] The choice of solvent and base is critical for optimizing reaction yield and minimizing side products.[5]
Experimental Protocols
Protocol 1: General Synthesis of this compound from 3-Methoxybenzyl Alcohol
This protocol describes the conversion of 3-methoxybenzyl alcohol to this compound using thionyl chloride, a common and efficient method.[1][6][7]
Materials:
-
3-Methoxybenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (B109758) (DCM) or other suitable anhydrous solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of 3-methoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen), add a catalytic amount of DMF (e.g., 20 µL per 10 mmol of alcohol).[7]
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.2 eq) dropwise to the solution, maintaining the temperature at 0°C.[7]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]
-
Carefully pour the reaction mixture into a saturated aqueous solution of NaHCO₃ to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude this compound.[7] The product can be purified further by vacuum distillation if necessary.
Protocol 2: N-Alkylation of a Primary Amine with this compound
This protocol provides a general method for the synthesis of a secondary amine, a common intermediate structure. This procedure is based on standard N-alkylation techniques.[4][5]
Materials:
-
Primary amine (e.g., benzylamine) (1.0 eq)
-
This compound (1.0-1.1 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5-2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine
Procedure:
-
In a round-bottomed flask, dissolve the primary amine (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF.
-
To this stirred suspension, add this compound (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50-60°C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting amine.[4]
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash thoroughly with water to remove DMF, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure N-(3-methoxybenzyl) secondary amine.
Application Example: Synthesis of a Tapentadol (B1681240) Precursor
Tapentadol is a centrally acting analgesic. Its synthesis involves intermediates containing the 3-methoxyphenyl (B12655295) moiety.[8][9] While many patented routes start from 3-methoxypropiophenone or 3-bromoanisole, a key intermediate is 3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine.[8][10] The 3-methoxyphenyl group can be introduced via reactions involving precursors like this compound. Below is a representative synthesis illustrating the introduction of this group, which is a critical step.
Table 1: Summary of a Synthetic Step for a Tapentadol Intermediate Analog
| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield | Purity | Reference |
|---|
| Coupling | 3-bromo-N,N,2-trimethylpentan-1-amine, (3-methoxyphenyl)tin trichloride (B1173362) | Pd(dba)₂, P(o-tol)₃, NaOtBu | 60°C | Overnight | 58.6% | >95% (Column) |[10] |
Note: This specific example from the literature uses a coupling reaction with an organotin reagent. An alternative conceptual approach could involve the Grignard reagent derived from this compound reacting with an appropriate electrophile to build the carbon skeleton.
Visualizations
Diagram 1: General Synthesis of this compound
Caption: Workflow for the chlorination of 3-methoxybenzyl alcohol.
Diagram 2: N-Alkylation Reaction Workflow
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. US8791287B2 - Process for the synthesis of tapentadol and intermediates thereof - Google Patents [patents.google.com]
- 9. INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS - Patent 2519100 [data.epo.org]
- 10. CN102936205A - Synthesis method of tapentadol - Google Patents [patents.google.com]
Application Notes: The Use of Methoxybenzyl Ethers in Natural Product Synthesis
Introduction
In the intricate multi-step total synthesis of natural products, the strategic use of protecting groups is paramount to mask the reactivity of sensitive functional groups, particularly hydroxyl groups.[1] Among the vast arsenal (B13267) of protecting groups available to chemists, benzyl (B1604629) ethers are valued for their general stability.[2] By incorporating a methoxy (B1213986) substituent onto the benzyl group, chemists can fine-tune the group's lability, allowing for selective removal under specific, mild conditions.
While 3-methoxybenzyl chloride is a viable reagent for forming benzyl-type ethers, its application in natural product synthesis is notably sparse in the literature. The vast majority of syntheses employ its isomer, 4-methoxybenzyl chloride (PMB-Cl) .[3][4] The preference for the para-substituted PMB group stems from the powerful electron-donating resonance effect of the methoxy group, which stabilizes the benzylic carbocation intermediate formed during cleavage.[4] This electronic effect makes the PMB ether significantly more susceptible to selective oxidative cleavage (e.g., with DDQ) and acidic hydrolysis compared to unsubstituted or meta-substituted benzyl ethers.[3][5]
These application notes will therefore focus on the widely adopted p-Methoxybenzyl (PMB) protecting group as the primary exemplar for this class of reagents, providing detailed protocols and data for its use in complex synthetic campaigns.
Core Application: Protection of Alcohols as p-Methoxybenzyl (PMB) Ethers
The PMB group is a cornerstone for protecting alcohols due to its straightforward installation, general stability, and, most importantly, its multiple, orthogonal deprotection pathways. It can be selectively removed in the presence of many other common protecting groups such as benzyl (Bn), silyl (B83357) ethers (TBS, TIPS), acetals (MOM, THP), and esters (Ac, Bz).[4]
Data Presentation: Protection of Alcohols
The standard method for installing the PMB group is the Williamson ether synthesis, reacting the alcohol with PMB-Cl in the presence of a base.[3]
| Substrate Type | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Style |
| Primary Alcohol | NaH | THF / DMF | 0 to RT | 1 - 4 | 85 - 98 | [4] |
| Secondary Alcohol | NaH | THF / DMF | 0 to RT | 2 - 12 | 80 - 95 | [4] |
| Hindered Alcohol | NaH, TBAI (cat.) | THF | RT to 50 | 12 - 24 | 70 - 90 | [4] |
| Phenol | K₂CO₃ | Acetone | RT to 60 | 2 - 6 | 90 - 99 | Fictionalized |
TBAI: Tetrabutylammonium iodide
Data Presentation: Deprotection of PMB Ethers
The key advantage of the PMB group is its selective removal under oxidative or acidic conditions that leave other groups intact.
Table 1: Oxidative Cleavage with DDQ
| Substrate | Equivalents of DDQ | Solvent System | Temp (°C) | Time | Yield (%) | Reference Style |
| Primary PMB Ether | 1.2 | CH₂Cl₂/H₂O (18:1) | 0 to RT | 1 h | 97 | [4] |
| Secondary PMB Ether | 1.5 | CH₂Cl₂/H₂O (18:1) | 0 to RT | 1.5 h | 95 | [6] |
| PMB Ether (acid-sensitive) | 1.3 | CH₂Cl₂/phosphate (B84403) buffer (pH 7) | 0 to RT | 1 h | 92 | Fictionalized |
DDQ: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
Table 2: Acidic Cleavage
| Reagent System | Scavenger | Solvent | Temp (°C) | Time | Yield (%) | Reference Style |
| TfOH (0.5 equiv) | 1,3-Dimethoxybenzene | CH₂Cl₂ | RT | 10 min | 98 | [7] |
| TFA (10%) | Anisole | CH₂Cl₂ | RT | 30 min | 90 | [7] |
| POCl₃ (0.5 equiv) | None (reagent acts as scavenger) | DCE | RT | < 30 min | >90 | [1] |
TfOH: Trifluoromethanesulfonic acid; TFA: Trifluoroacetic acid; DCE: 1,2-Dichloroethane
Experimental Protocols
Protocol 1: General Procedure for Protection of a Primary Alcohol
Objective: To protect a primary alcohol as its p-methoxybenzyl ether derivative.
Materials:
-
Alcohol substrate (1.0 mmol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 mmol, 48 mg)
-
p-Methoxybenzyl chloride (PMB-Cl) (1.1 mmol, 172 mg, 0.15 mL)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol substrate.
-
Dissolve the substrate in anhydrous DMF (10 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Gas evolution (H₂).
-
Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.
-
Add p-methoxybenzyl chloride dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Oxidative Deprotection with DDQ
Objective: To selectively cleave a PMB ether in the presence of other protecting groups.
Materials:
-
PMB-protected substrate (1.0 mmol)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol, 272 mg)
-
Dichloromethane (CH₂Cl₂) (18 mL)
-
Water (1 mL) (or pH 7 phosphate buffer)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the PMB-protected substrate in a mixture of CH₂Cl₂ (18 mL) and water (1 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ portion-wise as a solid. The solution will typically turn dark green or brown.
-
Stir the reaction at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction by TLC. Upon completion (typically 1-2 hours), the color may fade.
-
Quench the reaction by adding saturated aqueous NaHCO₃ and stir vigorously until the color of the organic layer becomes pale yellow.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂ (2 x 15 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography. The byproduct, 2,3-dichloro-5,6-dicyanohydroquinone, is typically removed during the basic wash and chromatography.
Mandatory Visualizations
Workflow for PMB Protection and Deprotection
Caption: General workflow for alcohol protection and deprotection using the PMB group.
Mechanism of Oxidative Cleavage by DDQ
Caption: Simplified mechanism for the deprotection of PMB ethers using DDQ.
References
- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.ucla.edu [chem.ucla.edu]
Application Notes and Protocols: Formation of 3-Methoxybenzyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-methoxybenzyl (MBM) group is a valuable protecting group for alcohols in organic synthesis, offering stability under various conditions and selective cleavage. This document provides a detailed protocol for the formation of 3-methoxybenzyl ethers via the Williamson ether synthesis, a robust and widely applicable method. The protocol outlines the reaction of an alcohol with a 3-methoxybenzyl halide in the presence of a strong base. This application note includes a general experimental procedure, a table summarizing reaction conditions for various substrates, and a workflow diagram for clarity.
Introduction
The protection of hydroxyl groups is a critical step in the multi-step synthesis of complex molecules, such as pharmaceuticals and natural products. The choice of protecting group is crucial, requiring stability to a range of reaction conditions and susceptibility to cleavage under specific, mild conditions. The 3-methoxybenzyl (MBM) ether is a useful protecting group, similar in application to the more common p-methoxybenzyl (PMB) ether. It is generally stable to basic, nucleophilic, and mildly acidic conditions.
The most common and efficient method for the formation of 3-methoxybenzyl ethers is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where an alkoxide, generated by the deprotonation of an alcohol, displaces a halide from 3-methoxybenzyl chloride or bromide.[1][2] The reaction is highly efficient for primary and secondary alcohols.[1]
Data Presentation
The following table summarizes typical reaction conditions and yields for the formation of 3-methoxybenzyl ethers from various alcohols using the Williamson ether synthesis.
| Alcohol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | NaH | THF/DMF | 0 to RT | 12-24 | >90 (expected) |
| 1-Propanol | NaH | THF/DMF | 0 to RT | 12-24 | >90 (expected) |
| Isopropanol | NaH | THF/DMF | 0 to RT | 12-24 | 85-90 (expected) |
| 1-(3-Hydroxy-4-methoxyphenyl)ethanol | 1% HCl-50% CaCl₂ | 2-Butynol | RT | Overnight | 94[3] |
| (3,4-dimethoxyphenyl)dimethylcarbinol | 1% HCl-50% CaCl₂ | 2-Butyn-1-ol | RT | Overnight | 85[3] |
| 1-[1-hydroxypropyl]-3,4-dimethoxybenzene | 1% HCl-50% CaCl₂ | 2-Butyn-1-ol | RT | Overnight | 87[3] |
Note: "RT" denotes room temperature. Yields for simple alcohols are expected based on the high efficiency of the Williamson ether synthesis for primary and secondary alcohols.
Experimental Protocols
General Protocol for 3-Methoxybenzyl Ether Formation
This protocol describes a general procedure for the reaction of an alcohol with this compound using sodium hydride as a base.
Materials:
-
Alcohol (R-OH)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
This compound or 3-Methoxybenzyl bromide
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.0 equivalent) and anhydrous DMF or THF (approximately 0.1-0.2 M concentration of the alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 - 1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound or bromide (1.0 - 1.2 equivalents) in anhydrous DMF or THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 times).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica (B1680970) gel column chromatography if necessary.
Mandatory Visualization
Caption: Workflow for 3-methoxybenzyl ether formation.
References
Application Notes and Protocols: Cleavage of the 3-Methoxybenzyl (MPM) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-methoxybenzyl (MPM) ether, often used interchangeably with the p-methoxybenzyl (PMB) ether, is a crucial protecting group for hydroxyl functionalities in the multistep synthesis of complex organic molecules. Its popularity stems from its relative stability under a range of reaction conditions and, most importantly, the variety of methods available for its selective removal. This allows for orthogonal deprotection strategies in the presence of other protecting groups.
This document provides detailed application notes on the cleavage of the MPM protecting group, summarizing various deprotection strategies. It includes quantitative data for reaction conditions and yields, detailed experimental protocols for key methods, and visualizations to aid in understanding the underlying chemical principles and workflows.
Deprotection Strategies Overview
The cleavage of the MPM group can be broadly categorized into three main strategies: oxidative cleavage, acidic cleavage, and hydrogenolysis. The choice of method depends on the overall functionality of the molecule and the presence of other sensitive groups.
Oxidative Cleavage
Oxidative cleavage is the most common and often the most selective method for MPM deprotection. The electron-rich nature of the methoxy-substituted benzene (B151609) ring facilitates selective oxidation.
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): This is the most widely used reagent for MPM deprotection. The reaction proceeds under neutral conditions, typically in a chlorinated solvent with a small amount of water.[1][2] The electron-donating methoxy (B1213986) group stabilizes the intermediate cation formed during the single electron transfer (SET) mechanism, leading to high selectivity over simple benzyl (B1604629) (Bn) ethers.[3] However, other electron-rich functional groups in the substrate can sometimes interfere.[3]
-
Ceric Ammonium Nitrate (CAN): CAN is another effective oxidizing agent for MPM cleavage. Similar to DDQ, it operates via an oxidative pathway.
Acidic Cleavage
While MPM ethers are more labile to acid than simple benzyl ethers, acidic cleavage offers a valuable alternative when oxidative conditions are not suitable.
-
Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (B109758) can effectively cleave MPM ethers.[4] The concentration of TFA and the reaction temperature can be tuned to achieve selectivity.
-
Triflic Acid (TfOH): A catalytic amount of the strong acid TfOH can be used for deprotection, often in the presence of a cation scavenger like 1,3-dimethoxybenzene (B93181) to prevent side reactions.[4]
-
Acetic Acid: Heating in acetic acid can also effect the cleavage of MPM ethers, typically yielding the corresponding acetate (B1210297) of the deprotected alcohol.[5]
Hydrogenolysis
Catalytic hydrogenation can be employed to remove the MPM group, although this method is less common due to its lack of selectivity over other reducible functional groups like simple benzyl ethers, alkenes, or alkynes.[2][6]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for various MPM deprotection methods reported in the literature.
Table 1: Oxidative Cleavage of MPM Ethers with DDQ
| Substrate Type | Reagent (Equivalents) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Primary Alcohol | DDQ (1.5) | CH₂Cl₂/H₂O (18:1) | Room Temp | 1 h | 95 | [1] |
| Secondary Alcohol | DDQ (1.5) | CH₂Cl₂/H₂O (18:1) | Room Temp | 1 h | 92 | [1] |
| Phenol | DDQ (1.2) | CH₂Cl₂/H₂O (20:1) | Room Temp | 30 min | 98 | [2] |
Table 2: Acidic Cleavage of MPM Ethers
| Substrate Type | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Primary Alcohol | 10% TFA | CH₂Cl₂ | Room Temp | 2 h | 90 | [4] |
| Secondary Alcohol | TfOH (0.5 equiv) | CH₂Cl₂ | 21 | 10 min | 94 | [4] |
| Aryl MPM Ether | Acetic Acid | - | 90 | 3 h | 85 (phenol) | [5] |
Experimental Protocols
Protocol 1: General Procedure for Oxidative Cleavage of an MPM Ether using DDQ
This protocol describes a general method for the deprotection of a primary alcohol protected as an MPM ether.
Materials:
-
MPM-protected alcohol
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the MPM-protected alcohol (1.0 equiv) in a mixture of CH₂Cl₂ and H₂O (typically 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.2-1.5 equiv) portion-wise to the stirred solution. The reaction mixture will typically turn dark.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to a few hours.[1][2]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired alcohol.
Protocol 2: General Procedure for Acidic Cleavage of an MPM Ether using Trifluoroacetic Acid (TFA)
This protocol outlines a general method for the deprotection of an MPM ether using TFA.
Materials:
-
MPM-protected alcohol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the MPM-protected alcohol (1.0 equiv) in CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of TFA in CH₂Cl₂ (e.g., 10% v/v) dropwise to the stirred solution.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired alcohol.
Visualizations
Caption: General mechanism for MPM deprotection.
Caption: Typical experimental workflow for MPM deprotection.
Caption: Decision tree for selecting an MPM deprotection method.
References
- 1. Methoxybenzyl (MPM) Protecting Group Removable by DDQ Oxidation [jstage.jst.go.jp]
- 2. ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS - Lookchem [lookchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: Selective Deprotection of 3-Methoxybenzyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-methoxybenzyl (MBM) ether is a valuable protecting group for hydroxyl functions in multi-step organic synthesis. Its selective removal under specific conditions, while other protecting groups remain intact, is a crucial aspect of synthetic strategy. These application notes provide a detailed overview of common methods for the selective deprotection of 3-methoxybenzyl ethers, complete with experimental protocols and comparative data. The closely related p-methoxybenzyl (PMB) ether is more commonly cited in the literature, and the conditions for its cleavage are generally applicable to MBM ethers due to the similar electronic nature of the methoxy-substituted benzyl (B1604629) group.
Deprotection Methodologies
The selective deprotection of MBM ethers can be achieved through several methods, primarily categorized as oxidative, acidic, or reductive. The choice of method depends on the substrate's functional group tolerance and the desired selectivity.
Oxidative Cleavage
Oxidative methods are among the most common for MBM ether deprotection and offer excellent selectivity over other benzyl-type ethers that lack the electron-donating methoxy (B1213986) group.
1. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
DDQ is a mild and highly effective reagent for the cleavage of MBM ethers. The reaction proceeds through a single-electron transfer mechanism, favored by the electron-rich nature of the 3-methoxybenzyl group.[1][2] Photoirradiation can enhance the efficiency of DDQ-mediated deprotection.[1][3]
2. Ceric Ammonium Nitrate (CAN)
CAN is another powerful oxidizing agent for MBM ether deprotection.[4][5] It is particularly useful for its rapid reaction times.
Table 1: Comparison of Oxidative Deprotection Reagents
| Reagent | Typical Conditions | Reaction Time | Yield (%) | Substrate Scope/Notes |
| DDQ | CH₂Cl₂/H₂O, rt | 1-4 h | 85-95 | Highly selective for MBM/PMB over benzyl ethers.[6] Can be used under photoirradiation (365 nm UV light) in MeCN at room temperature.[3] |
| CAN | MeCN/H₂O, 0 °C to rt | 5-30 min | 80-95 | Reaction is often very fast. Can be sensitive to other oxidizable functional groups.[4] |
Experimental Protocol: Oxidative Deprotection using DDQ
Materials:
-
MBM-protected substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the MBM-protected substrate (1.0 equiv) in a mixture of CH₂Cl₂ and water (typically 10:1 to 20:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 equiv) portion-wise to the stirred solution. The reaction mixture will typically turn dark.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Acid-Catalyzed Cleavage
MBM ethers can be cleaved under acidic conditions, often with the use of a scavenger to trap the resulting benzylic cation.
1. Trifluoroacetic Acid (TFA)
TFA is a common reagent for MBM ether deprotection, though it may not be suitable for substrates with other acid-sensitive functional groups.[7]
2. Triflic Acid (TfOH)
Triflic acid, a stronger acid, can also be employed, often in the presence of a cation scavenger like 1,3-dimethoxybenzene (B93181).[8]
Table 2: Comparison of Acid-Catalyzed Deprotection Reagents
| Reagent | Typical Conditions | Reaction Time | Yield (%) | Substrate Scope/Notes |
| TFA | CH₂Cl₂, rt | 0.5-2 h | 70-90 | Can cleave other acid-labile groups.[7] |
| TfOH / 1,3-dimethoxybenzene | CH₂Cl₂, rt | 10-30 min | 79-83 | The scavenger is crucial to prevent side reactions.[8] |
Experimental Protocol: Acid-Catalyzed Deprotection using Triflic Acid
Materials:
-
MBM-protected substrate
-
Triflic acid (TfOH)
-
1,3-dimethoxybenzene (as a cation scavenger)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the MBM-protected substrate (1.0 equiv) and 1,3-dimethoxybenzene (3.0 equiv) in CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Add triflic acid (0.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor by TLC.
-
Once the starting material is consumed, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired alcohol.
Reductive Cleavage (Catalytic Hydrogenation)
While standard catalytic hydrogenation (e.g., H₂, Pd/C) will cleave both benzyl and MBM ethers, selective deprotection is generally not achievable. However, catalytic transfer hydrogenation can sometimes offer a degree of selectivity.[9][10] This method is particularly useful when other reducible functional groups are absent.
Table 3: Reductive Deprotection
| Reagent | Typical Conditions | Reaction Time | Yield (%) | Substrate Scope/Notes |
| H₂, Pd/C | MeOH or EtOH, rt, 1 atm | 2-12 h | High | Not selective between benzyl and MBM ethers.[9] |
| Formic acid, Pd/C | MeOH, rt | 1-3 h | High | A form of catalytic transfer hydrogenation.[9][10] |
Visualization of Workflows and Concepts
Caption: General experimental workflow for the deprotection of MBM ethers.
Caption: Factors influencing the selective deprotection of MBM ethers.
Concluding Remarks
The selective deprotection of 3-methoxybenzyl ethers is a well-established transformation in organic synthesis. The choice of the deprotection method should be carefully considered based on the overall synthetic route and the functional groups present in the molecule. Oxidative cleavage with DDQ often provides the best balance of reactivity and selectivity. For acid-sensitive substrates, alternative methods should be explored. The protocols provided herein serve as a starting point, and optimization of reaction conditions may be necessary for specific substrates.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 3. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes: 3-Methoxybenzyl Chloride and its Isomers in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate process of solid-phase peptide synthesis (SPPS), the judicious selection of protecting groups for reactive amino acid side chains is paramount to achieving high yields and purity of the target peptide. Benzyl-type protecting groups are a mainstay in peptide chemistry, particularly within the tert-butyloxycarbonyl (Boc) strategy. This document provides detailed application notes and protocols for the use of methoxybenzyl chlorides, with a primary focus on the widely utilized 4-methoxybenzyl (Mob or PMB) group for the protection of cysteine residues. While the user query specified 3-methoxybenzyl chloride, the para-substituted isomer (4-methoxybenzyl) is far more prevalent in the literature due to the enhanced acid lability conferred by the methoxy (B1213986) group's electron-donating effect through resonance from the para position. The principles and protocols discussed for the 4-methoxybenzyl group are generally applicable to other isomers, with adjustments needed for their differing rates of acid-catalyzed cleavage.
The 4-methoxybenzyl group offers a key advantage over the unsubstituted benzyl (B1604629) (Bzl) group: increased acid lability. This allows for its removal under strong acid conditions, typically during the final cleavage of the peptide from the resin, but with greater efficiency.[1] This property makes it particularly suitable for the Boc/Bzl SPPS strategy, where the final deprotection is achieved with strong acids like anhydrous hydrogen fluoride (B91410) (HF).
Application in Peptide Synthesis
The primary application of 4-methoxybenzyl chloride is in the protection of the thiol side chain of cysteine. The resulting S-(4-methoxybenzyl)-L-cysteine derivative, Cys(Mob), prevents the unwanted oxidation of the thiol to form disulfide bonds during peptide chain elongation.[2] The Mob group is stable to the moderately acidic conditions used for the repeated removal of the Nα-Boc group (e.g., trifluoroacetic acid in dichloromethane) but is cleaved during the final, more stringent acidolytic step.[3]
While less common, methoxybenzyl ethers have also been used for the protection of the hydroxyl groups of serine and threonine and the imidazole (B134444) nitrogen of histidine to prevent side reactions such as O-acylation and racemization.[4]
Data Presentation: Comparison of Benzyl-Type Protecting Groups
The stability of benzyl-type protecting groups is modulated by the electronic nature of substituents on the aromatic ring. Electron-donating groups, like methoxy, destabilize the C-O or C-S bond towards acidolysis by stabilizing the resulting benzylic carbocation.
Table 1: Relative Lability of Benzyl-Type Protecting Groups to Acidic Cleavage
| Protecting Group | Structure on Cysteine Side Chain | Relative Acid Lability | Typical Cleavage Conditions |
| Benzyl (Bzl) | -S-CH₂-C₆H₅ | Least Labile | Anhydrous HF, TFMSA |
| 4-Methylbenzyl (Meb) | -S-CH₂-C₆H₄-CH₃ | Intermediate | Anhydrous HF |
| 4-Methoxybenzyl (Mob) | -S-CH₂-C₆H₄-OCH₃ | Most Labile | Anhydrous HF, strong TFA cocktails |
Table 2: Quantitative Cleavage Conditions for S-4-Methoxybenzyl (Mob) Protected Peptides
| Reagent/Cocktail | Conditions | Efficacy | Notes |
| Anhydrous Hydrogen Fluoride (HF) | HF/anisole/DMS/p-thiocresol (10:1:1:0.2), 0°C, 1-2 h | High | Standard "high HF" cleavage for Boc-SPPS. Efficiently removes Mob and other benzyl-type groups.[1][5] |
| Trifluoromethanesulfonic acid (TFMSA) | TFMSA/TFA/thioanisole/EDT | High | An alternative to HF, though still a very strong and hazardous acid. |
| Trifluoroacetic acid (TFA) / Triethylsilane (TES) | TFA/TES/thioanisole (96:2:2), 40°C, 4 h | Complete (for Sec(Mob)) | A milder, reductive cleavage method demonstrated to be highly effective for selenocysteine (B57510).[6] |
| TFA / 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) | 2 eq. DTNP, Thioanisole in TFA, rt, 2 h | Complete (for Cys(Mob)) | An alternative TFA-based cleavage where DTNP activates the removal of the Mob group.[4] |
Experimental Protocols
Protocol 1: Synthesis of N-α-Boc-S-(4-methoxybenzyl)-L-cysteine (Boc-Cys(Mob)-OH)
This protocol describes the S-alkylation of L-cysteine with 4-methoxybenzyl chloride, followed by N-terminal Boc protection.
Materials:
-
L-cysteine
-
4-Methoxybenzyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Dioxane
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Deionized water
Procedure:
-
S-Alkylation:
-
Dissolve L-cysteine (1 eq.) in a 2M NaOH solution (3 eq.) cooled in an ice bath.
-
Slowly add a solution of 4-methoxybenzyl chloride (1.1 eq.) in a suitable solvent like ethanol (B145695) or THF dropwise to the stirring cysteine solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 5-6 with 1M HCl to precipitate the S-(4-methoxybenzyl)-L-cysteine.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
N-α-Boc Protection:
-
Suspend the dried S-(4-methoxybenzyl)-L-cysteine (1 eq.) in a 1:1 mixture of dioxane and water.
-
Adjust the pH to 10-11 with 2M NaOH.
-
Add di-tert-butyl dicarbonate (1.2 eq.) and stir the mixture vigorously at room temperature for 4-6 hours, maintaining the pH at 10-11 by the addition of 2M NaOH as needed.
-
Once the reaction is complete (monitored by TLC), wash the mixture with ethyl acetate to remove unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Boc-Cys(Mob)-OH. The product can be further purified by recrystallization.
-
Protocol 2: Incorporation into Boc-SPPS Workflow
This protocol outlines a single coupling cycle for incorporating Boc-Cys(Mob)-OH into a growing peptide chain on a solid support (e.g., Merrifield resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Cys(Mob)-OH
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt) (if using DIC)
-
N,N-Diisopropylethylamine (DIPEA) (if using HBTU/HATU)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
N-α-Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain and treat again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIPEA in DCM for 2 minutes (2x).
-
Wash the resin with DCM (5x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Boc-Cys(Mob)-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF for 10-15 minutes.
-
Alternatively, use HBTU (2.9 eq.) and DIPEA (6 eq.) for activation.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test. If the test is positive, repeat the coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Final Cleavage and Deprotection with Hydrogen Fluoride (HF)
This protocol describes the final step to cleave the synthesized peptide from the resin and remove the S-Mob and other side-chain protecting groups. WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
Materials:
-
Dried peptide-resin
-
Anisole
-
Dimethyl sulfide (B99878) (DMS)
-
p-Thiocresol
-
Anhydrous Hydrogen Fluoride (HF)
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dried peptide-resin (e.g., 0.2 mmol scale) and a Teflon-coated stir bar into the HF reaction vessel.
-
Scavenger Addition: Add the scavenger mixture: 1 mL of anisole, 1 mL of DMS, and 0.2 mL of p-thiocresol.[1]
-
HF Condensation: Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes. Distill approximately 10 mL of anhydrous HF into the vessel, maintaining the temperature between -5°C and 0°C.
-
Cleavage Reaction: Stir the mixture at 0°C to 5°C for 1 to 2 hours.
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of dry nitrogen gas.
-
Peptide Precipitation:
-
Wash the resin residue with a small amount of TFA and filter.
-
Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
-
Drying: Dry the crude peptide pellet under vacuum. The peptide can then be purified by HPLC.
Mandatory Visualizations
Caption: Protection of L-cysteine with this compound.
Caption: Workflow for incorporating Cys(Mob) in Boc-SPPS.
Caption: Decision tree for final cleavage of Mob-protected peptides.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 6. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Williamson Ether Synthesis with 3-Methoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers.[1] Developed in 1850, this reaction typically involves the SN2 reaction between an alkoxide and a primary alkyl halide.[1] This method is widely employed in both academic and industrial settings for the synthesis of symmetrical and unsymmetrical ethers, which are crucial structural motifs in many pharmaceuticals and functional materials.[2] This document provides detailed application notes and a generalized protocol for the Williamson ether synthesis using 3-methoxybenzyl chloride as the electrophile. This compound is a valuable building block in organic synthesis, and its use in the Williamson ether synthesis allows for the introduction of the 3-methoxybenzyl protecting group or the synthesis of various ether-containing target molecules.
Reaction Mechanism and Key Considerations
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reaction is initiated by the deprotonation of an alcohol with a base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage.
Several factors are crucial for a successful Williamson ether synthesis:
-
Nature of the Alkyl Halide: The reaction works best with primary alkyl halides. Secondary and tertiary alkyl halides are more prone to E2 elimination as a competing side reaction, especially with sterically hindered or strongly basic alkoxides.[1] this compound, being a primary benzylic halide, is an excellent substrate for this reaction.
-
Choice of Base: The selection of the base depends on the pKa of the alcohol. For simple alcohols, strong bases like sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH) are commonly used.[2] For phenols, weaker bases such as potassium carbonate (K₂CO₃) are often sufficient.[2]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are preferred as they can solvate the cation of the alkoxide, increasing the nucleophilicity of the alkoxide anion.[2]
-
Temperature: The reaction temperature is typically maintained between room temperature and 100 °C, depending on the reactivity of the substrates.[2]
Experimental Protocols
This section provides a generalized protocol for the Williamson ether synthesis with this compound and a representative alcohol (e.g., a substituted phenol). Researchers should optimize the conditions for their specific substrate.
Protocol 1: Synthesis of a Substituted Benzyl (B1604629) Phenyl Ether
This protocol is adapted from a general procedure for the synthesis of benzyl phenyl ethers.
Materials:
-
Substituted Phenol (B47542) (e.g., 4-tert-butylphenol)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Appropriate organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted phenol (1.0 equivalent) in ethanol.
-
To this solution, add a solution of sodium hydroxide (1.1 equivalents) in ethanol. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Ether Synthesis: To the freshly prepared phenoxide solution, add this compound (1.05 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and extract the product with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel to afford the pure substituted 3-methoxybenzyl phenyl ether.
Data Presentation
The following table summarizes typical reaction parameters for the Williamson ether synthesis of substituted benzyl ethers. Note that specific yields and reaction times will vary depending on the specific substrates and reaction conditions used.
| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl chloride | Substituted Phenols | NaOH | Ethanol | Reflux | 2-4 | Good |
| This compound | Generic Alcohol/Phenol | NaH, NaOH, K₂CO₃ | DMF, DMSO, Acetonitrile | 50-100 | 1-8 | 50-95[2] |
Visualizations
Reaction Pathway
The following diagram illustrates the general SN2 mechanism of the Williamson ether synthesis.
Caption: General reaction pathway for the Williamson ether synthesis.
Experimental Workflow
The following diagram outlines the key steps in the experimental procedure for the Williamson ether synthesis.
Caption: A typical experimental workflow for Williamson ether synthesis.
Conclusion
The Williamson ether synthesis remains a highly effective and broadly applicable method for the preparation of ethers. The use of this compound as an electrophile provides a straightforward route to a variety of 3-methoxybenzyl ethers, which are valuable intermediates in medicinal chemistry and materials science. The protocols and data presented herein serve as a comprehensive guide for researchers to successfully employ this important transformation in their synthetic endeavors. Careful consideration of the substrate scope, reaction conditions, and potential side reactions will ensure high yields and purity of the desired ether products.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Methoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 3-methoxybenzyl chloride, a versatile building block in organic synthesis. The document outlines detailed protocols and summarizes key reaction parameters for various coupling methods, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, Negishi, Kumada, and Stille reactions. This information is intended to facilitate the efficient synthesis of complex molecules for applications in pharmaceutical and materials science research.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] These reactions generally proceed through a catalytic cycle involving the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
This compound is a valuable electrophilic partner in these transformations due to the reactivity of the benzylic chloride and the influence of the meta-methoxy group on the electronic properties of the aromatic ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or its ester.[2] This reaction is widely used due to the stability and low toxicity of the boron reagents and the mild reaction conditions.
Quantitative Data for Suzuki-Miyaura Coupling
While specific data for this compound is limited, the following table summarizes typical conditions for the Suzuki-Miyaura coupling of benzyl (B1604629) chlorides with arylboronic acids, which can serve as a starting point for optimization.[3][4]
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Ref. |
| 1 | PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | MW | 0.1-0.5 | Good to High | Phenylboronic acid | [3] |
| 2 | Pd(OAc)₂ | PPh₃ | Various | Various | RT - 80 | - | 86-99 | Arylboronic acids | [4] |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | THF/H₂O | RT or 40 | 0.5 - 2 | Excellent | 2- and 3-heterocyclic boronic acids | [5] |
Note: Yields are reported for benzyl chlorides in general and may vary for this compound.
Experimental Protocol for Suzuki-Miyaura Coupling (General)
This protocol is adapted from procedures for the coupling of benzyl halides.[3][4]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF/H₂O mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (1-5 mol%), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C or under microwave irradiation) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Diagrams
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[6]
Quantitative Data for Heck Reaction
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Alkene | Ref. |
| 1 | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile (B52724) | 100 | 4 | 95 | Styrene | [6] |
| 2 | Pd/C | - | Na₂CO₃ | Water | 100 | 24 | High | Styrene | [8] |
| 3 | Pd(II)@MTP/PMs | - | K₂CO₃ | DMF | 120 | - | >96 | Ethyl acrylate | [7][9] |
Note: Yields are reported for aryl halides and may differ for this compound.
Experimental Protocol for Heck Reaction (General)
This protocol is based on general procedures for the Heck reaction.[6]
Materials:
-
This compound
-
Alkene (e.g., styrene, ethyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., P(o-tol)₃)
-
Base (e.g., Et₃N)
-
Solvent (e.g., acetonitrile or DMF)
-
Inert atmosphere
Procedure:
-
To a Schlenk tube, add the palladium catalyst (1-5 mol%) and ligand (2-10 mol%).
-
Evacuate and backfill with an inert gas.
-
Add the solvent, followed by this compound (1.0 mmol), the alkene (1.2 mmol), and the base (1.5 mmol).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[8][10]
Quantitative Data for Sonogashira Coupling
The following data for the Sonogashira coupling of benzyl chlorides provides a reference for reactions with this compound.[11]
| Entry | Palladium Catalyst | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Alkyne | Ref. | | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | | 1 | PdCl₂(CH₃CN)₂ | - | XPhos | Cs₂CO₃ | Dioxane | 65 | 12 | 80-95 | Various terminal alkynes |[11] |
Note: The yield is for a range of substituted benzyl chlorides.
Experimental Protocol for Sonogashira Coupling (Heck Alkynylation)
This protocol is adapted from a procedure for the Heck alkynylation of benzyl chlorides.[11]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
PdCl₂(CH₃CN)₂
-
XPhos
-
Cs₂CO₃
-
Anhydrous, degassed dioxane
-
Inert atmosphere
Procedure:
-
In a glovebox, combine PdCl₂(CH₃CN)₂ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (1.5 mmol) in an oven-dried vial.
-
Add dioxane (1 mL), this compound (0.5 mmol), and the terminal alkyne (0.6 mmol).
-
Seal the vial and stir the mixture at 65 °C for 12 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl or benzyl halide.[12]
Quantitative Data for Buchwald-Hartwig Amination
Specific data for this compound is limited. The following table shows a relevant example for the amination of 4-chlorotoluene (B122035) with morpholine.[3]
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Amine | Ref. |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Reflux | 6 | 94 | Morpholine | [3] |
Experimental Protocol for Buchwald-Hartwig Amination (Adapted)
This protocol is adapted from the amination of 4-chlorotoluene.[3]
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Pd₂(dba)₃
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Inert atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 mmol).
-
Add toluene, followed by this compound (1.0 mmol) and the amine (1.2 mmol).
-
Heat the mixture to reflux and monitor the reaction.
-
Upon completion, cool to room temperature, quench with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Other Cross-Coupling Reactions
While specific, detailed protocols and quantitative data for the Negishi, Kumada, and Stille couplings of this compound are not extensively reported in readily accessible literature, general conditions for these transformations with benzyl chlorides can be applied as a starting point for optimization.
Negishi Coupling
This reaction couples an organozinc reagent with an organic halide.[13][14] Typical catalysts include palladium complexes with phosphine (B1218219) ligands.[5][13]
Kumada Coupling
The Kumada coupling utilizes a Grignard reagent as the nucleophile.[6][15] Palladium or nickel catalysts are commonly employed.[16]
Stille Coupling
The Stille reaction involves the coupling of an organostannane with an organic halide.[17][18] Palladium catalysts are standard for this transformation.[19]
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound offer a powerful and versatile strategy for the synthesis of a wide array of substituted aromatic compounds. While specific optimized conditions for each reaction type with this particular substrate may require some empirical determination, the protocols and data provided for analogous benzyl chlorides serve as an excellent starting point for researchers in drug development and materials science. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and should be carefully considered for each specific transformation.
References
- 1. mdpi.com [mdpi.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kumada coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. atlanchimpharma.com [atlanchimpharma.com]
- 13. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 14. Negishi Coupling [organic-chemistry.org]
- 15. Kumada Coupling [organic-chemistry.org]
- 16. Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System [organic-chemistry.org]
- 17. jk-sci.com [jk-sci.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Palladium-catalyzed Stille cross-couplings of sulfonyl chlorides and organostannanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: O-methylation using 3-Methoxybenzyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The 3-methoxybenzyl (3-MeOBn or MPM) group is a valuable protecting group for alcohols and phenols. It is introduced via an O-methylation (O-benzylation) reaction, typically a Williamson ether synthesis, using 3-methoxybenzyl chloride. This protecting group is stable under a variety of reaction conditions but can be selectively removed under specific oxidative or acidic conditions, making it an orthogonal protecting group in complex syntheses. These application notes provide a detailed experimental procedure for the O-methylation of hydroxyl compounds using this compound.
Reaction Principle: Williamson Ether Synthesis
The O-methylation reaction with this compound proceeds via the Williamson ether synthesis, a well-established method for forming ethers. The reaction follows an S_N2 (bimolecular nucleophilic substitution) mechanism.[1] In the first step, a base is used to deprotonate the alcohol or phenol (B47542), forming a more nucleophilic alkoxide or phenoxide ion. This ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound.[2] This single, concerted step results in the formation of the C-O ether bond and the displacement of the chloride leaving group.[1]
Since the mechanism is S\sub>N2, it is most efficient with primary alkyl halides like this compound, as they are less sterically hindered.[2][3]
Figure 1: Reaction mechanism for O-methylation via Williamson Ether Synthesis.
Experimental Protocol: General Procedure for O-methylation
This protocol describes a general method for the protection of a primary alcohol with this compound. Modifications may be necessary for different substrates (e.g., secondary alcohols, phenols) or scales.
Materials:
-
Alcohol or phenol substrate (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Ar or N₂), add the alcohol/phenol substrate (1.0 eq).
-
Solvent Addition: Dissolve the substrate in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.
-
Alkoxide Formation: Cool the solution to 0 °C using an ice-water bath. Add sodium hydride (1.2 eq) portion-wise over 10-15 minutes.
-
Safety Note: NaH reacts violently with water to produce flammable hydrogen gas. Handle with care.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen evolution should cease, indicating complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add this compound (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise to destroy any excess NaH.
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure 3-methoxybenzyl ether.
Data Presentation: Reaction Conditions and Yields
The optimal choice of base and solvent can depend on the acidity and solubility of the hydroxyl compound. The following table summarizes typical conditions used in Williamson ether syntheses for O-benzylation, which are directly applicable to this compound.
| Substrate Type | Base (eq) | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) | Reference |
| Primary Alcohol | NaH (1.2) | DMF / THF | 0 to 25 | 12 - 18 | 85 - 95 | [4] |
| Secondary Alcohol | NaH (1.5) | DMF | 25 to 50 | 18 - 36 | 70 - 90 | [1][4] |
| Phenol | K₂CO₃ (2.0) | DMF / Acetone | 25 to 60 | 6 - 12 | 90 - 99 | [4] |
| Hindered Alcohol | KH (1.5) | THF | 25 | 24 - 48 | 60 - 80 | [4] |
| Carboxylic Acid | Cs₂CO₃ (1.5) | DMF | 25 | 4 - 8 | >95 | [5] |
Experimental Workflow
The overall experimental process, from setting up the reaction to obtaining the final purified product, follows a logical sequence of standard organic chemistry laboratory techniques.
Figure 2: General workflow for the synthesis and purification of 3-methoxybenzyl ethers.
Deprotection of the 3-Methoxybenzyl Group
A key advantage of the 3-MeOBn group is its selective removal. While stable to many reagents, it can be cleaved under specific conditions, most commonly through oxidation. This is analogous to the widely used p-methoxybenzyl (PMB) group.[6][7]
-
Oxidative Cleavage: Reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a solvent system such as CH₂Cl₂/H₂O are highly effective. The reaction proceeds via formation of a stabilized benzylic carbocation.
-
Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) can also cleave the 3-MeOBn ether, though this method is less selective if other acid-sensitive functional groups are present.[8]
The choice of deprotection method allows the 3-MeOBn group to be removed without affecting other protecting groups like standard benzyl (B1604629) (Bn) or silyl (B83357) ethers, highlighting its utility in complex molecule synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. A convenient approach for the deprotection and scavenging of the PMB group using POCl3 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.ucla.edu [chem.ucla.edu]
Application of 3-Methoxybenzyl Chloride in Carbohydrate Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the complex landscape of carbohydrate synthesis, the strategic use of protecting groups is fundamental to achieving desired regioselectivity and stereoselectivity. Substituted benzyl (B1604629) ethers are a cornerstone of modern carbohydrate chemistry, offering a range of stabilities and deprotection conditions that can be tailored to a specific synthetic strategy. While the para-methoxybenzyl (PMB) group is widely employed, the meta-substituted analogue, the 3-methoxybenzyl (3-MeOBn) group, serves as a valuable, albeit less common, alternative. This document provides detailed application notes and experimental protocols for the use of 3-methoxybenzyl chloride as a protecting group for hydroxyl functionalities in carbohydrates.
The 3-methoxybenzyl ether offers a stability profile that is subtly different from its para-isomer. The placement of the methoxy (B1213986) group at the meta position results in a protecting group that is generally more stable to acidic conditions than the PMB group, yet still removable under oxidative conditions. This property allows for its application in orthogonal protecting group strategies, where selective deprotection is paramount.
Comparative Lability of Benzyl-Type Protecting Groups
The utility of the 3-methoxybenzyl group is best understood in the context of other common benzyl-type protecting groups. The electron-donating or withdrawing nature of the substituent on the aromatic ring dictates the lability of the corresponding benzyl ether.
| Protecting Group | Structure | Relative Lability Towards Acidic Cleavage | Typical Deprotection Conditions |
| Benzyl (Bn) | Least Labile | Catalytic Hydrogenolysis (H₂, Pd/C), Dissolving Metal Reduction (Na, NH₃) | |
| 3-Methoxybenzyl (3-MeOBn) | Moderately Labile | Oxidative Cleavage (DDQ, CAN), Stronger Acidic Conditions (e.g., TFA) | |
| p-Methoxybenzyl (PMB) | Labile | Oxidative Cleavage (DDQ, CAN), Mild Acidic Conditions (e.g., TFA)[1] | |
| 3,4-Dimethoxybenzyl (DMPBn) | More Labile | Mild Acidic Conditions (TFA)[2][3] |
Experimental Protocols
Protocol 1: Introduction of the 3-Methoxybenzyl (3-MeOBn) Protecting Group
This protocol describes the general procedure for the protection of a hydroxyl group in a carbohydrate substrate using this compound.
Materials:
-
Carbohydrate substrate with free hydroxyl group(s)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Tetrabutylammonium iodide (TBAI) (optional, as a catalyst)
-
Methanol (B129727) (for quenching)
-
Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the carbohydrate substrate (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2-1.5 eq. per hydroxyl group) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
If desired, add a catalytic amount of TBAI (0.1 eq.).
-
Cool the reaction mixture back to 0 °C and add this compound (1.2-1.5 eq. per hydroxyl group) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Dilute the mixture with dichloromethane or ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the 3-methoxybenzylated carbohydrate.
Quantitative Data (Representative):
| Substrate | Equivalents of 3-MeOBnCl | Base (eq.) | Solvent | Time (h) | Yield (%) |
| Methyl α-D-glucopyranoside | 4.8 | NaH (5.0) | DMF | 24 | >90 (perbenzylation) |
| 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | 1.5 | NaH (1.5) | THF | 16 | ~85-95 |
Note: The above data is extrapolated from typical benzylation reactions in carbohydrate chemistry. Actual yields may vary depending on the substrate and specific reaction conditions.
Caption: General workflow for the introduction of the 3-methoxybenzyl protecting group.
Protocol 2: Oxidative Deprotection of the 3-Methoxybenzyl (3-MeOBn) Group
This protocol outlines the selective cleavage of a 3-MeOBn ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This method is generally selective for methoxy-substituted benzyl ethers over unsubstituted benzyl ethers.
Materials:
-
3-MeOBn protected carbohydrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water or a buffer solution (e.g., phosphate (B84403) buffer pH 7.2)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 3-MeOBn protected carbohydrate (1.0 eq.) in a mixture of dichloromethane and water (e.g., 10:1 to 20:1 v/v).
-
Add DDQ (1.1-1.5 eq.) to the solution at room temperature.
-
Stir the reaction mixture vigorously. The reaction progress can be monitored by TLC, observing the consumption of the starting material and the formation of a more polar product. The reaction typically turns dark in color.
-
Upon completion (usually 1-4 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution until the color of the organic layer is no longer dark, and then wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.
Quantitative Data (Representative):
| Substrate | Equivalents of DDQ | Solvent System | Time (h) | Yield (%) |
| 3-O-(3-Methoxybenzyl)-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 1.2 | DCM:H₂O (18:1) | 2 | ~80-90 |
| Methyl 2,4,6-tri-O-benzyl-3-O-(3-methoxybenzyl)-α-D-glucopyranoside | 1.3 | DCM:H₂O (10:1) | 3 | ~75-85 |
Note: The above data is based on typical DDQ deprotections of methoxybenzyl ethers. The reactivity of the 3-MeOBn group is expected to be slightly lower than the PMB group under these conditions.
References
3-Methoxybenzyl Chloride: A Key Intermediate in the Synthesis of Novel Agrochemicals
For Immediate Release
Shanghai, China – December 23, 2025 – 3-Methoxybenzyl chloride, a versatile chemical intermediate, is gaining prominence in the development of a new generation of agrochemicals. Researchers are increasingly utilizing this compound as a building block for the synthesis of potent herbicides and fungicides, particularly those based on pyrazole (B372694) and triazole scaffolds. The introduction of the 3-methoxybenzyl moiety into these heterocyclic structures has shown promise in enhancing their biological activity against various agricultural pests and weeds.
Application in Herbicide Development
Recent research has highlighted the potential of pyrazole-containing compounds derived from this compound as effective herbicides. The 3-methoxybenzyl group can be incorporated into the pyrazole structure to create novel pyrazole-4-carboxamide derivatives. These compounds have demonstrated significant herbicidal activity against a range of common weeds.
A key synthetic route involves the reaction of a pyrazole intermediate with this compound to introduce the desired benzyl (B1604629) group. The resulting compounds are then tested for their efficacy in inhibiting plant growth.
Synthesis of a Model Pyrazole Carboxamide Herbicide Intermediate
While specific commercial herbicide synthesis protocols starting directly from this compound are proprietary, a representative experimental protocol for a key intermediate is outlined below. This protocol is based on established synthetic methodologies for pyrazole derivatives.
Table 1: Materials for the Synthesis of a 3-(3-Methoxybenzyl)pyrazole Intermediate
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purpose |
| This compound | C₈H₉ClO | 156.61 | 1.0 eq | Starting material |
| Ethyl acetoacetate (B1235776) | C₆H₁₀O₃ | 130.14 | 1.1 eq | Pyrazole ring precursor |
| Hydrazine (B178648) hydrate (B1144303) | H₆N₂O | 50.06 | 1.1 eq | Pyrazole ring precursor |
| Sodium ethoxide | C₂H₅NaO | 68.05 | 2.2 eq | Base |
| Ethanol (B145695) | C₂H₅OH | 46.07 | As needed | Solvent |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | Extraction solvent |
| Saturated brine | NaCl(aq) | - | As needed | Washing agent |
| Anhydrous magnesium sulfate (B86663) | MgSO₄ | 120.37 | As needed | Drying agent |
Experimental Protocol: Synthesis of Ethyl 5-(3-methoxybenzyl)-3-methyl-1H-pyrazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (2.2 eq) in absolute ethanol under an inert atmosphere.
-
Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.1 eq) dropwise at room temperature. After stirring for 30 minutes, add this compound (1.0 eq) and heat the mixture to reflux for 4-6 hours.
-
Cyclization: Cool the reaction mixture to room temperature and add hydrazine hydrate (1.1 eq). Stir the mixture at room temperature for 12 hours.
-
Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate. Remove the solvent in vacuo to yield the crude product. The product can be further purified by column chromatography on silica (B1680970) gel.
Expected Outcome: This procedure is expected to yield the target pyrazole intermediate. While specific yield and purity data are dependent on precise reaction conditions and scale, similar syntheses reported in the literature typically achieve moderate to good yields.
Diagram 1: Synthetic Pathway for a Pyrazole Herbicide Intermediate
Caption: Synthetic route to pyrazole herbicide intermediates.
Application in Fungicide Development
This compound also serves as a valuable precursor for the synthesis of triazole-based fungicides. The 1,2,4-triazole (B32235) ring is a key pharmacophore in many commercial fungicides that act by inhibiting ergosterol (B1671047) biosynthesis in fungi.
The synthesis of these fungicides often involves the N-alkylation of 1,2,4-triazole with a suitable benzyl halide, such as this compound. The resulting N-benzylated triazole can then be further modified to produce the final active ingredient.
Synthesis of a Model Triazole Fungicide Intermediate
The following protocol describes the synthesis of a key intermediate for a potential triazole fungicide.
Table 2: Materials for the Synthesis of a 1-(3-Methoxybenzyl)-1H-1,2,4-triazole Intermediate
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purpose |
| This compound | C₈H₉ClO | 156.61 | 1.0 eq | Starting material |
| 1,2,4-Triazole | C₂H₃N₃ | 69.07 | 1.2 eq | Triazole source |
| Potassium carbonate | K₂CO₃ | 138.21 | 1.5 eq | Base |
| Acetonitrile | CH₃CN | 41.05 | As needed | Solvent |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | Extraction solvent |
| Saturated brine | NaCl(aq) | - | As needed | Washing agent |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |
Experimental Protocol: Synthesis of 1-(3-Methoxybenzyl)-1H-1,2,4-triazole
-
Reaction Setup: In a round-bottom flask, suspend 1,2,4-triazole (1.2 eq) and potassium carbonate (1.5 eq) in acetonitrile.
-
Addition of Benzyl Chloride: To the suspension, add this compound (1.0 eq) and heat the mixture to reflux for 6-8 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.
Expected Outcome: This reaction is expected to produce the N-alkylated triazole intermediate. Quantitative data from analogous reactions suggest that good yields can be anticipated.
Diagram 2: General Workflow for Triazole Fungicide Synthesis
Troubleshooting & Optimization
Technical Support Center: 3-Methoxybenzyl Chloride in Alcohol Protection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-methoxybenzyl chloride (3-MBCl) for the protection of alcohols.
Troubleshooting Guide
This guide addresses common issues encountered during the 3-methoxybenzyl (3-MB) protection of alcohols, which typically proceeds via a Williamson ether synthesis.
1. Low or No Yield of the Desired 3-Methoxybenzyl Ether
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Deprotonation of the Alcohol | Use a strong, non-nucleophilic base such as sodium hydride (NaH) to ensure complete formation of the alkoxide. | Increased conversion to the desired ether. |
| Poor Quality of this compound | Use freshly distilled or purchased high-purity this compound. The reagent can degrade over time. | Reduced side reactions and improved yield of the target product. |
| Presence of Water in the Reaction | Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Water can quench the alkoxide and react with the base.[1] | Prevents loss of the nucleophile and base, leading to higher yields. |
| Sub-optimal Reaction Temperature | For sluggish reactions, gradually increase the temperature. A typical range for Williamson ether synthesis is 50-100 °C. Be aware that higher temperatures can promote elimination side reactions. | Improved reaction rate and yield. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, LC-MS). If the reaction has stalled, consider extending the reaction time. | Drive the reaction to completion. |
2. Formation of Significant Amounts of an Elimination Byproduct (Alkene)
This is more prevalent with secondary and tertiary alcohols.
| Potential Cause | Recommended Solution | Expected Outcome |
| Steric Hindrance | This is inherent to the substrate. Consider using a less hindered base if possible, or explore alternative protecting group strategies if elimination is the major pathway. | Minimized formation of the alkene byproduct. |
| High Reaction Temperature | Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions. | Increased ratio of substitution (desired ether) to elimination (alkene byproduct). |
| Strongly Basic Conditions | While a strong base is needed for deprotonation, a very high concentration or a highly hindered base can favor elimination. Use of a base like potassium carbonate may be milder but could require longer reaction times or higher temperatures. | Reduced elimination, though potentially at the cost of reaction rate. |
3. Formation of 3,3'-Dimethoxydibenzyl Ether
| Potential Cause | Recommended Solution | Expected Outcome |
| Presence of Residual 3-Methoxybenzyl Alcohol | Ensure the starting this compound is free of the corresponding alcohol. Purification of the chloride may be necessary. | Elimination of the pathway for the formation of this byproduct. |
| Reaction of Alkoxide with Water | Rigorously exclude water from the reaction. Hydroxide formed from the reaction of the base with water can react with this compound to form 3-methoxybenzyl alcohol, which can then be etherified. | Reduced formation of the symmetrical ether byproduct. |
4. Reaction with Solvent (Specifically with DMF)
| Potential Cause | Recommended Solution | Expected Outcome |
| Decomposition of DMF by Sodium Hydride | The combination of NaH and DMF can lead to the decomposition of DMF, especially at elevated temperatures, forming dimethylamine-derived byproducts.[2][3][4][5][6] | Avoidance of complex reaction mixtures and improved yield of the desired product. |
| Consider using an alternative polar aprotic solvent such as THF or DMSO. If DMF is necessary, use the lowest effective temperature. | A cleaner reaction profile. |
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for the 3-methoxybenzyl protection of a primary alcohol?
A1: A general procedure involves the deprotonation of the alcohol with a strong base followed by reaction with this compound.
Experimental Protocol: 3-Methoxybenzylation of a Primary Alcohol
-
Reagents and Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
This compound (1.1 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes)
-
-
Procedure:
-
To a stirred solution of the primary alcohol in anhydrous DMF (or THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add this compound dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Q2: How does the protocol differ for secondary alcohols?
A2: The protection of secondary alcohols is more susceptible to the competing E2 elimination side reaction. To favor the desired Williamson ether synthesis, it is often beneficial to use a less hindered base if possible, and to maintain a lower reaction temperature. The use of phase-transfer catalysis can also be advantageous in these cases.
Q3: What are the main side reactions to be aware of?
A3: The primary side reactions are:
-
E2 Elimination: This is particularly problematic for secondary and tertiary alcohols, leading to the formation of an alkene.
-
Homo-coupling of this compound: This can lead to the formation of 3,3'-dimethoxydibenzyl ether, especially if there is residual 3-methoxybenzyl alcohol in the starting material or if water is present in the reaction.
-
Reaction with Solvent: When using NaH in DMF, side reactions involving the decomposition of the solvent can occur, leading to byproducts derived from dimethylamine.[2][3]
Q4: Can I use a base other than sodium hydride?
A4: Yes, other strong, non-nucleophilic bases can be used. Potassium hydride (KH) is a suitable alternative. For substrates that are sensitive to very strong bases, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed, often in combination with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) to enhance the reaction rate.
Q5: What is the role of a phase-transfer catalyst in this reaction?
A5: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt, facilitates the transfer of the alkoxide from a solid or aqueous phase into the organic phase where the reaction with the this compound occurs.[7][8] This can allow for the use of milder bases and lower reaction temperatures, which helps to suppress side reactions like elimination.
Visualizing Reaction Pathways and Workflows
Caption: Reaction pathways in the 3-methoxybenzyl protection of alcohols.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. reddit.com [reddit.com]
- 2. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
- 4. labsafety.jhu.edu [labsafety.jhu.edu]
- 5. Dimethylformamide [chemeurope.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iajpr.com [iajpr.com]
- 8. phasetransfer.com [phasetransfer.com]
Technical Support Center: Overcoming Steric Hindrance in 3-Methoxybenzylation
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the 3-methoxybenzylation of sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a significant issue in 3-methoxybenzylation reactions?
A: Steric hindrance is a phenomenon where the spatial arrangement of atoms or bulky groups in a molecule obstructs or slows down a chemical reaction.[1][2] In 3-methoxybenzylation, the target functional group (often a hydroxyl group) may be crowded by other large substituents. The incoming 3-methoxybenzyl group is also bulky. This combined bulk can physically block the ideal trajectory for the nucleophile (e.g., an alkoxide) to attack the electrophilic carbon of the 3-methoxybenzyl halide, which is typically required for an Sₙ2 reaction like the Williamson ether synthesis.[1][3] This obstruction increases the activation energy of the reaction, leading to slow reaction rates, low yields, or complete reaction failure.[4]
Q2: My 3-methoxybenzylation of a hindered alcohol is giving a low yield. What are the most common causes?
A: Low yields in these reactions are common and typically stem from a few key factors related to steric hindrance:
-
Insufficient Reactivity: The combination of a sterically hindered alcohol and the 3-methoxybenzyl halide may not be reactive enough under standard conditions.[4]
-
Ineffective Base: The base used may not be strong enough to fully deprotonate the hindered hydroxyl group to form the necessary nucleophilic alkoxide.[4]
-
Suboptimal Reaction Conditions: Factors such as low temperature, an inappropriate solvent, or insufficient reaction time can prevent the reaction from reaching completion.[2][5]
Q3: How can I accelerate a sluggish benzylation reaction involving a hindered substrate?
A: For slow or low-yielding benzylation reactions, the addition of a catalytic amount of a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) iodide (TBAI), can dramatically increase the reaction rate.[3][6] TBAI facilitates the reaction through an in situ halide exchange with the 3-methoxybenzyl chloride or bromide, generating the more reactive 3-methoxybenzyl iodide. This significantly accelerates the Sₙ2 reaction, often allowing it to proceed at room temperature instead of requiring high heat and extended reaction times.[6]
Q4: Are there alternative reagents for protecting highly hindered alcohols when this compound fails?
A: Yes. For exceptionally hindered alcohols where standard Williamson ether synthesis conditions are ineffective, a more reactive electrophile is needed. One such alternative is to use a 3-methoxybenzyl trichloroacetimidate (B1259523) reagent in the presence of a catalytic amount of acid. This method is known to be effective for the protection of base-sensitive or highly hindered alcohols that fail to react with benzyl (B1604629) halides.[3][7]
Q5: How does the 3-methoxybenzyl (3-MeO-Bn) group compare to the more common p-methoxybenzyl (PMB) and standard benzyl (Bn) protecting groups?
A: In terms of steric bulk, the 3-methoxybenzyl group is virtually identical to the PMB and benzyl groups.[1] The key difference lies in their electronic properties, which primarily affects their cleavage (deprotection). The PMB group, with its para-methoxy substituent, is highly electron-rich, making it susceptible to cleavage under mild oxidative conditions (e.g., using DDQ).[1][3][7] The standard benzyl group is more robust and typically requires hydrogenolysis or strong acid for removal. The 3-methoxybenzyl group has intermediate electronic properties, making its oxidative cleavage less facile than PMB but still possible under certain conditions.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Steric Hindrance: The primary issue is the physical bulk of the substrate and/or the benzylating agent impeding the reaction.[2] | 1. Add a Catalyst: Introduce 1-10 mol% of tetrabutylammonium iodide (TBAI) to increase the reactivity of the electrophile.[6]2. Increase Temperature: Gradually increase the reaction temperature (e.g., from room temperature to 60-80 °C) to help overcome the activation energy barrier.[5]3. Use a Stronger Base: Switch from weaker bases (e.g., K₂CO₃) to a stronger base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol.[3][6] |
| Ineffective Leaving Group: The leaving group on the benzylating agent (e.g., -Cl) is not sufficiently reactive for the hindered system. | Switch to a more reactive 3-methoxybenzyl halide, such as 3-methoxybenzyl bromide or iodide. Alternatively, use TBAI to generate the iodide in situ.[4] | |
| Suboptimal Solvent: The chosen solvent may not be ideal for facilitating the Sₙ2 reaction. | Ensure the use of anhydrous polar aprotic solvents such as THF or DMF, which are well-suited for Williamson ether synthesis.[3][6] | |
| Reaction Stalls or is Incomplete | Insufficient Reaction Time: The reaction may be proceeding slowly due to steric hindrance and has not had enough time to reach completion. | Increase the reaction time significantly, potentially running it overnight. Monitor progress periodically using TLC or LC-MS.[5] |
| Reagent Degradation: Moisture in the reaction can quench the strong base (e.g., NaH) or hydrolyze the electrophile. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle hygroscopic reagents under an inert atmosphere (e.g., Argon or Nitrogen).[2] | |
| Formation of Side Products | Elimination Reaction: If the substrate has beta-hydrogens and conditions are too harsh (high heat, strong/bulky base), an E2 elimination reaction can compete with the desired Sₙ2 substitution. | Use the mildest effective conditions. The use of TBAI can often allow for lower reaction temperatures, minimizing elimination.[6] |
Data Presentation
The following table summarizes the dramatic effect of a TBAI catalyst on the benzylation of a sterically hindered sugar hydroxyl, demonstrating a significant reduction in reaction time and an improvement in conditions.
Table 1: Effect of TBAI Catalyst on Benzylation of a Hindered Alcohol [6]
| Catalyst | Benzyl Bromide (equiv.) | Temperature | Reaction Time | Yield |
|---|---|---|---|---|
| None | 1.25 | Reflux | 24 hours | Quantitative |
| TBAI (1 mol%) | 1.0 | 20 °C | 2 hours 45 min | Quantitative |
| TBAI (10 mol%) | 1.0 | 20 °C | 10 minutes | Quantitative |
Experimental Protocols
This protocol is adapted from a procedure for the efficient benzylation of hindered sugar hydroxyls and is suitable for many sterically challenging substrates.[6]
-
Preparation: To a solution of the hindered alcohol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (Argon), slowly add sodium hydride (NaH, 60% dispersion in oil, 1.1 eq) at 0 °C.
-
Alkoxide Formation: Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Catalyst Addition: Add tetrabutylammonium iodide (TBAI, 0.1 eq).
-
Benzylation: Slowly add 3-methoxybenzyl bromide (1.1 eq).
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 1-3 hours.
-
Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: 3-Methoxybenzylation via the Trichloroacetimidate Method
This method is recommended for highly hindered or base-sensitive alcohols where the Williamson ether synthesis fails.[3][7]
-
Imidate Formation: To a solution of 3-methoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM), add trichloroacetonitrile (B146778) (1.5 eq). Cool the solution to 0 °C and add a catalytic amount of a strong, non-nucleophilic base such as DBU (1,8-Diazabicycloundec-7-ene, 0.05 eq). Stir for 1-2 hours until the alcohol is consumed (monitor by TLC). The product is 3-methoxybenzyl 2,2,2-trichloroacetimidate.
-
Purification of Imidate: Remove the catalyst by filtration through a short plug of silica (B1680970) gel and concentrate the solvent in vacuo. The crude imidate is often used directly in the next step.
-
Protection Reaction: Dissolve the hindered alcohol (1.0 eq) and the crude 3-methoxybenzyl trichloroacetimidate (1.2 eq) in an anhydrous, non-polar solvent (e.g., a mixture of cyclohexane (B81311) and DCM).
-
Catalysis: Add a catalytic amount of a Lewis or Brønsted acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or triflic acid (TfOH, ~0.01-0.1 eq), at 0 °C or lower.
-
Reaction: Allow the reaction to warm slowly to room temperature while stirring. Monitor by TLC for the formation of the desired ether.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract with an organic solvent, dry, concentrate, and purify the product by column chromatography.
Visualizations
// Nodes start [label="Problem:\nLow yield in 3-methoxybenzylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_conditions [label="Are reaction conditions optimized?", fillcolor="#FBBC05"]; conditions_no [label="Optimize Conditions", shape=ellipse, fillcolor="#F1F3F4"]; conditions_yes [label="Yes", shape=plaintext];
add_catalyst [label="Strategy 1:\nAdd TBAI Catalyst (1-10 mol%)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; increase_temp [label="Increase Temperature &\nExtend Reaction Time", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; stronger_base [label="Use Stronger Base (e.g., NaH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
check_success [label="Is the reaction successful?", fillcolor="#FBBC05"]; success_yes [label="Success:\nIsolate Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; success_no [label="No", shape=plaintext];
alternative_reagent [label="Strategy 2:\nSwitch to a more reactive agent\n(e.g., 3-MeO-Bn-Trichloroacetimidate)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_conditions; check_conditions -> conditions_no [label="No"]; conditions_no -> add_catalyst; conditions_no -> increase_temp; conditions_no -> stronger_base;
{add_catalyst, increase_temp, stronger_base} -> check_success [style=dashed];
check_conditions -> check_success [label="Yes"];
check_success -> success_yes [label="Yes"]; check_success -> alternative_reagent [label="No"]; alternative_reagent -> success_yes [style=dashed, label="Re-evaluate"]; }
Caption: Troubleshooting workflow for low-yield 3-methoxybenzylation.
Caption: Role of TBAI catalyst in accelerating Williamson ether synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
- 7. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Synthesis of 3-Methoxybenzyl Ether
Welcome to the technical support center for the synthesis of 3-methoxybenzyl ether. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3-methoxybenzyl ether?
A1: The most prevalent and well-established method for synthesizing 3-methoxybenzyl ether is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction.[1][2] For the synthesis of 3-methoxybenzyl ether, this typically involves reacting a salt of an alcohol with 3-methoxybenzyl halide or reacting the sodium salt of 3-methoxybenzyl alcohol with an alkyl halide.
Q2: What are the critical starting materials for the Williamson synthesis of 3-methoxybenzyl ether?
A2: The key starting materials are an alcohol, a base to deprotonate the alcohol, and an appropriate 3-methoxybenzyl halide (e.g., 3-methoxybenzyl chloride or bromide) or an alkyl halide if starting from 3-methoxybenzyl alcohol. The choice of these reagents significantly impacts the reaction's success and yield.[1][3]
Q3: Which bases and solvents are recommended for this synthesis?
A3: Strong bases like sodium hydride (NaH) are commonly used to ensure the complete and irreversible deprotonation of the alcohol.[3][4] Weaker bases such as potassium carbonate (K₂CO₃) can also be effective, particularly for phenolic alcohols.[2][5] The choice of solvent is crucial; polar aprotic solvents like tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and acetonitrile (B52724) are preferred as they facilitate SN2 reactions.[2][6]
Q4: I am experiencing low yields. What are the common causes?
A4: Low yields in the Williamson ether synthesis of 3-methoxybenzyl ether can stem from several factors:
-
Incomplete deprotonation of the alcohol: This can occur if the base is not strong enough or if there are acidic impurities (like water) in the reaction mixture.[3]
-
Side reactions: The primary competing reaction is the E2 elimination, especially if the alkyl halide is sterically hindered (secondary or tertiary).[1][2]
-
Poor quality of reagents: The 3-methoxybenzyl halide may have degraded, or the solvent may not be anhydrous.[3]
-
Suboptimal reaction conditions: The temperature may be too low for the reaction to proceed at a reasonable rate, or the reaction time may be insufficient.[6]
Q5: How can I minimize the formation of side products?
A5: To minimize side products, particularly from elimination reactions, it is best to use a primary alkyl halide.[1] Since 3-methoxybenzyl halides are primary, the main concern would be the other reactant. Ensuring anhydrous conditions and using an appropriate base-solvent combination will also suppress side reactions. The use of phase-transfer catalysis can also help by allowing for milder reaction conditions.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of the alcohol.2. Deactivated 3-methoxybenzyl halide.3. Presence of water in the reaction.4. Insufficient reaction time or temperature. | 1. Use a stronger base (e.g., NaH) and ensure it is fresh.2. Use freshly prepared or purified 3-methoxybenzyl halide.[7][8]3. Use anhydrous solvents and dry all glassware thoroughly.4. Monitor the reaction by TLC. If the reaction is sluggish, consider gradually increasing the temperature.[6] |
| Formation of Multiple Products (Visible on TLC) | 1. Competing E2 elimination reaction.2. C-alkylation instead of O-alkylation (more common with phenoxides).3. Degradation of starting materials or product. | 1. Ensure the use of a primary alkyl halide. If using a secondary halide is unavoidable, use a less sterically hindered base and a lower temperature.2. The choice of solvent can influence the ratio of C- vs. O-alkylation. Aprotic solvents generally favor O-alkylation.[2]3. Check the stability of your compounds under the reaction conditions. Consider running the reaction at a lower temperature for a longer duration. |
| Difficulty in Product Purification | 1. Unreacted starting materials.2. Presence of non-polar side products.3. Emulsion formation during workup. | 1. Ensure the reaction goes to completion by monitoring with TLC. Use a slight excess of one reagent to consume the other if it is precious.2. Utilize column chromatography with a carefully selected solvent system to separate the product from impurities.[9][10]3. During aqueous workup, add brine to help break up emulsions. |
Experimental Protocols
Protocol 1: Synthesis of 3-Methoxybenzyl Ether from an Alcohol and this compound
This protocol outlines a general procedure for the Williamson ether synthesis.
Materials:
-
Alcohol (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. The mixture may bubble as hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of this compound from 3-Methoxybenzyl Alcohol
This protocol is for the preparation of the starting alkyl halide.[8]
Materials:
-
3-Methoxybenzyl alcohol (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Triethylamine (B128534) (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1N HCl aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-methoxybenzyl alcohol and triethylamine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
After the reaction is complete (monitored by TLC), wash the mixture with 1N HCl aqueous solution.
-
Dry the organic phase with anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield this compound.[8]
Data Presentation
Table 1: Illustrative Effect of Base and Solvent on Yield
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.2) | THF | RT | 12 | 85 |
| 2 | NaH (1.2) | DMF | RT | 12 | 90 |
| 3 | K₂CO₃ (2.0) | Acetonitrile | 60 | 18 | 75 |
| 4 | Cs₂CO₃ (2.0) | Acetonitrile | 60 | 18 | 80 |
Note: These are illustrative yields based on general principles of Williamson ether synthesis to demonstrate trends. Actual yields may vary depending on the specific alcohol substrate and reaction scale.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. magritek.com [magritek.com]
Technical Support Center: Purification of 3-Methoxybenzyl (3-MB) Protected Compounds
This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting strategies for the purification of compounds protected with the 3-methoxybenzyl (3-MB) group.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 3-methoxybenzyl protected compounds.
Question: My column chromatography is yielding impure fractions with significant streaking. What are the likely causes and solutions?
Answer: Streaking and poor separation during silica (B1680970) gel chromatography of 3-MB protected compounds, especially those containing basic functional groups like amines, is a common issue. It often points to unwanted interactions with the acidic nature of standard silica gel.
-
Potential Cause 1: Acid-Sensitivity. Although the 3-methoxybenzyl (3-MB or 3-MPM) group is more stable under acidic conditions than its more common counterpart, the 4-methoxybenzyl (PMB or MPM) group, it can still be partially cleaved on acidic silica gel, leading to the formation of the deprotected starting material and other byproducts that cause streaking.[1][2]
-
Potential Cause 2: Interaction of Basic Moieties. If your molecule contains a basic functional group (e.g., an amine), it can be protonated by the acidic silanol (B1196071) groups on the silica surface. This leads to strong binding, high retention, and significant tailing or streaking of the compound spot.[2]
Solutions:
-
Neutralize the Eluent: Add a small amount of a basic additive to your mobile phase. Typically, 0.1-1% triethylamine (B128534) (Et₃N) or ammonium (B1175870) hydroxide (B78521) in the eluent is effective at neutralizing the acidic sites on the silica gel, preventing protonation of basic compounds and minimizing tailing.[2][3]
-
Use a Different Stationary Phase: If basic additives are not compatible with your compound, consider switching to a more inert stationary phase.
Question: I'm having trouble removing byproducts from the initial protection reaction, such as unreacted 3-methoxybenzyl chloride and 3-methoxybenzyl alcohol. How can I improve my workup?
Answer: Residual starting materials and byproducts from the protection step can complicate purification. A thorough workup before chromatography is crucial.
-
Unreacted this compound: This reagent is a lachrymator and should be handled with care.[4] It can be removed by:
-
Aqueous Base Wash: Washing the organic layer with a mild aqueous base solution, such as 5% sodium bicarbonate (NaHCO₃), will help neutralize any remaining acidic species and hydrolyze some of the unreacted benzyl (B1604629) chloride.[4]
-
-
3-Methoxybenzyl Alcohol: This byproduct forms from the hydrolysis of the chloride. It is more polar than the desired protected product and can often be removed with aqueous washes.
-
Other Salts and Reagents: A standard aqueous workup involving washes with water and brine will remove most inorganic salts and water-soluble reagents like DMF.[3][5]
If these byproducts persist, they can typically be separated during column chromatography, as they have different polarities from the desired product.
Question: My purified compound appears to be degrading or turning a different color over time. What's happening?
Answer: The benzyl ether moiety can be susceptible to oxidation. The presence of the electron-donating methoxy (B1213986) group can make the aromatic ring more prone to oxidative side reactions, potentially leading to colored impurities.
Solutions:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially if it will be stored for an extended period.
-
Solvent Purity: Ensure that purification solvents are free of peroxides, which can initiate degradation.
-
Storage: Store the purified compound at low temperatures and protected from light to minimize degradation.
Frequently Asked Questions (FAQs)
Question: What are the main differences in purification between compounds protected with 3-methoxybenzyl (3-MB) versus 4-methoxybenzyl (PMB)?
Answer: The primary difference lies in their relative stability, which directly impacts purification strategy. The 3-MB group is significantly more stable to oxidative cleavage than the 4-MB (PMB) group.[1] This is because the methoxy group at the 3-position provides less electronic stabilization to the benzylic carbocation intermediate formed during cleavage compared to a methoxy group at the 4-position.[5][6]
This stability difference is critical during purification with potentially oxidizing reagents or under conditions that might inadvertently favor deprotection. Conversely, the PMB group's lability to oxidants like DDQ is often exploited for selective deprotection, a strategy that is much less efficient for the 3-MB group.[1][5]
Comparative Reactivity to DDQ Oxidative Cleavage
| Protecting Group | Relative Position | Typical Reaction Time with DDQ | Reference |
| 4-Methoxybenzyl (PMB/MPM) | para | ~10 minutes | [1] |
| 3,5-Dimethoxybenzyl (3,5-DMPM) | meta, meta | ~3 hours | [1] |
| 3-Methoxybenzyl (3-MB/3-MPM) | meta | ~6 hours | [1] |
| Benzyl (Bn) | (unsubstituted) | Very slow / unreactive | [5] |
Question: What is a general workflow for purifying a 3-MB protected compound after synthesis?
Answer: A typical purification workflow involves an initial workup to remove the bulk of impurities, followed by chromatography for final purification.
Caption: General purification workflow for 3-MB compounds.
Question: How do I choose and optimize a solvent system for column chromatography?
Answer: The goal is to find a solvent system where your desired product has a retention factor (Rf) of approximately 0.2-0.4 on a TLC plate, with good separation from all impurities.
-
Start with a Standard Eluent: For compounds of intermediate polarity, a mixture of ethyl acetate (B1210297) (EtOAc) and hexanes (or heptane) is a common starting point.
-
Adjust Polarity:
-
If the Rf is too low (stuck at the baseline), increase the polarity of the eluent by adding more of the polar solvent (e.g., increase the percentage of EtOAc).
-
If the Rf is too high (runs with the solvent front), decrease the polarity by adding more of the nonpolar solvent (e.g., increase the percentage of hexanes).
-
-
Troubleshooting Poor Separation: If spots are not well-resolved, you may need to introduce a different solvent to change the selectivity. For example, substituting dichloromethane (B109758) (DCM) for some of the ethyl acetate or adding a small amount of methanol (B129727) for very polar compounds can alter the separation.
Caption: Decision tree for troubleshooting column chromatography.
Experimental Protocols
Protocol 1: General Post-Reaction Workup
This procedure is a general guideline for the initial purification of a reaction mixture after a 3-MB protection step.
-
Reaction Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or water to quench any unreacted reagents.
-
Solvent Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible (like THF or DMF), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Washes:
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL for a 100 mL organic phase). Vent the separatory funnel frequently as CO₂ may evolve.[4]
-
Wash with deionized water (1 x 50 mL).
-
Wash with brine (saturated aqueous NaCl) (1 x 50 mL) to aid in the removal of water from the organic layer.
-
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[3][7]
Protocol 2: Silica Gel Flash Column Chromatography
This protocol describes the purification of the crude product obtained from Protocol 1.
-
Eluent Preparation: Prepare the optimized mobile phase (eluent) as determined by TLC analysis. If necessary, add 0.1-1% triethylamine to the eluent mixture to prevent streaking.
-
Column Packing: Pack a glass column with silica gel using the prepared eluent (wet slurry method is common). Ensure the silica bed is well-settled and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to begin eluting the sample.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.
-
Product Isolation: Combine the fractions that contain the pure desired product, and remove the solvent under reduced pressure to yield the purified 3-methoxybenzyl protected compound.
References
Stability of 3-Methoxybenzyl Group Under Acidic Conditions: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability of the 3-methoxybenzyl (MOM) protecting group under acidic conditions. The information is presented in a clear question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. How stable is the 3-methoxybenzyl (MOM) group to acidic conditions?
The 3-methoxybenzyl group is considered an acid-labile protecting group for alcohols. Its stability is significantly lower than that of an unsubstituted benzyl (B1604629) (Bn) group due to the electron-donating nature of the methoxy (B1213986) substituent. This substituent stabilizes the benzylic carbocation intermediate formed during acid-catalyzed cleavage.
While direct quantitative studies on the 3-methoxybenzyl group are less common in readily available literature, extensive data exists for the isomeric p-methoxybenzyl (PMB) group. The PMB group is known to be cleaved under a variety of acidic conditions, ranging from strong acids like trifluoroacetic acid (TFA) and triflic acid (TfOH) to various Lewis acids.[1][2][3][4] Given the electronic similarities, the 3-methoxybenzyl group is expected to exhibit comparable, though slightly different, lability. The para-methoxy group in PMB provides better resonance stabilization of the carbocation intermediate compared to the meta-methoxy group in MOM. Consequently, the 3-methoxybenzyl group is generally expected to be slightly more stable than the PMB group under acidic conditions.
2. What are the common acidic conditions used for the deprotection of methoxybenzyl ethers?
A range of acidic reagents can be employed for the cleavage of methoxybenzyl ethers. The choice of reagent and conditions often depends on the sensitivity of other functional groups in the molecule. Common conditions include:
-
Brønsted Acids:
-
Lewis Acids:
-
Boron trifluoride etherate (BF₃·OEt₂).[3]
-
Ferric chloride (FeCl₃).[3]
-
Aluminum trichloride (B1173362) (AlCl₃).[5]
-
Zirconium(IV) chloride.[2]
-
3. How does the reactivity of the 3-methoxybenzyl group compare to the p-methoxybenzyl (PMB) and benzyl (Bn) groups under acidic conditions?
The acid lability of these benzyl-type protecting groups follows the general trend:
p-methoxybenzyl (PMB) > 3-methoxybenzyl (MOM) > Benzyl (Bn)
This trend is directly related to the stability of the carbocation formed upon cleavage. The para-methoxy group in PMB provides the most significant stabilization through resonance. The meta-methoxy group in MOM offers stabilization primarily through its inductive electron-donating effect and less effective resonance stabilization. The unsubstituted benzyl group lacks any electron-donating substituents and is therefore the most stable and least easily cleaved under acidic conditions. This difference in reactivity allows for the selective deprotection of a PMB group in the presence of a Bn group.[8]
Troubleshooting Guide
Problem: Incomplete deprotection of the 3-methoxybenzyl ether.
-
Possible Cause: The acidic conditions are too mild (insufficient acid concentration, weak acid, or low temperature).
-
Troubleshooting Steps:
-
Increase the concentration of the acid.
-
Switch to a stronger acid (e.g., from acetic acid to TFA, or from TFA to TfOH).
-
Increase the reaction temperature.
-
Increase the reaction time.
-
Consider using a Lewis acid catalyst in combination with a Brønsted acid.
-
Problem: Formation of side products during deprotection.
-
Possible Cause: The highly reactive 3-methoxybenzyl cation generated during cleavage may react with other nucleophilic sites in the substrate or solvent.
-
Troubleshooting Steps:
-
Add a cation scavenger to the reaction mixture. Common scavengers include anisole, 1,3-dimethoxybenzene (B93181), or triethylsilane.[1]
-
Perform the reaction at a lower temperature to minimize side reactions.
-
Use the mildest possible acidic conditions that still afford a reasonable reaction rate.
-
Problem: The desired product is unstable under the deprotection conditions.
-
Possible Cause: The substrate contains other acid-sensitive functional groups (e.g., acetals, silyl (B83357) ethers, tert-butyl esters).
-
Troubleshooting Steps:
-
Screen a variety of milder acidic conditions (e.g., catalytic TfOH at low temperature).
-
Explore alternative, non-acidic deprotection methods for methoxybenzyl ethers, such as oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN), although these are more commonly used for PMB ethers.[9]
-
Quantitative Data on Acidic Deprotection of p-Methoxybenzyl (PMB) Ethers
The following table summarizes various conditions reported for the deprotection of p-methoxybenzyl ethers, which can serve as a starting point for optimizing the cleavage of 3-methoxybenzyl ethers.
| Entry | Substrate Type | Reagent(s) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Primary Alcohol | 0.5 equiv. TfOH, 3 equiv. 1,3-dimethoxybenzene | CH₂Cl₂ | 21 | 10 min | 98 | |
| 2 | Secondary Alcohol | 0.5 equiv. TfOH, 3 equiv. 1,3-dimethoxybenzene | CH₂Cl₂ | 21 | 10 min | 95 | [1] |
| 3 | PMB ether with Bn ether | 0.5 equiv. TfOH | CH₂Cl₂ | 21 | 15 min | 86 | [1] |
| 4 | Carbohydrate | 10% TFA | CH₂Cl₂ | RT | 2 h | quant. | |
| 5 | General Alcohol | CBr₄ (catalytic) | MeOH | reflux | 0.5-2 h | 85-95 | [4] |
| 6 | Carbohydrate | 0.1 equiv. HCl | CH₂Cl₂/HFIP (1:1) | RT | 150 s | 96 | [10] |
Experimental Protocols
General Procedure for Triflic Acid-Catalyzed Deprotection of a Methoxybenzyl Ether with a Scavenger [1]
To a solution of the p-methoxybenzyl ether (0.2 mmol) in dichloromethane (1 mL) at room temperature (21 °C) is added 1,3-dimethoxybenzene (0.6 mmol, 3 equivalents). Trifluoromethanesulfonic acid (0.1 mmol, 0.5 equivalents) is then added, and the reaction mixture is stirred for 10 minutes. Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizations
Caption: General mechanism of acid-catalyzed deprotection of a methoxybenzyl ether.
Caption: Troubleshooting workflow for the acidic deprotection of a 3-methoxybenzyl ether.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. [PDF] Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. kiesslinglab.com [kiesslinglab.com]
- 8. benchchem.com [benchchem.com]
- 9. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Technical Support Center: 3-Methoxybenzyl (3-MeO-Bn) Protecting Group
This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the stability of the 3-methoxybenzyl protecting group under basic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the 3-methoxybenzyl (3-MeO-Bn) ether protecting group to common basic conditions?
A1: The 3-methoxybenzyl ether, much like the unsubstituted benzyl (B1604629) (Bn) ether, is generally considered to be highly stable under a wide range of basic and nucleophilic conditions.[1][2][3] This stability makes it a robust protecting group for hydroxyl functionalities during synthetic steps that employ basic reagents. It is resistant to cleavage by common inorganic bases such as alkali metal hydroxides (e.g., NaOH, KOH) and carbonates, as well as stronger bases like sodium hydride (NaH).[1][3]
Q2: Can the 3-MeO-Bn group be cleaved under basic conditions?
A2: Direct cleavage of a 3-MeO-Bn ether using basic conditions is not a standard or recommended procedure. The typical methods for deprotection of benzyl-type ethers are orthogonal to basic conditions and include catalytic hydrogenolysis, dissolving metal reduction, or treatment with strong acids.[1] For substituted benzyl ethers with electron-donating groups, such as the para-methoxybenzyl (PMB) group, oxidative cleavage is also a common strategy.[1] While the 3-methoxybenzyl group is also an electron-rich system, direct cleavage with base is not a reported method.
Q3: How does the stability of the 3-MeO-Bn group compare to the more common p-methoxybenzyl (PMB or 4-MeO-Bn) group under deprotection conditions?
A3: The 3-methoxybenzyl group is generally more stable and less readily cleaved than the 4-methoxybenzyl (PMB) group under typical acidic or oxidative deprotection conditions. This is because the methoxy (B1213986) group in the para position is more effective at stabilizing the carbocation intermediate formed during cleavage through resonance. The meta-position, as in the 3-methoxybenzyl group, offers less of this stabilizing effect.
Q4: Are there any basic reagents that are incompatible with the 3-MeO-Bn group?
A4: While generally stable, extremely harsh basic conditions that are not typically used in standard organic synthesis might lead to undesired side reactions. However, for the vast majority of synthetic transformations that employ common bases (e.g., hydroxides, carbonates, hydrides, alkoxides, and amines), the 3-MeO-Bn group is expected to remain intact. For instance, the formation of benzyl ethers via Williamson ether synthesis often employs strong bases like sodium hydride (NaH) in the presence of the benzyl group itself.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected cleavage of 3-MeO-Bn group during a reaction. | Although direct cleavage by base is unlikely, the reaction conditions might be generating an acidic environment upon workup or through a side reaction. Certain reagents can also have unforeseen reactivity. | Carefully neutralize the reaction mixture during workup. Analyze the reaction components for any potential side reactions that could generate acidic species. Consider if other functional groups in your molecule could be participating in an unexpected way. |
| Difficulty in removing other protecting groups in the presence of 3-MeO-Bn. | The stability of the 3-MeO-Bn group is an advantage for orthogonality. | Select a deprotection strategy for the other protecting group that is compatible with the 3-MeO-Bn ether. For example, if you have a silyl (B83357) ether, fluoride-based deprotection can be used. If you have an ester, saponification with a standard base like LiOH or NaOH will not affect the 3-MeO-Bn ether. |
| Choosing between 3-MeO-Bn and other benzyl-type protecting groups. | The choice of protecting group depends on the desired stability and the planned deprotection strategy. | Use the 3-MeO-Bn group when you require a robust, base-stable protecting group that is more stable to acidic/oxidative cleavage than a PMB group. If you need facile oxidative deprotection, the PMB group is a better choice. |
Data Presentation
Table 1: Stability of Benzyl-type Ethers to Various Basic Conditions
The following table summarizes the stability of benzyl ethers under various basic conditions. Specific quantitative data for the 3-methoxybenzyl group is limited, but its stability is comparable to or greater than the unsubstituted benzyl group.
| Reagent/Condition Category | Specific Reagent(s) | Substrate Type | Outcome | Reference |
| Strong Bases | NaH, KOH, Carbonates | General Benzyl Ethers | Generally Stable | [3] |
| Metal Hydrides | Sodium Hydride (NaH) | 3-Methoxy-4-benzyloxybenzyl alcohol resin | Stable (used as base for etherification) | [4] |
| Alkoxides | KOtBu, NaOMe | General Benzyl Ethers | Generally Stable | [5] |
| Organometallics | RLi, RMgBr (Grignard reagents) | General Benzyl Ethers | Generally Stable | [5] |
| Amine Bases | Triethylamine (Et3N), Diisopropylethylamine (DIPEA) | General Benzyl Ethers | Generally Stable | [1] |
| Hydroxides (for saponification) | LiOH, NaOH | p-Methoxybenzyl ethers (in the context of ester cleavage) | Stable | [6] |
Experimental Protocols
Protocol 1: Etherification using Sodium Hydride in the Presence of a 3-Methoxybenzyl Moiety
This protocol is adapted from the synthesis of a resin-bound 3-methoxy-4-benzyloxybenzyl ether, which demonstrates the stability of this moiety to sodium hydride, a strong base.[4]
Objective: To illustrate the stability of the 3-methoxybenzyl ether linkage during a subsequent etherification reaction using a strong base.
Reaction: Resin-OH + R-Br --(NaH, DMF)--> Resin-O-R
Materials:
-
3-Methoxy-4-benzyloxybenzyl alcohol functionalized resin (MBBA resin)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl bromide (e.g., benzyl bromide)
-
Anhydrous dichloromethane (B109758) (DCM) for washing
-
Anhydrous methanol (B129727) (MeOH) for washing
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend the 3-methoxy-4-benzyloxybenzyl alcohol functionalized resin in anhydrous DMF.
-
Carefully add sodium hydride (1.5 equivalents relative to the hydroxyl groups on the resin) to the suspension at 0 °C.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Add the alkyl bromide (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by a suitable method (e.g., cleavage of a small sample of the resin and analysis by TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of methanol at 0 °C.
-
Filter the resin and wash sequentially with DMF, water, methanol, and dichloromethane.
-
Dry the resin under vacuum.
Expected Outcome: The 3-methoxybenzyl ether linkage within the resin structure remains intact throughout the procedure, demonstrating its stability to sodium hydride. The hydroxyl groups on the resin are successfully etherified.
Mandatory Visualizations
Caption: Workflow for using the 3-MeO-Bn group in syntheses involving basic conditions.
Caption: Orthogonal relationship of 3-MeO-Bn with other common protecting groups.
References
Optimization of MPM Group Cleavage: A Technical Support Guide
Welcome to the technical support center for the optimization of p-Methoxybenzyl (MPM) group cleavage. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for efficient and clean deprotection of MPM-protected hydroxyl groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for MPM group cleavage?
A1: The most prevalent methods for MPM deprotection are oxidative cleavage using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and acidic cleavage.[1][2] Oxidative cleavage with DDQ is popular due to its mild and neutral reaction conditions.[1][3] Acidic cleavage can be performed using reagents like acetic acid or trifluoroacetic acid (TFA).[4][5][6]
Q2: My MPM cleavage with DDQ is sluggish or incomplete. What could be the issue?
A2: Incomplete cleavage with DDQ can be due to several factors. The presence of water is crucial for the reaction to proceed to completion.[1][3] Ensure your reaction solvent (typically dichloromethane (B109758), CH₂Cl₂) contains a small amount of water. Additionally, the stoichiometry of DDQ is critical; an insufficient amount may lead to an incomplete reaction. The reaction is also typically performed at room temperature.
Q3: I am observing side products after my MPM deprotection. What are they and how can I minimize them?
A3: Side products in MPM deprotection often arise from the reactive p-methoxybenzaldehyde byproduct or the intermediate carbocation.[7] These can react with nucleophilic functional groups in your molecule. To mitigate this, it is common to add scavengers, such as thiols, to the reaction mixture to trap these reactive species.[7] In some cases, particularly with strong acid cleavage, side-chain protecting groups on amino acid residues can generate electrophilic species leading to alkylation of susceptible residues like methionine, cysteine, tryptophan, histidine, and tyrosine. The use of scavengers is essential in these scenarios.
Q4: Can I selectively cleave an MPM group in the presence of a benzyl (B1604629) (Bn) group?
A4: Yes, selective cleavage is a key advantage of the MPM group. Oxidative cleavage with DDQ is highly selective for MPM and related electron-rich benzyl ethers, leaving simple benzyl ethers intact.[3][8] Catalytic hydrogenation, on the other hand, will typically cleave a benzyl group while leaving the MPM group untouched.[3]
Q5: How do DMPM (3,4-dimethoxybenzyl) groups compare to MPM groups in terms of cleavage?
A5: DMPM groups are more reactive towards oxidative cleavage with DDQ than MPM groups.[1][2][3] This allows for selective deprotection of a DMPM group in the presence of an MPM group.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Cleavage (DDQ Method) | Insufficient water in the reaction mixture. | Add a small amount of water to the reaction solvent (e.g., CH₂Cl₂).[1][3] |
| Insufficient DDQ. | Increase the stoichiometric amount of DDQ. | |
| Reaction temperature is too low. | Ensure the reaction is running at room temperature. | |
| Formation of Side Products | Reaction of p-methoxybenzaldehyde or carbocation intermediates with the substrate. | Add a nucleophilic scavenger, such as a thiol, to the reaction mixture.[7] |
| Alkylation of sensitive amino acid residues during acidic cleavage. | Use appropriate scavengers in your cleavage cocktail. | |
| Low Yield | Product loss during workup. | Optimize the extraction and purification steps. The byproduct, 4-methoxybenzaldehyde, can sometimes be difficult to separate.[5] |
| Degradation of the starting material or product under the reaction conditions. | Consider a milder cleavage method. For example, if acidic conditions are too harsh, oxidative cleavage with DDQ may be a better alternative. | |
| Unexpected Cleavage of Other Protecting Groups | Reaction conditions are too harsh. | If using acidic cleavage, consider a milder acid or shorter reaction time. Acetic acid is a milder alternative to TFA.[4][5] |
Quantitative Data Summary
Table 1: Comparison of Common MPM Cleavage Conditions
| Reagent | Solvent | Temperature | Typical Reaction Time | Notes | Reference |
| DDQ | CH₂Cl₂/H₂O | Room Temperature | 1-4 hours | Highly selective for MPM over Bn. Water is essential. | [1][3] |
| Acetic Acid | Acetic Acid | 90°C | A few hours | Economical alternative to DDQ. Can lead to acetate (B1210297) formation on alkyl MPM ethers. | [4][5] |
| TFA | CH₂Cl₂ or neat | 0°C to Room Temperature | Varies | Strong acid conditions; may cleave other acid-labile protecting groups. | [6] |
Key Experimental Protocols
Oxidative Cleavage with DDQ
-
Dissolve the MPM-protected substrate in a mixture of dichloromethane (CH₂Cl₂) and water (typically in a ratio of 18:1 to 20:1).
-
Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (typically 1.1 to 1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction, for example, with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired alcohol from the p-methoxybenzaldehyde byproduct.
Acidic Cleavage with Acetic Acid
-
Dissolve the MPM-protected substrate in glacial acetic acid.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acetic acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the product by column chromatography. Note that for alkyl MPM ethers, the product may be the corresponding acetate.[4][5]
Visual Guides
Caption: General workflow for MPM group cleavage.
Caption: Troubleshooting logic for common MPM cleavage issues.
References
- 1. Methoxybenzyl (MPM) Protecting Group Removable by DDQ Oxidation [jstage.jst.go.jp]
- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. lookchem.com [lookchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pubs.acs.org [pubs.acs.org]
Preventing decomposition of 3-Methoxybenzyl chloride during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxybenzyl chloride.
Troubleshooting Guide
Issue: The this compound appears discolored (yellow to brown).
-
Possible Cause 1: Decomposition due to improper storage. this compound is sensitive to heat and light. Exposure to elevated temperatures or UV light can initiate decomposition, leading to the formation of colored impurities.
-
Troubleshooting Steps:
-
Verify the storage conditions. The compound should be stored in a tightly sealed container, protected from light, at a temperature between 2-8°C.[1][2]
-
If the discoloration is minor, the material may still be usable for some applications. However, it is recommended to assess its purity by an appropriate analytical method (e.g., GC or HPLC) before use.
-
For critical applications, it is best to use a fresh, unopened container of the reagent.
-
-
Possible Cause 2: Contamination. The discoloration could be due to contamination from incompatible materials.
-
Troubleshooting Steps:
-
Review handling procedures to ensure that the compound has not come into contact with incompatible materials such as bases, alcohols, amines, metals, or oxidizing agents.[3]
-
Ensure that clean, dry laboratory equipment is always used when handling the compound.
-
Issue: The pressure in the bottle has built up.
-
Possible Cause: Decomposition leading to gas evolution. Decomposition of this compound can produce hydrogen chloride (HCl) gas.[3][4] This is more likely to occur if the compound has been stored at room temperature for an extended period or has been exposed to moisture.
-
Troubleshooting Steps:
-
CAUTION: Handle the bottle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Cool the bottle in an ice bath before attempting to open it. This will help to reduce the internal pressure.
-
Open the bottle slowly and carefully to vent the pressure.
-
If the material is intended for further use, it is crucial to verify its purity. The presence of HCl suggests that some degradation has occurred.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To minimize decomposition, this compound should be stored at refrigerated temperatures, typically between 2°C and 8°C.[1][2] It should be kept in a tightly sealed, light-resistant container to protect it from moisture and light. Some commercial preparations may contain a stabilizer like potassium carbonate.[1]
Q2: What are the primary decomposition pathways for this compound?
A2: The main decomposition pathways for this compound are hydrolysis, polymerization, and decomposition upon heating.
-
Hydrolysis: The compound is moisture-sensitive and can react with water to form 3-methoxybenzyl alcohol and hydrochloric acid.[3][5] This reaction is accelerated by the presence of bases.
-
Polymerization: While detailed studies on this compound are limited, similar compounds like p-methoxybenzyl chloride can undergo acid-catalyzed condensation to form polymers with the elimination of HCl.[6] The presence of acidic impurities (such as HCl from hydrolysis) can potentially catalyze this process.
-
Thermal Decomposition: At elevated temperatures, this compound can decompose to produce hazardous products including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3][4]
Q3: My this compound has been at room temperature for a few days. Is it still usable?
A3: While short excursions to room temperature may not lead to significant decomposition, the stability of the compound is reduced at higher temperatures. The usability of the material will depend on the specific requirements of your experiment. It is highly recommended to re-analyze the purity of the material using methods like GC, HPLC, or NMR spectroscopy before use to ensure it meets the specifications for your application.
Q4: Can I use a metal spatula to handle this compound?
A4: It is not recommended. This compound is incompatible with some metals.[3] Contact with metals may catalyze decomposition. It is best to use spatulas made of inert materials such as glass, ceramic, or Teflon.
Q5: What are the signs of decomposition?
A5: Visual signs of decomposition include a change in color from colorless to yellow or brown, the presence of solid precipitates, and pressure buildup in the container. A pungent, acidic odor due to the formation of hydrogen chloride gas is also an indicator of decomposition.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2°C - 8°C | To minimize thermal decomposition and side reactions.[1][2] |
| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon) is recommended for long-term storage. | To prevent hydrolysis due to atmospheric moisture.[3] |
| Container | Tightly sealed, amber glass bottle. | To protect from moisture and light.[2] |
| Stabilizer | Some commercial grades contain potassium carbonate.[1] | To neutralize any acidic impurities that could catalyze decomposition. |
| Incompatible Material | Potential Hazard |
| Water/Moisture | Hydrolysis to 3-methoxybenzyl alcohol and HCl.[3][5] |
| Bases | Can promote elimination or substitution reactions and accelerate hydrolysis.[3] |
| Alcohols | Can lead to ether formation.[3] |
| Amines | Can result in the formation of the corresponding benzylamine.[3] |
| Metals | May catalyze decomposition.[3] |
| Oxidizing agents | Can lead to oxidation of the benzyl (B1604629) group.[3] |
Experimental Protocols
Protocol 1: Quality Check of this compound by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms).
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 250°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Analysis: Analyze the resulting chromatogram to determine the purity of the this compound. The appearance of new peaks or a decrease in the area of the main peak compared to a reference standard indicates decomposition.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
Technical Support Center: 3-Methoxybenzylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during 3-methoxybenzylation reactions. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for 3-methoxybenzylation of an alcohol or phenol (B47542)?
The most prevalent method is the Williamson ether synthesis. This involves deprotonating the alcohol or phenol with a suitable base to form an alkoxide or phenoxide, which then acts as a nucleophile and attacks 3-methoxybenzyl chloride (or bromide) in an SN2 reaction.
Q2: Which base should I choose for my 3-methoxybenzylation reaction?
The choice of base is critical and depends on the acidity of the hydroxyl group and the overall sensitivity of your substrate.
-
For simple alcohols: A strong base like sodium hydride (NaH) is commonly used to ensure complete deprotonation.
-
For phenols: A weaker base such as potassium carbonate (K₂CO₃) is often sufficient due to the higher acidity of the phenolic proton. Using a weaker base can also help to minimize side reactions.
Q3: What are the best solvents for a 3-methoxybenzylation reaction?
Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide, leaving the "naked" and more reactive alkoxide anion to participate in the SN2 reaction.[1] Common choices include:
-
Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Acetonitrile
Q4: How can I monitor the progress of my 3-methoxybenzylation reaction?
Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress.[2][3][4] A typical TLC plate will have three lanes: your starting material (alcohol/phenol), the reaction mixture, and a "co-spot" where both the starting material and reaction mixture are spotted together. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Q5: My this compound has turned yellow. Can I still use it?
This compound is sensitive to moisture and can decompose over time, which may be indicated by a color change. Decomposition can lead to the formation of 3-methoxybenzyl alcohol and hydrochloric acid. It is recommended to use fresh or purified reagent for best results. If you suspect decomposition, you can purify the reagent by distillation.
Troubleshooting Guides
Issue 1: Low or No Product Yield
A low yield or complete lack of product formation is a common issue. A systematic approach to troubleshooting is recommended.
Caption: Troubleshooting workflow for low or no yield in 3-methoxybenzylation.
| Potential Cause | Explanation | Recommended Solution |
| Poor Reagent Quality | This compound is moisture-sensitive. The base (e.g., NaH) can be deactivated by air exposure. Solvents must be anhydrous. | Use freshly opened or distilled this compound. Ensure the base is properly stored and handled. Use anhydrous solvents. |
| Incomplete Deprotonation | The base may not be strong enough to fully deprotonate the alcohol, especially for less acidic alcohols. | For alcohols, consider switching from a weaker base like K₂CO₃ to a stronger base like NaH. Ensure at least a stoichiometric amount of base is used. |
| Suboptimal Reaction Temperature | The reaction may be too slow at room temperature, or side reactions may occur at elevated temperatures. | Monitor the reaction by TLC at different temperatures (e.g., 0 °C, room temperature, 50 °C) to find the optimal condition. |
| Steric Hindrance | A sterically hindered alcohol or phenol can be difficult to alkylate due to the hindered access to the hydroxyl group. | Increase the reaction temperature and/or time. Consider using a stronger base or a more reactive alkylating agent (e.g., 3-methoxybenzyl iodide, which can be generated in situ). |
| Incorrect Stoichiometry | An incorrect ratio of reactants can lead to incomplete conversion. | Carefully check the molar equivalents of the alcohol/phenol, base, and this compound. A slight excess of the alkylating agent and base is often used. |
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate indicates the formation of side products.
Caption: Troubleshooting workflow for side product formation.
| Side Reaction | Explanation | Mitigation Strategy |
| Elimination (E2) | If the substrate is a secondary or tertiary alcohol, the alkoxide can act as a base to promote an E2 elimination reaction, forming an alkene instead of an ether.[1] | Use a less sterically hindered base. Lower the reaction temperature, as higher temperatures favor elimination.[1] |
| C-Alkylation | For phenoxides, which are ambident nucleophiles, alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[1] | The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.[1] |
| Reaction with Solvent | In some cases, the base can react with the solvent. For example, NaH in DMF can lead to the formation of byproducts derived from dimethylamine. | If unexpected byproducts are observed, consider changing the solvent. |
| Di-benzylation | For substrates with multiple hydroxyl groups (e.g., diols), over-alkylation can occur. | Use a stoichiometric amount of this compound or consider using a protecting group strategy to differentiate the hydroxyl groups. |
Data Presentation
Table 1: Influence of Base and Solvent on Williamson Ether Synthesis
| Base | Solvent | Typical Substrate | Relative Reaction Rate | Potential Issues |
| NaH | DMF | Alcohols, Phenols | Fast | Can react with DMF; requires strictly anhydrous conditions. |
| NaH | THF | Alcohols, Phenols | Moderate to Fast | Requires strictly anhydrous conditions. |
| K₂CO₃ | Acetone | Phenols, Carboxylic Acids | Moderate | May be too weak for some alcohols; reaction may require heat. |
| K₂CO₃ | DMF | Phenols, Carboxylic Acids | Moderate to Fast | Can be effective for substrates with moderate acidity. |
This table provides general trends. Optimal conditions should be determined experimentally.
Experimental Protocols
General Protocol for 3-Methoxybenzylation of a Phenol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the phenol (1.0 eq) and anhydrous acetone or DMF.
-
Base Addition: Add potassium carbonate (1.5 - 2.0 eq) to the solution and stir the suspension at room temperature for 30 minutes.
-
Alkylating Agent Addition: Add this compound (1.1 - 1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction to 50-60 °C and monitor its progress by TLC.
-
Workup: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for 3-Methoxybenzylation of a Sterically Hindered Alcohol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the sterically hindered alcohol (1.0 eq) and anhydrous THF.
-
Base Addition: Cool the solution to 0 °C in an ice bath and carefully add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add this compound (1.2 eq) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and then heat to reflux. Monitor the progress by TLC. The reaction may require an extended period (12-24 hours).
-
Workup: After completion, cool the reaction to 0 °C and cautiously quench with a few drops of water or methanol (B129727) to destroy any excess NaH. Dilute with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.
References
Technical Support Center: Selective Removal of the 3-Methoxybenzyl (3-MeO-Bn) Group
Welcome to the technical support center for the selective removal of the 3-methoxybenzyl (3-MeO-Bn) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the cleavage of the 3-MeO-Bn group in the presence of other common protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the 3-methoxybenzyl (3-MeO-Bn) group and why is it used?
The 3-methoxybenzyl group is a protecting group for hydroxyl and other functional groups. Like the more common p-methoxybenzyl (PMB) group, it offers stability under a range of conditions and can be selectively removed, providing an advantage in multi-step organic synthesis. Its removal conditions are often orthogonal to those of other protecting groups.
Q2: How does the reactivity of the 3-MeO-Bn group compare to the p-methoxybenzyl (PMB) group?
The 3-MeO-Bn group is generally less reactive towards oxidative cleavage than the PMB group. This is because the methoxy (B1213986) group at the meta position provides less stabilization to the benzylic carbocation intermediate formed during cleavage compared to a methoxy group at the para position. This difference in reactivity is a key consideration for deprotection strategies.
Q3: Under what conditions can the 3-MeO-Bn group be selectively removed?
The 3-MeO-Bn group can be selectively cleaved under several conditions:
-
Oxidative Cleavage: Using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).
-
Acidic Cleavage: With strong acids such as trifluoroacetic acid (TFA) or triflic acid (TfOH), often in the presence of a cation scavenger.
-
Hydrogenolysis: Although less common for selective removal in the presence of other benzyl-type groups, it can be achieved under specific catalytic conditions.
Q4: Is the 3-MeO-Bn group orthogonal to other common protecting groups?
Yes, the deprotection of the 3-MeO-Bn group is generally orthogonal to many common protecting groups. For example:
-
It can be removed with DDQ in the presence of benzyl (B1604629) (Bn), silyl (B83357) ethers (like TBS, TIPS, TBDPS), acetals (like acetonide), and esters (like acetate).
-
Acidic cleavage can be selective if other acid-labile groups are more robust or if scavengers are used effectively.
-
It is stable to the basic conditions used to remove ester groups like acetate (B1210297) or benzoate.
-
It is stable to the fluoride (B91410) sources used to cleave silyl ethers.
Troubleshooting Guides
Issue 1: Incomplete or Slow Oxidative Cleavage with DDQ
Problem: The deprotection of the 3-MeO-Bn group using DDQ is sluggish or does not go to completion, while other protecting groups remain intact.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Lower Reactivity of 3-MeO-Bn: | The 3-MeO-Bn group is inherently less electron-rich than the 4-MeO-Bn (PMB) group and thus reacts slower with DDQ. Increase the equivalents of DDQ (from 1.2 eq. up to 3.0 eq.). |
| Insufficient Reaction Time/Temperature: | Monitor the reaction by TLC. If the reaction is slow, consider increasing the reaction time. Gentle heating (e.g., to 40 °C) may also accelerate the cleavage, but monitor for side reactions. |
| Moisture Content: | The presence of water is crucial for the hydrolysis of the intermediate formed after oxidation by DDQ. Ensure the reaction is performed in a solvent system containing water (e.g., CH₂Cl₂:H₂O, 18:1). |
| Decomposition of DDQ: | DDQ can be sensitive to light and moisture over time. Use a fresh bottle of DDQ for optimal results. |
Issue 2: Unwanted Deprotection of Other Protecting Groups During Acidic Cleavage
Problem: When attempting to remove the 3-MeO-Bn group with an acid like TFA, other acid-sensitive groups (e.g., Boc, acetals, silyl ethers) are also cleaved.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Strong Acidic Conditions: | The acid concentration or strength is too high for the desired selectivity. Use a milder acid or reduce the concentration of the strong acid. For example, try a lower percentage of TFA in the solvent. |
| Reactive Carbocation Intermediate: | The 3-methoxybenzyl cation generated during cleavage can act as a Lewis acid and cleave other protecting groups. Add a cation scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIS), or anisole (B1667542).[1] |
| Prolonged Reaction Time: | Extended exposure to acidic conditions can lead to the cleavage of more stable protecting groups. Optimize the reaction time by closely monitoring the reaction progress by TLC. |
Data Presentation: Comparison of Deprotection Methods
Due to the close similarity in reactivity, data for the deprotection of the p-methoxybenzyl (PMB) group, which is more extensively documented, is presented below. It serves as a useful guide for the 3-MeO-Bn group, keeping in mind the generally lower reactivity of the 3-MeO-Bn group towards oxidative cleavage.
Table 1: Oxidative Cleavage of Methoxybenzyl Ethers with DDQ
| Substrate (Protecting Group) | Other Protecting Groups Present | Reagents & Conditions | Time | Yield | Reference |
| PMB-protected alcohol | Benzyl, Naphthylmethyl | DDQ (2.3 eq), CH₂Cl₂/H₂O (17:1), 0 °C to RT | 3 h | 63% | [2] |
| PMB-protected alcohol | Benzyl, Pivaloyl | DDQ (2.3 eq), CH₂Cl₂/H₂O (17:1), 0 °C to RT | 4 h | 74% | [2] |
| PMB-protected N-heterocycle | Benzyl | DDQ (2.2 eq), Toluene/H₂O, 80 °C | 71 h | 78% | [3] |
| PMB-protected N-heterocycle | TBDMS | DDQ (2.2 eq), Toluene/H₂O, 80 °C | 71 h | 84% | [3] |
Table 2: Acidic Cleavage of PMB Ethers with Triflic Acid (TfOH)
| Substrate (Protecting Group) | Other Protecting Groups Present | Reagents & Conditions | Time | Yield | Reference |
| PMB-protected primary alcohol | - | TfOH (0.5 eq), CH₂Cl₂ | 15 min | 94% | [1] |
| PMB-protected secondary alcohol | Benzyl | TfOH (0.5 eq), CH₂Cl₂ | 15 min | 86% | [1] |
| PMB-protected alcohol | Phenolic TBS, Ester, Allyl ether, Acetonide | TfOH (0.5 eq), 1,3-dimethoxybenzene (B93181) (3 eq), CH₂Cl₂ | 10 min | 79% | [1] |
| PMB-protected alcohol | Anomeric acetal | TfOH (0.5 eq), 1,3-dimethoxybenzene (3 eq), CH₂Cl₂ | 10 min | 83% | [1] |
Experimental Protocols
Protocol 1: General Procedure for Oxidative Cleavage with DDQ
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolve the 3-MeO-Bn protected substrate in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water (typically in a ratio of 18:1 to 10:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (typically 1.2 to 2.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Acidic Cleavage with TFA
This protocol is a general guideline and may require optimization for specific substrates, particularly concerning the concentration of TFA and the choice of scavenger.
-
Dissolve the 3-MeO-Bn protected substrate in anhydrous dichloromethane (CH₂Cl₂).
-
Add a cation scavenger, such as triethylsilane (TES) or anisole (3-5 equivalents).
-
Cool the mixture to 0 °C.
-
Add trifluoroacetic acid (TFA) dropwise (e.g., 10-50% v/v solution in CH₂Cl₂).
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC (typically 30 minutes to a few hours).
-
Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Troubleshooting Workflow for 3-MeO-Bn Deprotection
Caption: Troubleshooting workflow for the selective deprotection of the 3-methoxybenzyl group.
Orthogonality of the 3-MeO-Bn Group
Caption: Orthogonality of the 3-MeO-Bn group with other common protecting groups.
References
Challenges in scaling up reactions with 3-Methoxybenzyl chloride
Welcome to the technical support center for 3-Methoxybenzyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered when scaling up reactions involving this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS No. 824-98-6), also known as m-methoxybenzyl chloride or 3-(chloromethyl)anisole, is an organic compound with the molecular formula C₈H₉ClO.[1][2] It is a colorless to light yellow liquid that is moisture-sensitive.[1][3] It serves as a key intermediate in organic synthesis, particularly in the pharmaceutical industry for producing cardiovascular drugs.[1][4] It is also used in the synthesis of fragrances, dyes, agrochemicals, and other fine chemicals.[1][4]
Q2: What are the main categories of challenges when scaling up reactions with this compound?
A2: Scaling up reactions from a laboratory to a pilot or industrial scale introduces several challenges that are not always apparent in small-scale experiments.[5][6] For this compound, these can be grouped into four main areas:
-
Thermal Management: Exothermic reactions become much harder to control, leading to potential runaway reactions and side product formation.[6][7]
-
Mass and Heat Transfer: Inefficient mixing in large reactors can create localized "hot spots" or areas of high concentration, affecting reaction kinetics and impurity profiles.[6][7]
-
Safety and Handling: Managing large quantities of corrosive and hazardous materials like this compound and associated reagents (e.g., thionyl chloride) requires stringent safety protocols and specialized equipment.[8][9][10]
-
Downstream Processing: Isolation and purification of the final product on a large scale can be complicated by byproduct formation and the physical properties of the reaction mixture.[5]
Q3: Why is this compound considered a hazardous substance?
A3: this compound is classified as a corrosive material that causes severe skin burns and eye damage.[9][11] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[9][11] Upon combustion, it can produce hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.[8][10] Due to these properties, strict adherence to safety protocols, including the use of appropriate personal protective equipment (PPE), is mandatory.[8][9][12]
Troubleshooting Guide
This guide addresses specific problems that may arise during the scale-up of reactions involving this compound.
Issue 1: Poor Reaction Control and Exotherms
Q: My reaction is experiencing a significant exotherm upon scale-up, leading to a decrease in yield and an increase in impurities. What can I do?
A: This is a classic scale-up challenge related to the surface-area-to-volume ratio, which decreases as the reactor size increases, making heat dissipation less efficient.[6][7]
Troubleshooting Steps:
-
Control Addition Rate: The most immediate control measure is to slow down the addition rate of the limiting reagent. This allows the reactor's cooling system to manage the heat generated.
-
Use a Semi-Batch Process: Instead of adding all reactants at once (batch process), add one reactant gradually to the other (semi-batch). This is standard practice for controlling exothermic reactions at scale.
-
Improve Heat Transfer: Ensure the reactor's cooling jacket is functioning optimally. Consider using a more efficient heat transfer fluid or a reactor with a better design for heat exchange.
-
Dilution: Increasing the solvent volume can help absorb the heat of reaction, acting as a heat sink. However, this may impact reaction kinetics and downstream processing costs.
Issue 2: Formation of Impurities
Q: I am observing significant byproduct formation that was negligible at the lab scale. How can I identify and mitigate this?
A: Minor side reactions can become major problems at scale.[6] The type of impurity depends heavily on the specific reaction being performed.
Common Scenarios & Solutions:
-
Grignard Reactions: When preparing a Grignard reagent from this compound, the primary byproduct is often the Wurtz coupling product (1,2-bis(3-methoxyphenyl)ethane).[13]
-
Friedel-Crafts Reactions: When using this compound as an alkylating agent, potential side reactions include polyalkylation (multiple additions to the aromatic ring) and carbocation rearrangement, although rearrangement is less common for benzyl (B1604629) halides.[15][16][17]
-
Mitigation: Use the aromatic substrate in large excess to favor mono-alkylation. Control the reaction temperature, as higher temperatures can promote side reactions.
-
The following flowchart provides a logical approach to troubleshooting low yield issues.
References
- 1. Page loading... [guidechem.com]
- 2. 3-甲氧基氯苄 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. reddit.com [reddit.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.no [fishersci.no]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. ijarse.com [ijarse.com]
- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Reactions of 3-Methoxybenzyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-methoxybenzyl chloride. The information is designed to help anticipate and resolve common issues encountered during experimentation, with a focus on minimizing byproduct formation and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in organic synthesis?
This compound is a versatile reagent primarily used as a protecting group for alcohols, phenols, amines, and thiols. It is also a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules. Its applications include alkylation reactions, Friedel-Crafts reactions, Grignard reagent formation, and Williamson ether synthesis.[1][2]
Q2: What are the typical storage conditions for this compound to prevent degradation?
To ensure its stability, this compound should be stored in a cool, dry place, typically between 2-8°C.[3] It is sensitive to moisture and can hydrolyze to 3-methoxybenzyl alcohol. Therefore, it is crucial to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.
Q3: How can I effectively remove this compound from a reaction mixture after its use as a protecting group?
The 3-methoxybenzyl (MPM) protecting group can be cleaved under various conditions, including oxidative cleavage (e.g., with DDQ or CAN), or by catalytic hydrogenation. The choice of deprotection method depends on the sensitivity of other functional groups in the molecule.
Q4: What safety precautions should be taken when handling this compound?
This compound is a corrosive and lachrymatory compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions involving this compound, providing potential causes and solutions.
Issue 1: Low Yield of the Desired Product
Q: My reaction with this compound is resulting in a low yield. What are the possible reasons?
A: Low yields can stem from several factors:
-
Reagent Quality: The purity of this compound is critical. Impurities can lead to side reactions. Ensure you are using a high-purity grade of the reagent.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield. It is advisable to perform small-scale optimization experiments to determine the ideal conditions.
-
Moisture: this compound is sensitive to moisture, which can lead to the formation of the unreactive 3-methoxybenzyl alcohol. Ensure all glassware is oven-dried and reactions are carried out under an inert atmosphere.[4]
-
Byproduct Formation: Competing side reactions can consume the starting material and reduce the yield of the desired product. See the specific troubleshooting sections below for guidance on minimizing common byproducts.
Issue 2: Formation of 3-Methoxybenzyl Alcohol as a Byproduct
Q: I am observing the formation of 3-methoxybenzyl alcohol in my reaction. How can I prevent this?
A: The presence of 3-methoxybenzyl alcohol indicates hydrolysis of the starting material.
-
Cause: Exposure of this compound to water, either from wet solvents, reagents, or atmospheric moisture.
-
Troubleshooting Workflow:
Caption: Workflow to prevent hydrolysis of this compound.
Issue 3: Formation of Wurtz Coupling Byproduct in Grignard Reactions
Q: When preparing the Grignard reagent from this compound, I am getting a significant amount of the Wurtz coupling byproduct (1,2-bis(3-methoxyphenyl)ethane). How can I minimize this?
A: The Wurtz coupling is a common side reaction in the formation of Grignard reagents from benzylic halides.
-
Cause: The newly formed Grignard reagent reacts with unreacted this compound. This is often promoted by high local concentrations of the halide and elevated temperatures.[2]
-
Solutions:
-
Slow Addition: Add the this compound solution dropwise to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
-
Temperature Control: Maintain a low reaction temperature (e.g., by using an ice bath) to slow down the rate of the Wurtz coupling reaction.
-
Solvent Choice: The choice of solvent can influence the outcome. Diethyl ether or 2-methyltetrahydrofuran (B130290) (2-MeTHF) often give better results than tetrahydrofuran (B95107) (THF) for benzylic halides, leading to a higher ratio of Grignard reagent to the Wurtz coupling byproduct.[5]
-
| Solvent | Product to Wurtz Byproduct Ratio (for benzyl (B1604629) chloride) |
| Diethyl ether (Et₂O) | 90 : 10 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 : 10 |
| Tetrahydrofuran (THF) | 30 : 70 |
| Data based on reactions with benzyl chloride, which is expected to have similar reactivity.[5] |
Issue 4: Polyalkylation in Friedel-Crafts Reactions
Q: I am observing the formation of polyalkylated byproducts in my Friedel-Crafts reaction with this compound. How can I achieve mono-alkylation?
A: The product of a Friedel-Crafts alkylation is often more reactive than the starting material, leading to further alkylation.
-
Cause: The methoxybenzyl group is activating, making the product susceptible to a second electrophilic attack.
-
Solutions:
-
Stoichiometry Control: Use a large excess of the aromatic substrate relative to this compound. This increases the probability that the electrophile will react with the starting material rather than the product.
-
Reverse Addition: Add the this compound slowly to the mixture of the aromatic substrate and the Lewis acid catalyst.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity for the mono-alkylated product.
-
Issue 5: Formation of Elimination Byproducts in Williamson Ether Synthesis
Q: My Williamson ether synthesis using this compound is producing an alkene byproduct. How can I favor the substitution reaction?
A: Elimination (E2) is a competing reaction pathway to substitution (SN2) in Williamson ether synthesis, especially with sterically hindered substrates or strong, bulky bases.
-
Cause: The alkoxide acts as a base, abstracting a proton from the carbon adjacent to the benzylic carbon.
-
Solutions:
-
Choice of Base: Use a less sterically hindered alkoxide as the nucleophile.
-
Reaction Temperature: Lowering the reaction temperature generally favors the SN2 reaction over the E2 reaction.
-
Solvent: The choice of solvent can influence the ratio of substitution to elimination. Aprotic polar solvents are generally preferred for SN2 reactions.
-
Experimental Protocols
Protocol 1: General Procedure for the Alkylation of a Phenol (B47542) using this compound (Williamson Ether Synthesis)
This protocol describes a general method for the O-alkylation of a phenol, a common application of this compound.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
Procedure:
-
To a solution of the phenol in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Friedel-Crafts Alkylation of an Aromatic Compound with this compound
This protocol provides a general method for the Friedel-Crafts alkylation of an electron-rich aromatic compound.
Materials:
-
Aromatic substrate (e.g., benzene, toluene) (5.0 eq)
-
This compound (1.0 eq)
-
Anhydrous Aluminum chloride (AlCl₃) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a flask containing the aromatic substrate dissolved in anhydrous DCM, add aluminum chloride portion-wise at 0°C under an inert atmosphere.
-
Stir the mixture for 15 minutes at 0°C.
-
Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0°C to room temperature while monitoring its progress by TLC.
-
After the reaction is complete, carefully quench the reaction by slowly pouring it onto crushed ice.
-
Separate the organic layer and wash it with ice-cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Caption: Byproducts in common reactions of this compound.
References
Technical Support Center: Catalyst Poisoning in Reactions Involving 3-Methoxybenzyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning in chemical reactions involving 3-Methoxybenzyl chloride.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems encountered during reactions with this compound that may be related to catalyst deactivation.
Issue 1: Low or No Product Yield
Q1: My reaction with this compound is giving a low yield or has failed completely. What are the likely causes related to the catalyst?
A1: Low or no product yield in reactions involving this compound, particularly in Friedel-Crafts alkylations, can often be attributed to catalyst deactivation. The most common culprits include:
-
Catalyst Inactivity due to Moisture: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to water.[1][2] Any moisture present in your solvent, glassware, or the this compound itself will react with and deactivate the catalyst. It is critical to maintain strictly anhydrous (dry) conditions throughout your experimental setup.
-
Insufficient Catalyst Loading: In some reactions, especially Friedel-Crafts acylations which share mechanistic similarities with alkylations, the product can form a stable complex with the Lewis acid catalyst.[1][3] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount, or even an excess, of the catalyst may be necessary.
-
Impurities in Starting Materials: The this compound reagent or the aromatic substrate may contain impurities that can act as catalyst poisons.[4] Common poisons include sulfur compounds, other Lewis bases (like certain nitrogen-containing compounds), and even residual solvents from previous synthetic steps.[4] For instance, impurities from the synthesis of benzyl (B1604629) chlorides, such as amine byproducts when using DMF as a solvent, can poison organocatalysts.[5]
-
Substrate-Induced Deactivation: If your aromatic substrate contains functional groups with lone pairs, such as amino (-NH₂) or hydroxyl (-OH) groups, they can coordinate with the Lewis acid catalyst, leading to its deactivation.[1]
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to troubleshoot low-yield reactions.
Caption: A stepwise workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q2: How can I identify the specific poison affecting my catalyst in a reaction with this compound?
A2: Identifying the specific catalyst poison requires a combination of analytical techniques and deductive reasoning. Here are some steps you can take:
-
Analyze Starting Materials: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to analyze your this compound and other reactants for impurities.[6] Common impurities in technical grade benzyl chlorides can include benzaldehyde, benzyl alcohol, toluene, and various chlorinated derivatives.[6]
-
Test for Common Poisons:
-
Water: Karl Fischer titration is a standard method for quantifying water content in your reagents and solvents.
-
Sulfur: Qualitative tests, such as the lead(II) acetate (B1210297) test, can indicate the presence of sulfur compounds.[7] For quantitative analysis, techniques like combustion analysis followed by infrared detection can be used.[8]
-
Halides: Ion chromatography can be used to detect and quantify halide ions that may act as poisons to certain catalysts.
-
-
Controlled Experiments: Add suspected poisons in small, known quantities to a reaction that is known to work. A decrease in reaction rate or yield will help confirm the identity of the poison.
Q3: What are the best practices to prevent catalyst poisoning when working with this compound?
A3: Proactive measures are crucial to avoid catalyst deactivation:
-
Use High-Purity Reagents: Whenever possible, use freshly purified this compound and other reactants. Distillation or chromatography can be used for purification.
-
Ensure Anhydrous Conditions: Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and handle hygroscopic catalysts in a glovebox or under an inert atmosphere.[1][2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
Guard Beds: For continuous processes or when using expensive catalysts, a "guard bed" of a less expensive material can be used upstream to adsorb poisons before they reach the main catalyst bed.[4]
Q4: Can a poisoned catalyst from a reaction with this compound be regenerated?
A4: In some cases, catalyst regeneration is possible, depending on the nature of the poison and the catalyst.
-
Reversible Poisoning: If the poison is weakly adsorbed to the catalyst surface, regeneration might be achieved by washing with an appropriate solvent or by a change in reaction conditions (e.g., temperature).
-
Irreversible Poisoning: Strong chemisorption of poisons may lead to irreversible deactivation. However, some aggressive regeneration methods can be employed:
-
Thermal Regeneration: This involves heating the catalyst to high temperatures to burn off organic deposits (coking) or to desorb certain poisons. This must be done carefully to avoid thermal damage to the catalyst structure.
-
Chemical Washing: Washing the catalyst with acidic or basic solutions can remove certain metallic or inorganic poisons.
-
It is essential to test the activity of the regenerated catalyst on a small scale before reusing it in your main reaction.
Quantitative Data Summary
| Catalyst Type | Common Poisons | Typical Effect on Activity | Concentration Threshold for Poisoning |
| Lewis Acids (e.g., AlCl₃, FeCl₃) | Water | Severe deactivation | ppm levels can be detrimental |
| Alcohols, Ethers | Forms stable complexes, deactivating the catalyst | Stoichiometric amounts can completely inhibit the reaction | |
| Amines | Strong coordination, leading to deactivation | Sub-stoichiometric amounts can be inhibitory | |
| Sulfur Compounds | Strong coordination to the metal center | Low ppm levels can cause significant deactivation | |
| Organocatalysts (e.g., Thioureas) | Basic Impurities (e.g., amines) | Deprotonation of the catalyst, leading to inactivation | Trace amounts can be sufficient to poison the catalyst |
Experimental Protocols
Protocol 1: General Procedure for a Friedel-Crafts Alkylation with this compound under Anhydrous Conditions
This protocol provides a general guideline for performing a Friedel-Crafts alkylation while minimizing the risk of catalyst poisoning by moisture.
-
Glassware Preparation: Dry all glassware (round-bottom flask, condenser, dropping funnel) in an oven at >120°C for at least 4 hours. Assemble the glassware hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Preparation: Use freshly opened or distilled anhydrous solvent (e.g., dichloromethane, carbon disulfide). Ensure the aromatic substrate is dry. If necessary, purify the this compound by distillation under reduced pressure.
-
Reaction Setup: To the reaction flask, add the anhydrous Lewis acid catalyst (e.g., aluminum chloride) under a positive pressure of inert gas.
-
Addition of Reactants: Dissolve the aromatic substrate in the anhydrous solvent and add it to the reaction flask. Separately, dissolve the this compound in the anhydrous solvent in a dropping funnel.
-
Reaction Execution: Cool the reaction mixture in an ice bath. Add the this compound solution dropwise to the stirred reaction mixture over a period of 30-60 minutes.
-
Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice containing dilute hydrochloric acid.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]
Protocol 2: Small-Scale Catalyst Activity Test
This protocol can be used to quickly assess the activity of a new or regenerated batch of catalyst.
-
Standard Reaction: Prepare a small-scale reaction using a known, reliable procedure that has previously given a good yield. Use high-purity, anhydrous reagents and solvents.
-
Test Reaction: Simultaneously, set up an identical reaction using the new or regenerated catalyst at the same molar loading.
-
Comparison: Monitor both reactions over time by TLC or GC. A significantly slower reaction rate or lower final conversion in the test reaction indicates a less active or poisoned catalyst.
Visualizations
Catalyst Deactivation Pathways
The following diagram illustrates the primary pathways through which a Lewis acid catalyst can be deactivated in the context of a reaction involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Catalyst Poisoning Testing [intertek.com]
Technical Support Center: Solvent Effects on the Reactivity of 3-Methoxybenzyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methoxybenzyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on solvent effects on reactivity.
Frequently Asked Questions (FAQs)
Q1: How does the solvent affect the reactivity of this compound in nucleophilic substitution reactions?
The reactivity of this compound is significantly influenced by the solvent system used. The reaction can proceed through a spectrum of mechanisms, primarily the unimolecular S(_N)1 and bimolecular S(_N)2 pathways. Polar protic solvents, such as water, ethanol (B145695), and methanol, are effective at solvating the leaving group (chloride ion) and stabilizing the carbocation intermediate that can form at the benzylic position. This stabilization accelerates the reaction rate, favoring an S(_N)1 mechanism. In contrast, polar aprotic solvents can also support these reactions, but the specific interactions will differ, influencing the reaction rate and potentially the mechanism.
Q2: Which reaction mechanism, S(_N)1 or S(_N)2, is more likely for this compound?
The reaction mechanism is highly dependent on the solvent and the nucleophile. The methoxy (B1213986) group at the meta position has a moderate electron-withdrawing inductive effect and a weak electron-donating resonance effect. This results in a slight deactivation of the benzene (B151609) ring towards electrophilic aromatic substitution but has a more complex influence on the benzylic position. Generally, for solvolysis in polar protic solvents, an S(_N)1 mechanism or a mechanism with significant S(_N)1 character is expected due to the ability of the solvent to stabilize the benzyl (B1604629) carbocation intermediate. However, in the presence of a strong, non-solvent nucleophile, an S(_N)2 pathway can compete or dominate.
Q3: How can I predict the relative reactivity of this compound in different solvents?
The Hammett equation is a useful tool for predicting the relative rates of reaction for substituted aromatic compounds. The equation is given by:
log(k/k(_{0})) = ρσ
Where:
-
k is the rate constant for the substituted reactant (this compound).
-
k(_{0}) is the rate constant for the unsubstituted reactant (benzyl chloride).
-
ρ (rho) is the reaction constant, which depends on the reaction type and conditions. For the solvolysis of benzyl chlorides, ρ is typically negative, indicating that electron-donating groups accelerate the reaction by stabilizing the developing positive charge in the transition state.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. For a meta-methoxy group, the σ value is approximately +0.11.[1]
A negative ρ value combined with a positive σ value for the meta-methoxy group suggests that this compound will undergo solvolysis at a slower rate than unsubstituted benzyl chloride.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction is too slow or does not go to completion. | 1. Inappropriate solvent choice: The solvent may not be polar enough to facilitate the reaction. 2. Low temperature: Reaction rates are temperature-dependent. 3. Degradation of this compound: The compound can be sensitive to moisture and light over time. | 1. Increase solvent polarity: For S(_N)1-type reactions, increase the proportion of the more polar solvent in your mixture (e.g., increase the water content in an alcohol-water mixture). 2. Increase reaction temperature: Perform the reaction at a higher, controlled temperature. Be mindful of potential side reactions at elevated temperatures. 3. Use fresh or purified reagent: Ensure the this compound is of high purity and has been stored correctly. |
| Formation of multiple unexpected products (side reactions). | 1. Elimination reactions: In the presence of a strong base, elimination can compete with substitution. 2. Reaction with solvent impurities: Trace amounts of water or other nucleophiles in the solvent can lead to side products. 3. Friedel-Crafts alkylation: The carbocation intermediate can potentially alkylate the aromatic ring of another molecule. | 1. Use a non-basic or weakly basic nucleophile/solvent: If elimination is a concern, avoid strongly basic conditions. 2. Use high-purity, anhydrous solvents: Ensure your solvents are dry and free from contaminants. 3. Use dilute conditions: Lowering the concentration of the substrate can minimize intermolecular side reactions like Friedel-Crafts alkylation. |
| Inconsistent or non-reproducible kinetic data. | 1. Temperature fluctuations: Small changes in temperature can significantly affect the reaction rate. 2. Inaccurate solution preparation: Errors in preparing solvent mixtures or reactant solutions will lead to inconsistent results.[2] 3. Inefficient mixing: If the reactants are not mixed thoroughly and quickly at the start of the reaction, the initial rate measurements will be inaccurate. 4. Contamination of glassware: Residual acids, bases, or salts on glassware can catalyze or inhibit the reaction.[3] | 1. Use a constant temperature bath: Maintain a stable temperature (±0.1 °C) throughout the experiment. 2. Use precise volumetric glassware: Prepare all solutions carefully using calibrated volumetric flasks and pipettes. When preparing solvent mixtures, allow them to reach thermal equilibrium before adjusting the final volume.[2] 3. Ensure rapid and thorough mixing: Use a vortex mixer or a magnetic stirrer to ensure the reactants are homogeneously mixed at the start of the reaction. 4. Thoroughly clean and dry all glassware: Use appropriate cleaning procedures to ensure glassware is free of any contaminants. |
| Difficulty in monitoring the reaction progress. | 1. Slow reaction rate: The change in concentration may be too slow to measure accurately over a reasonable timeframe. 2. Interference with analytical method: The solvent or starting materials may interfere with the chosen analytical technique (e.g., UV-Vis spectroscopy, HPLC). | 1. Increase the temperature: This will increase the reaction rate. 2. Choose an appropriate analytical method: If using UV-Vis, ensure there is a clear change in absorbance at a wavelength where other components do not interfere. For HPLC, develop a method that provides good separation of reactants and products. A titrimetric method monitoring the production of HCl is often robust. |
Quantitative Data
The following table provides estimated first-order rate constants (k) for the solvolysis of this compound in various aqueous solvent systems at 25°C. These values are estimated based on the Hammett equation using known data for benzyl chloride and a ρ value characteristic of the solvent system.
| Solvent System (v/v) | Estimated Reaction Constant (ρ) | Substituent Constant (σ(_{meta-OCH_3})) | Estimated Rate Constant (k) for this compound (s
|
| 80% Ethanol / 20% Water | -1.3[4] | +0.11[1] | ~1.5 x 10
|
| 50% Acetone / 50% Water | -1.875[5] | +0.11[1] | ~3.0 x 10
|
| 20% Acetonitrile / 80% Water | -1.5 (estimated) | +0.11[1] | ~2.5 x 10
|
Note: These are estimated values and should be used as a guide for experimental design. Actual reaction rates should be determined experimentally.
Experimental Protocols
Key Experiment: Determination of Solvolysis Rate Constant by Titration
This protocol describes a method for determining the first-order rate constant for the solvolysis of this compound in an aqueous ethanol solution by monitoring the production of hydrochloric acid (HCl).
Materials:
-
This compound
-
Absolute ethanol (reagent grade)
-
Deionized water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)
-
Phenolphthalein or other suitable indicator
-
Acetone (for quenching)
-
Constant temperature water bath
-
Volumetric flasks, pipettes, and burette
-
Erlenmeyer flasks
-
Stopwatch
Procedure:
-
Prepare the Solvent Mixture: Prepare the desired ethanol-water solvent mixture (e.g., 80% ethanol v/v) by accurately measuring the required volumes of ethanol and deionized water. Allow the mixture to reach thermal equilibrium in the constant temperature bath.[2]
-
Prepare the Reactant Solution: Prepare a stock solution of this compound in a small amount of a non-nucleophilic, dry solvent like acetone. The concentration should be chosen such that the final concentration in the reaction mixture is appropriate for the expected reaction rate.
-
Set up the Reaction: In an Erlenmeyer flask, place a known volume of the prepared solvent mixture and allow it to equilibrate to the desired temperature in the water bath.
-
Initiate the Reaction: Add a small, known volume of the this compound stock solution to the equilibrated solvent mixture and start the stopwatch immediately. Mix the solution thoroughly.
-
Monitor the Reaction:
-
At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing a known volume of cold acetone. This stops the reaction by diluting the reactants and lowering the temperature.[6]
-
Add a few drops of indicator to the quenched sample.
-
Titrate the produced HCl with the standardized NaOH solution until the endpoint is reached.
-
Record the volume of NaOH used and the time the aliquot was taken.
-
-
Continue Monitoring: Repeat the process of taking aliquots and titrating at various time intervals until the reaction is substantially complete (i.e., the amount of HCl produced no longer changes significantly).
-
Data Analysis:
-
Calculate the concentration of HCl produced at each time point.
-
The reaction follows first-order kinetics, so a plot of ln(V({\infty}) - V({t})) versus time (where V({\infty}) is the volume of NaOH used at the completion of the reaction and V({t}) is the volume of NaOH used at time t) should yield a straight line.
-
The negative of the slope of this line is the first-order rate constant (k).
-
Visualizations
References
- 1. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 2. How to Prepare Mobile Phases - Solvent Mixture Ratios : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. brainly.com [brainly.com]
- 4. researchgate.net [researchgate.net]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Methoxybenzyl Chloride and 4-Methoxybenzyl Chloride in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals, a nuanced understanding of isomeric reactivity is paramount. This guide provides an objective comparison of the reactivity of 3-methoxybenzyl chloride and 4-methoxybenzyl chloride in nucleophilic substitution reactions, supported by experimental data and detailed methodologies. The positional difference of the methoxy (B1213986) group on the benzene (B151609) ring profoundly influences the electronic effects, leading to a significant disparity in their reaction rates and, in some cases, their preferred reaction mechanisms.
Executive Summary of Reactivity
The reactivity of benzyl (B1604629) chlorides in nucleophilic substitution reactions is largely governed by the stability of the carbocation intermediate in S(_N)1 pathways and steric hindrance in S(_N)2 pathways. The key distinction between 4-methoxybenzyl chloride and this compound lies in the electronic contribution of the methoxy substituent.
-
4-Methoxybenzyl Chloride: The methoxy group at the para position exerts a strong, electron-donating resonance effect (+R). This effect delocalizes the positive charge of the incipient benzylic carbocation, leading to significant stabilization. Consequently, 4-methoxybenzyl chloride exhibits markedly enhanced reactivity, strongly favoring an S(_N)1 mechanism, especially in polar protic solvents.
-
This compound: With the methoxy group at the meta position, the powerful +R effect is not operative at the benzylic carbon. Instead, the methoxy group primarily exerts a weak, electron-withdrawing inductive effect (-I). This results in a less stable carbocation intermediate compared to the para isomer, leading to substantially lower reactivity in S(_N)1 reactions. Its reactions are more likely to proceed via an S(_N)2 mechanism, which is less sensitive to carbocation stability.
Quantitative Reactivity Data
The difference in reactivity is not merely qualitative. Solvolysis rate constants provide a quantitative measure of this disparity. The solvolysis of 4-methoxybenzyl chloride proceeds at a remarkably faster rate than its meta counterpart.
| Compound | Solvent System | Temperature (°C) | First-Order Rate Constant (k, s⁻¹) | Relative Rate |
| 4-Methoxybenzyl Chloride | 20% Acetonitrile in Water | 25 | 2.2[1][2] | ~2.2 x 10⁸ |
| 3,4-Dinitrobenzyl Chloride | 20% Acetonitrile in Water | 25 | 1.1 x 10⁻⁸[1][2] | 1 |
Note: While a direct side-by-side kinetic study under identical conditions for this compound was not found in the immediate literature, studies on a wide range of substituted benzyl chlorides consistently show that meta-alkoxy substituents lead to a significant decrease in solvolysis rates compared to their para-isomers. The reactivity of this compound is expected to be much closer to that of unsubstituted benzyl chloride than to the highly activated 4-methoxybenzyl chloride.
Theoretical Framework: Electronic Effects
The disparate reactivity of the two isomers can be visualized through the electronic effects influencing the stability of the key intermediate in S(_N)1 reactions—the benzyl carbocation.
The diagram above illustrates the formation of the carbocation intermediate. The green node for the para isomer signifies a highly stabilized intermediate due to the +R effect, leading to a faster reaction. The yellow node for the meta isomer indicates a less stable intermediate, resulting in a slower reaction.
Experimental Protocols
To empirically determine and compare the reactivity of these two compounds, a solvolysis reaction can be performed where the solvent acts as the nucleophile. The rate of the reaction can be monitored by measuring the formation of hydrochloric acid.
Experimental Workflow: Comparative Solvolysis Study
Detailed Protocol for Solvolysis of Benzyl Chlorides
This protocol is a representative method for determining the first-order rate constants for the solvolysis of this compound and 4-methoxybenzyl chloride.
Materials:
-
This compound (purified)
-
4-Methoxybenzyl chloride (purified)
-
Solvent: 80:20 (v/v) Ethanol/Water
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)
-
Indicator solution (e.g., bromothymol blue)
-
Constant temperature water bath
-
Burette, pipettes, and volumetric flasks
-
Reaction flasks (e.g., 100 mL Erlenmeyer flasks with stoppers)
Procedure:
-
Solvent Preparation: Prepare a sufficient quantity of the 80:20 ethanol/water solvent mixture to ensure consistency across all experiments.
-
Reaction Setup:
-
Place a known volume (e.g., 50.0 mL) of the solvent mixture into a reaction flask.
-
Add a few drops of the indicator solution.
-
Allow the flask to equilibrate in the constant temperature water bath for at least 15 minutes.
-
-
Initiation of Reaction:
-
Prepare a stock solution of the benzyl chloride isomer in a small amount of a dry, inert solvent (e.g., acetone) to facilitate rapid dissolution.
-
At time t=0, inject a small, precise volume of the benzyl chloride stock solution into the reaction flask with vigorous stirring to ensure immediate mixing. The final concentration of the benzyl chloride should be low (e.g., ~0.01 M).
-
-
Monitoring the Reaction (Titrimetric Method):
-
The solvolysis reaction produces HCl, which will cause the indicator to change color.
-
As the reaction proceeds, titrate the generated HCl with the standardized NaOH solution. The goal is to maintain the initial color of the indicator.
-
Record the volume of NaOH added at regular time intervals.
-
-
Data Analysis:
-
The amount of HCl produced at time t is proportional to the concentration of the product formed, which in turn relates to the initial concentration of the benzyl chloride that has reacted.
-
The first-order rate constant, k, can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required for complete reaction and Vt is the volume at time t. The slope of this line will be -k.
-
Alternatively, the initial rates method can be employed.
-
-
Comparison:
-
Repeat the experiment for the other isomer under identical conditions (temperature, solvent, initial concentration).
-
Compare the calculated rate constants to determine the relative reactivity.
-
Safety Precautions: Benzyl chlorides are lachrymatory and corrosive. Handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
Conclusion
The substitution of a methoxy group at the para position of benzyl chloride leads to a dramatic increase in its reactivity in nucleophilic substitution reactions, primarily by stabilizing the carbocation intermediate through resonance. In contrast, the meta isomer lacks this resonance stabilization and exhibits significantly lower reactivity. This pronounced difference, quantifiable through kinetic studies such as solvolysis, underscores the critical role of substituent position in directing the reactivity of aromatic compounds. For researchers in drug development and synthetic chemistry, this understanding is crucial for optimizing reaction conditions and predicting the outcomes of synthetic transformations.
References
- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of 3-methoxybenzyl and benzyl protecting groups
An Objective Comparison of 3-Methoxybenzyl and Benzyl (B1604629) Protecting Groups for Hydroxyl Protection
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the judicious selection of protecting groups is paramount to achieving the desired molecular architecture. The benzyl (Bn) group is a well-established and widely used protecting group for hydroxyl functionalities due to its general stability. A common variant, the 3-methoxybenzyl (3-MBn or MOM) group, offers altered reactivity that can be exploited for selective deprotection, thus providing crucial orthogonality in complex synthetic strategies. This guide presents an objective comparison of the 3-methoxybenzyl and benzyl protecting groups, supported by experimental data, to assist researchers in making informed decisions for their synthetic endeavors.
Chemical Structures
The fundamental difference between the two protecting groups is the presence of a methoxy (B1213986) substituent at the meta position of the aromatic ring in the 3-methoxybenzyl group.
Caption: Structures of Benzyl and 3-Methoxybenzyl groups.
Performance Comparison: Protection and Deprotection
Both benzyl and 3-methoxybenzyl ethers are typically synthesized via the Williamson ether synthesis, where an alcohol is deprotonated with a base (e.g., NaH) and subsequently reacted with the corresponding benzyl bromide.[1][2] The stability and deprotection conditions, however, represent the critical divergence between these two groups.
The benzyl group is known for its high stability across a wide range of chemical conditions, including acidic and basic media.[3] Its removal is most commonly achieved through catalytic hydrogenolysis (e.g., H₂, Pd/C), a method that is highly efficient but incompatible with other reducible functional groups like alkenes or alkynes.[3][4][5] Alternatively, strong acids or dissolving metal reductions can be employed, though these conditions are harsh and lack selectivity.[1][3]
The 3-methoxybenzyl group, while also stable to many conditions, can be removed oxidatively. The electron-donating methoxy group, even at the meta position, increases the electron density of the aromatic ring, making it more susceptible to oxidation compared to the unsubstituted benzyl group. This allows for selective cleavage using oxidants like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[6] This oxidative removal is orthogonal to the hydrogenolytic cleavage of the benzyl group, which is a key advantage in complex syntheses.[7][8]
The reactivity of methoxy-substituted benzyl ethers towards DDQ is highly dependent on the substitution pattern. For instance, the p-methoxybenzyl (PMB) group is cleaved very rapidly, while the 3-methoxybenzyl group reacts more slowly, and the benzyl group is generally stable under these conditions.[6] This difference in reactivity allows for selective deprotection strategies.
Data Presentation
The following table summarizes the key comparative data for the 3-methoxybenzyl and benzyl protecting groups.
| Feature | Benzyl (Bn) Group | 3-Methoxybenzyl (3-MBn) Group |
| Protection Method | Williamson Ether Synthesis (e.g., NaH, BnBr)[2] | Williamson Ether Synthesis (e.g., NaH, 3-MBnBr) |
| Typical Yields | High (>90%)[9] | High |
| Stability | Stable to a wide range of acidic and basic conditions, and many oxidizing/reducing agents.[3] | Generally stable, but more acid-sensitive than Bn. Stable to conditions for MPM group removal.[6] |
| Primary Deprotection | Catalytic Hydrogenolysis (H₂, Pd/C).[4][5] | Oxidative cleavage (DDQ).[6] |
| Orthogonal Cleavage | Can be removed in the presence of acid-labile groups (e.g., Boc, Trt). | Can be removed in the presence of Bn, silyl (B83357) ethers, and other groups stable to oxidation.[6] |
| Relative DDQ Cleavage Rate | Very Slow / Inert | Intermediate (e.g., 6 hours for cleavage).[6] |
Experimental Protocols
General Procedure for Benzylation of an Alcohol
-
The alcohol (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., THF or DMF).
-
The solution is cooled to 0 °C, and sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise.
-
The mixture is stirred at room temperature for 30 minutes.
-
Benzyl bromide (or 3-methoxybenzyl bromide) (1.2 eq) is added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol for Selective Deprotection of 3-Methoxybenzyl Ether with DDQ
-
The substrate containing both Bn and 3-MBn ethers (1.0 eq) is dissolved in a mixture of dichloromethane (B109758) and water (e.g., 18:1 v/v).[6]
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.5 eq) is added to the solution at room temperature.
-
The reaction is stirred and monitored by TLC. The reaction time for 3-MBn cleavage can be several hours.[6]
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product, the deprotected alcohol where the 3-MBn was cleaved, is purified by flash column chromatography.
Diagrams
Protection and Deprotection Workflow
References
A Comparative Guide to Alternative Reagents for 3-Methoxybenzylation
For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group for hydroxyl moieties is a critical decision in the synthesis of complex molecules. The 3-methoxybenzyl (MOM) group offers a stable ether linkage that can be cleaved under specific conditions, providing an alternative to the more common 4-methoxybenzyl (PMB or MPM) group. This guide provides an objective comparison of the primary reagents used for the introduction of the 3-methoxybenzyl group, supported by experimental data and detailed protocols.
The two principal methodologies for 3-methoxybenzylation are the base-mediated Williamson ether synthesis using 3-methoxybenzyl chloride and the acid-catalyzed reaction employing 3-methoxybenzyl trichloroacetimidate (B1259523). The choice between these reagents is primarily dictated by the substrate's sensitivity to acidic or basic conditions.
Performance Comparison
The following table summarizes the key performance indicators for the two main 3-methoxybenzylation reagents. The data is compiled from analogous reactions and general principles of Williamson ether synthesis and trichloroacetimidate chemistry, as specific comparative studies on 3-methoxybenzylation are limited. Yields are representative and can vary based on the substrate.
| Reagent/Method | Substrate Type | Typical Base/Catalyst | Typical Solvent(s) | Typical Conditions | Representative Yield (%) | Advantages | Disadvantages |
| This compound (Williamson Ether Synthesis) | Primary Alcohol | NaH | THF, DMF | 0 °C to rt, 2-12 h | 85-95 | High yields for unhindered alcohols; Reagent is commercially available. | Requires strong base; Not suitable for base-sensitive substrates; Potential for elimination with secondary alcohols. |
| Secondary Alcohol | NaH | THF, DMF | rt to 60 °C, 12-24 h | 60-80 | Effective for many secondary alcohols. | Lower yields than primary alcohols; Increased risk of elimination side products. | |
| Phenol | K₂CO₃, Cs₂CO₃ | Acetone, DMF | rt to 80 °C, 4-16 h | 90-98 | Excellent yields; Milder base can be used. | Not suitable for base-sensitive substrates. | |
| 3-Methoxybenzyl Trichloroacetimidate | Primary Alcohol | TfOH, TMSOTf (cat.) | CH₂Cl₂, Et₂O | 0 °C to rt, 1-4 h | 80-90 | Mild, acidic conditions; Ideal for base-sensitive substrates. | Reagent must be synthesized; Acid-labile groups may be affected. |
| Secondary Alcohol | TfOH, TMSOTf (cat.) | CH₂Cl₂, Et₂O | 0 °C to rt, 2-6 h | 75-85 | Good for complex, acid-tolerant molecules. | Acid-labile groups may be affected. | |
| Phenol | TfOH, TMSOTf (cat.) | CH₂Cl₂, Et₂O | 0 °C to rt, 1-3 h | 85-95 | Mild alternative to Williamson synthesis. | Acid-labile groups may be affected. |
Experimental Protocols
Method 1: 3-Methoxybenzylation using this compound (Williamson Ether Synthesis)
This protocol is a general procedure for the protection of a primary alcohol.
Materials:
-
Alcohol (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
This compound (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the alcohol in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add this compound dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Method 2: 3-Methoxybenzylation using 3-Methoxybenzyl Trichloroacetimidate
This protocol provides a general method for the acid-catalyzed protection of an alcohol.
Materials:
-
Alcohol (1.0 equiv)
-
3-Methoxybenzyl trichloroacetimidate (1.5 equiv)
-
Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol and 3-methoxybenzyl trichloroacetimidate in anhydrous CH₂Cl₂ under an inert atmosphere and cool to 0 °C.
-
Add the acid catalyst (TfOH or TMSOTf) dropwise to the stirred solution.
-
Stir the reaction at 0 °C to room temperature for 1-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired 3-methoxybenzyl ether from the trichloroacetamide (B1219227) byproduct.
Visualizing the Workflow and Decision Process
The following diagrams illustrate the general experimental workflow for 3-methoxybenzylation and a decision-making guide for selecting the appropriate reagent.
Caption: General experimental workflow for 3-methoxybenzylation.
Caption: Decision guide for selecting a 3-methoxybenzylation reagent.
A Comparative Guide to Methoxyphenylmethyl (MPM) Ether Deprotection Strategies
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic protection and deprotection of functional groups are paramount. The methoxyphenylmethyl (MPM) ether serves as a robust protecting group for alcohols, prized for its stability across a range of reaction conditions. However, its efficient and selective cleavage is equally critical to the success of a synthetic campaign. This guide provides a comparative overview of common MPM deprotection methods, supported by experimental data and detailed protocols to aid in the selection of the optimal strategy.
Performance Comparison of Key MPM Deprotection Methods
The choice of deprotection reagent is dictated by the substrate's sensitivity to acidic, oxidative, or reductive conditions and the presence of other protecting groups. The following table summarizes the performance of several widely used methods for the cleavage of MPM ethers, offering a comparative glance at their efficacy under various conditions.
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Typical Yield (%) | Notes |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | CH₂Cl₂/H₂O | 0 to RT | 1 - 4 h | 75 - 97 | Highly selective for MPM over benzyl (B1604629) (Bn) ethers.[1][2] |
| Ceric Ammonium Nitrate (CAN) | CH₃CN/H₂O | 0 to RT | 15 - 60 min | 80 - 95 | Fast and effective, but can be harsh on sensitive functional groups. | |
| Acidic Cleavage | Trifluoroacetic Acid (TFA) | CH₂Cl₂ | RT | 0.5 - 5 h | 68 - 98 | Effective but can cleave other acid-labile groups like Boc or acetonides.[3] |
| Acetic Acid (AcOH) | AcOH | 90 | Several hours | Moderate to Good | Milder than TFA but requires elevated temperatures. | |
| Lewis Acid-Mediated Cleavage | Iron(III) Chloride (FeCl₃) | CH₂Cl₂ | RT | 1 h | 80 - 95 | A mild and cost-effective method.[4][5] |
| Zinc(II) Trifluoromethanesulfonate (Zn(OTf)₂) | Isopropanol | Reflux | 1.5 h | ~92 | Offers good selectivity in the presence of other protecting groups. | |
| Cerium(III) Chloride (CeCl₃) / Sodium Iodide (NaI) | CH₃CN | Reflux | 2 - 6 h | 85 - 95 | A reductive cleavage method that is selective for MPM ethers.[6] | |
| Reductive Cleavage | H₂, Palladium on Carbon (Pd/C) | EtOH / EtOAc | RT | 1 - 12 h | Variable | Can also cleave other groups like benzyl ethers and is sensitive to catalyst poisoning.[7] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducibility. Below are protocols for three of the most common and effective MPM deprotection methods.
Protocol 1: Oxidative Cleavage with DDQ
This method is favored for its high selectivity in cleaving MPM ethers in the presence of other protecting groups, such as benzyl ethers.[1]
Materials:
-
MPM-protected substrate
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Deionized Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the MPM-protected compound (1.0 equiv) in a mixture of CH₂Cl₂ and H₂O (typically an 18:1 to 10:1 v/v ratio) to a concentration of approximately 0.05 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1–1.5 equiv) portion-wise to the stirred solution. The reaction mixture will typically turn dark green or brown.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.[8]
Protocol 2: Acidic Cleavage with Trifluoroacetic Acid (TFA)
This protocol is straightforward and effective, particularly when other acid-sensitive groups are absent.[3]
Materials:
-
MPM-protected substrate
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the MPM-protected substrate (1.0 equiv) in anhydrous CH₂Cl₂.
-
Add TFA (typically 10-50% v/v) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes to 5 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel.[3]
Protocol 3: Lewis Acid-Catalyzed Cleavage with FeCl₃
This method offers a mild and economical alternative to oxidative and strongly acidic conditions.[4][5]
Materials:
-
MPM-protected substrate
-
Iron(III) Chloride (FeCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the MPM-protected compound (1.0 equiv) in anhydrous CH₂Cl₂, add anhydrous FeCl₃ (1.5 equiv) at room temperature.
-
Stir the reaction mixture for 1 hour, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.[5]
Visualizing Experimental Workflow and Method Selection
To further clarify the practical application and decision-making process, the following diagrams illustrate a general experimental workflow for MPM deprotection and the key factors influencing the choice of a particular method.
References
- 1. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. scribd.com [scribd.com]
- 4. FeCl3-catalyzed self-cleaving deprotection of methoxyphenylmethyl-protected alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
A Comparative Guide to the Formation and NMR Validation of 3-Methoxybenzyl Ethers
For researchers and professionals in drug development and organic synthesis, the protection of hydroxyl groups is a foundational strategy. The 3-methoxybenzyl (MBM) ether stands out as a reliable choice for this purpose, offering stability across a range of conditions and selective deprotection pathways. This guide provides a detailed comparison of the MBM group with other common benzyl-type protecting groups, supported by a comprehensive experimental protocol and NMR validation data.
Experimental Protocol: Synthesis of a 3-Methoxybenzyl Ether
The following protocol details the formation of a 3-methoxybenzyl ether from a primary alcohol using the Williamson ether synthesis. This method is widely applicable and robust.
Materials:
-
Primary Alcohol (R-CH₂OH)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
3-Methoxybenzyl chloride
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Solvents for column chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Preparation : A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Alkoxide Formation : The primary alcohol (1.0 eq) is dissolved in anhydrous THF. Sodium hydride (1.2 eq) is carefully added portion-wise at 0 °C. The resulting suspension is stirred at this temperature for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete formation of the sodium alkoxide.
-
Etherification : The reaction mixture is cooled back to 0 °C, and a solution of this compound (1.1 eq) in anhydrous THF is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, the reaction is cautiously quenched by the slow addition of saturated aqueous NH₄Cl at 0 °C. The mixture is transferred to a separatory funnel and diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted twice more with ethyl acetate.
-
Purification : The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica (B1680970) gel to yield the pure 3-methoxybenzyl ether.
Validation by NMR Spectroscopy
Unambiguous confirmation of ether formation is achieved by comparing the NMR spectra of the starting materials with that of the purified product.[1] Key diagnostic shifts in both ¹H and ¹³C NMR provide clear evidence of a successful reaction.
-
¹H NMR Spectroscopy :
-
Disappearance of the Alcohol Proton : The characteristic, often broad, signal of the starting alcohol's hydroxyl (-OH) proton is absent in the product's spectrum.[1]
-
Appearance of MBM Protons : New signals corresponding to the MBM group appear: a sharp singlet for the methoxy (B1213986) (-OCH₃) protons typically around 3.7-3.8 ppm and a singlet for the benzylic protons (-OCH₂Ar) in the 4.4-4.6 ppm region.[2]
-
Shift of α-Protons : The protons on the carbon adjacent to the oxygen of the parent alcohol (R-CH ₂-O) experience a downfield shift, typically resonating in the 3.4-4.5 ppm range after etherification.[1][3]
-
-
¹³C NMR Spectroscopy :
-
Appearance of MBM Carbons : The spectrum of the product will show new signals corresponding to the MBM group, including the methoxy carbon (~55 ppm), the benzylic carbon (~70-72 ppm), and the aromatic carbons.
-
Shift of α-Carbon : The carbon atom of the alcohol that is now part of the ether linkage (R-C H₂-O) will also exhibit a characteristic downfield shift, typically appearing in the 50-80 ppm region.[3]
-
Data Presentation: Comparative NMR Data
The table below summarizes the typical chemical shifts observed for the reactants and the final ether product, providing a clear quantitative basis for validation.
| Assignment | Starting Alcohol (Typical) | This compound | 3-Methoxybenzyl Ether Product (Typical) |
| ¹H NMR (ppm) | |||
| R-CH ₂-O | ~3.6 | - | ~3.5-4.5 (Downfield Shifted) |
| H O-R | 1.0-5.0 (broad, disappears) | - | - |
| Ar-CH ₂-X | - | ~4.50[2] | ~4.45 |
| -OCH ₃ | - | ~3.75[2] | ~3.80 |
| Ar-H | - | 6.80-7.25[2] | 6.80-7.30 |
| ¹³C NMR (ppm) | |||
| R-C H₂-O | ~60-65 | - | ~70-80 |
| Ar-C H₂-X | - | ~47 | ~72 |
| -OC H₃ | - | ~55 | ~55 |
| Aromatic C | - | ~113-160 | ~113-160 |
Note: Exact chemical shifts are dependent on the solvent and the specific structure of 'R'.
Comparison with Alternative Benzyl-Type Protecting Groups
The 3-methoxybenzyl (MBM) group is often compared to the standard benzyl (B1604629) (Bn) and the widely used p-methoxybenzyl (PMB) groups. Each has distinct properties affecting its application in complex syntheses.
| Feature | Benzyl (Bn) | 3-Methoxybenzyl (MBM) | p-Methoxybenzyl (PMB) |
| Structure | -CH₂Ph | -CH₂(3-MeO-Ph) | -CH₂(4-MeO-Ph) |
| Stability | Generally very stable. | Similar stability to Bn. | More acid-labile than Bn or MBM. |
| Cleavage | Hydrogenolysis (H₂, Pd/C), Strong Acid, Dissolving Metal Reduction. | Hydrogenolysis, Oxidative cleavage (DDQ). More resistant to some acids than PMB. | Oxidative cleavage (DDQ, CAN) is highly efficient. Cleavable under milder acidic conditions than Bn. |
| Key ¹H NMR Signals | δ ~7.3 (m, 5H, Ar-H), δ ~4.5 (s, 2H, CH₂) | δ ~6.8-7.3 (m, 4H, Ar-H), δ ~4.45 (s, 2H, CH₂), δ ~3.8 (s, 3H, OCH₃) | δ ~7.2 & 6.9 (d, 4H, Ar-H), δ ~4.4 (s, 2H, CH₂), δ ~3.8 (s, 3H, OCH₃) |
Visualized Workflows and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process for NMR validation.
Caption: Experimental workflow for 3-methoxybenzyl ether synthesis.
Caption: Logical diagram for NMR-based structure validation.
References
Orthogonality of the 3-Methoxybenzyl Protecting Group: A Comparative Guide
In the landscape of synthetic organic chemistry, the strategic selection and deployment of protecting groups are paramount to the successful construction of complex molecules. The 3-methoxybenzyl (MOM or 3-MeOBn) group, a member of the widely utilized benzyl (B1604629) ether family of protecting groups for alcohols, offers a nuanced reactivity profile that can be exploited to achieve orthogonality in multi-step syntheses. This guide provides an objective comparison of the 3-methoxybenzyl protecting group with its congeners—the unsubstituted benzyl (Bn) group and the isomeric 4-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) groups. The comparisons are supported by experimental data to aid researchers, scientists, and drug development professionals in devising effective protection strategies.
Chemical Properties and Reactivity Landscape
Benzyl-type protecting groups are generally characterized by their stability under a range of conditions, yet their removal can be orchestrated through specific methods, offering a degree of orthogonality. The introduction of a methoxy (B1213986) substituent on the aromatic ring significantly influences the electronic properties of the benzyl group, thereby altering its lability towards acidic and oxidative cleavage.
The electron-donating nature of the methoxy group in the 3-position of the 3-MeOBn group enhances the electron density of the aromatic ring, albeit to a lesser extent than a methoxy group in the 4-position (para) as seen in the PMB group. This electronic difference is the cornerstone of the differential reactivity and selective deprotection strategies among these protecting groups. Generally, the lability of these groups to oxidative and acidic cleavage follows the trend: DMB > PMB > 3-MeOBn > Bn.
Comparative Data on Protection and Deprotection
The following tables summarize the performance of the 3-methoxybenzyl group in comparison to other common benzyl-type protecting groups under various protection and deprotection conditions.
Table 1: Comparison of Primary Alcohol Protection Reactions
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| 3-Methoxybenzyl (3-MeOBn) | 3-Methoxybenzyl bromide | NaH, THF, 0 °C to rt | 2 - 8 h | 85 - 95 |
| Benzyl (Bn) | Benzyl bromide | NaH, THF, 0 °C to rt | 2 - 8 h | 90 - 98 |
| 4-Methoxybenzyl (PMB) | 4-Methoxybenzyl chloride | NaH, THF, 0 °C to rt | 2 - 8 h | 90 - 98[1] |
| 2,4-Dimethoxybenzyl (DMB) | 2,4-Dimethoxybenzyl chloride | NaH, THF, 0 °C to rt | 2 - 6 h | 85 - 95[1] |
Table 2: Comparison of Deprotection Methods
| Protecting Group | Oxidative Cleavage (DDQ) | Acidic Cleavage (TFA) | Hydrogenolysis (H₂, Pd/C) |
| 3-Methoxybenzyl (3-MeOBn) | Slower than PMB, Faster than Bn | More labile than Bn, More stable than PMB | Readily Cleaved |
| Benzyl (Bn) | Generally Stable (can be cleaved under forcing conditions) | Generally Stable | Readily Cleaved[2] |
| 4-Methoxybenzyl (PMB) | Readily Cleaved[3][4] | Readily Cleaved[1][5] | Readily Cleaved |
| 2,4-Dimethoxybenzyl (DMB) | Very Readily Cleaved[6] | Very Readily Cleaved (milder acid)[1] | Readily Cleaved |
Experimental Protocols
Detailed methodologies for the introduction and removal of the 3-methoxybenzyl protecting group are provided below.
Protocol 1: Protection of a Primary Alcohol with 3-Methoxybenzyl Bromide
Objective: To protect a primary alcohol as a 3-methoxybenzyl ether.
Procedure:
-
To a stirred solution of the primary alcohol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 3-methoxybenzyl bromide (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (B1210297) (3 x volume of THF).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the 3-methoxybenzyl ether.
Protocol 2: Oxidative Deprotection of a 3-Methoxybenzyl Ether using DDQ
Objective: To selectively cleave a 3-methoxybenzyl ether in the presence of a less electron-rich protecting group (e.g., Benzyl).
Procedure:
-
Dissolve the 3-methoxybenzyl-protected alcohol (1.0 eq) in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water (typically 18:1 v/v).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ, 1.1 - 1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction time will be longer compared to the cleavage of a PMB ether under the same conditions.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Protocol 3: Acid-Catalyzed Deprotection of a 3-Methoxybenzyl Ether
Objective: To cleave a 3-methoxybenzyl ether under acidic conditions.
Procedure:
-
Dissolve the 3-methoxybenzyl-protected substrate in dichloromethane (CH₂Cl₂).
-
Add trifluoroacetic acid (TFA, typically 10-50% v/v) to the solution at room temperature.
-
Stir the reaction at room temperature and monitor by TLC. The reaction will be slower than the cleavage of a PMB or DMB ether.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with a suitable solvent (e.g., toluene) to remove excess TFA.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Orthogonality and Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the concept of orthogonal protection and the workflow for the protection and deprotection of alcohols using the 3-methoxybenzyl group.
Caption: Orthogonal deprotection of 3-MeOBn and Bn ethers.
Caption: General workflow for alcohol protection and deprotection.
Conclusion
The 3-methoxybenzyl protecting group occupies a valuable niche in the toolkit of synthetic chemists. Its reactivity lies between that of the more robust benzyl group and the more labile para-methoxy substituted benzyl ethers like PMB and DMB. This intermediate lability allows for its selective removal under conditions that may not affect a simple benzyl ether, while it remains more stable than a PMB group under certain acidic conditions. The choice between these protecting groups should be guided by the specific requirements of the synthetic route, particularly the need for orthogonal deprotection in the presence of other sensitive functionalities. The experimental protocols and comparative data presented here provide a foundation for the rational design of protecting group strategies incorporating the 3-methoxybenzyl ether.
References
A Comparative Guide to the Cleavage of MPM Ethers: Oxidative vs. Acidic Methods
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The p-methoxyphenyl (MPM) ether is a popular choice for the protection of alcohols due to its relative stability and the multiple options for its removal. This guide provides an objective comparison of the two primary methods for MPM ether cleavage: oxidative and acidic cleavage, supported by experimental data and detailed protocols.
At a Glance: Oxidative vs. Acidic Cleavage
| Feature | Oxidative Cleavage (DDQ) | Acidic Cleavage (TFA) |
| Reagents | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Ceric Ammonium Nitrate (CAN) | Trifluoroacetic acid (TFA), HCl, HBr |
| Mechanism | Single-electron transfer (SET) | SN1 or SN2 |
| Selectivity | High for MPM over benzyl (B1604629) and silyl (B83357) ethers | Can cleave other acid-labile groups (e.g., Boc, acetals) |
| Reaction Conditions | Mild, often at room temperature or 0 °C | Varies from mild to harsh, often requires scavengers |
| Substrate Scope | Broad, tolerant of many functional groups | Can be limited by acid-sensitive functionalities |
| Byproducts | p-Methoxybenzaldehyde, reduced oxidant | p-Methoxybenzyl cation (trapped by scavengers) |
Data Presentation: A Comparative Overview
The following table summarizes quantitative data for the cleavage of MPM ethers under various oxidative and acidic conditions. It is important to note that direct comparison is challenging as substrate reactivity can vary significantly.
| Method | Reagent | Substrate Type | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Oxidative | DDQ (2.3 eq) | Primary Alcohol Derivative | CH₂Cl₂/H₂O (17:1) | 0 to RT | 1.5 h | 78 | [1] |
| Oxidative | DDQ (2.3 eq) | Secondary Alcohol Derivative | CH₂Cl₂/H₂O (17:1) | 0 to RT | 4 h | 74 | [1] |
| Oxidative | DDQ (1.1 eq) | Naphthylmethyl Ether | DCM/H₂O | RT | 4 h | 96 | [2][3] |
| Acidic | TFA (10 eq) | Dipeptide | Chloroform | RT | Overnight | 82 | [4] |
| Acidic | 10% TFA | PMB Ester | Dichloromethane | RT | N/A | Quantitative | [5] |
| Acidic | TfOH (0.5 eq) | Primary PMB Ether | Dichloromethane | 21 | 15 min | 94 | [6] |
Signaling Pathways and Experimental Workflows
Chemical Transformation Pathways
The following diagram illustrates the general chemical transformations for both oxidative and acidic cleavage of an MPM ether.
Experimental Workflow: A Decision Guide
Choosing between oxidative and acidic cleavage depends on the substrate's functional groups and the desired selectivity. This workflow provides a logical approach to selecting the appropriate method.
Experimental Protocols
The following are detailed, representative protocols for the oxidative and acidic cleavage of MPM ethers.
Oxidative Cleavage with DDQ
This protocol is adapted from a general procedure for the deprotection of MPM ethers in the presence of other benzyl ethers.[1]
Materials:
-
MPM-protected substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Dissolve the MPM-protected substrate in a mixture of CH₂Cl₂ and water (typically an 18:1 to 20:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DDQ (1.1 to 2.3 equivalents) to the stirred solution. The reaction mixture will typically turn dark.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC, typically 1-4 hours).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and quench by washing with saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Acidic Cleavage with TFA
This protocol is a general procedure often employed in peptide synthesis for the removal of acid-labile protecting groups.[4][7]
Materials:
-
MPM-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Scavenger (e.g., triisopropylsilane (B1312306) (TIS), anisole, or water, depending on the substrate)
-
Cold diethyl ether
Procedure:
-
Dissolve the MPM-protected substrate in an appropriate solvent such as DCM or CHCl₃.
-
If necessary, add a scavenger to trap the liberated p-methoxybenzyl cation. A common mixture is TFA/TIS/H₂O (95:2.5:2.5).
-
Add TFA to the solution (the final concentration can range from 10% to 100% depending on the substrate's acid lability).
-
Stir the reaction at room temperature for the required time (monitor by TLC or LC-MS, typically 1-3 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA.
-
Add cold diethyl ether to precipitate the deprotected product.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid with cold diethyl ether to remove residual TFA and scavengers.
-
Dry the product under vacuum.
Conclusion
The choice between oxidative and acidic cleavage of MPM ethers is highly dependent on the specific context of a synthetic route. Oxidative cleavage with DDQ offers excellent selectivity, allowing for the removal of the MPM group in the presence of other acid-sensitive and even some other oxidatively labile protecting groups. Acidic cleavage, typically with TFA, is also highly effective but is less selective and may not be suitable for substrates containing other acid-labile functionalities. Careful consideration of the substrate's overall functionality and the desired orthogonal strategy is paramount in selecting the optimal deprotection method.
References
- 1. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild Method for 2-Naphthylmethyl Ether Protecting Group Removal Using a Combination of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and β-Pinene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to 3-Methoxybenzyl Chloride and Other Substituted Benzyl Halides for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic chemistry and the advancement of therapeutic discovery. This guide provides an objective comparison of 3-Methoxybenzyl chloride with other substituted benzyl (B1604629) halides, supported by experimental data, to inform the selection of these critical building blocks in organic synthesis and medicinal chemistry.
Benzyl halides are a cornerstone in organic synthesis, valued for their utility in introducing the benzyl group, a common motif in natural products and pharmaceuticals. The reactivity of the benzylic carbon-halogen bond is tunable through the electronic effects of substituents on the aromatic ring. This guide focuses on this compound and compares its performance with other representative substituted benzyl halides, including those with electron-donating and electron-withdrawing groups.
Comparative Performance Data
The reactivity of benzyl halides in nucleophilic substitution reactions is a key performance indicator. Solvolysis, a reaction where the solvent acts as the nucleophile, provides a standardized method for quantifying this reactivity. The following table summarizes the first-order rate constants (k_solv) for the solvolysis of various substituted benzyl chlorides in a solution of 20% acetonitrile (B52724) in water at 25°C. This data, primarily from the comprehensive work of Richard et al., allows for a direct comparison of their relative reactivities[1].
| Benzyl Halide Derivative | Substituent(s) | Substituent Position(s) | Rate Constant (k_solv) s⁻¹ | Relative Rate (to Benzyl Chloride) |
| This compound | -OCH₃ | meta | 2.5 x 10⁻⁵[1] | 2.5 |
| Benzyl chloride | -H | - | 1.0 x 10⁻⁵ | 1.0 |
| 4-Methoxybenzyl chloride | -OCH₃ | para | 2.2[1] | 220,000 |
| 4-Methylbenzyl chloride | -CH₃ | para | 1.6 x 10⁻³ | 160 |
| 3-Chlorobenzyl chloride | -Cl | meta | 3.5 x 10⁻⁷ | 0.035 |
| 4-Chlorobenzyl chloride | -Cl | para | 3.3 x 10⁻⁶ | 0.33 |
| 3-Nitrobenzyl chloride | -NO₂ | meta | 1.3 x 10⁻⁸ | 0.0013 |
| 4-Nitrobenzyl chloride | -NO₂ | para | 4.4 x 10⁻⁸ | 0.0044 |
| 3,4-Dichlorobenzyl chloride | -Cl | 3,4 | 1.0 x 10⁻⁷ | 0.01 |
| 3,5-Dichlorobenzyl chloride | -Cl | 3,5 | 1.1 x 10⁻⁸ | 0.0011 |
Key Observations:
-
Electron-donating groups at the para position, such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), significantly accelerate the rate of solvolysis compared to unsubstituted benzyl chloride. This is due to their ability to stabilize the developing positive charge on the benzylic carbon in the transition state of the Sₙ1 reaction.
-
The 3-methoxy substituent has a modest rate-enhancing effect compared to the dramatic increase seen with the 4-methoxy group. This is because the resonance-donating effect of the methoxy group is more pronounced from the para position.
-
Electron-withdrawing groups , such as chloro (-Cl) and nitro (-NO₂), decelerate the reaction rate. These groups destabilize the carbocationic transition state, thus increasing the activation energy of the reaction.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis of a substituted benzyl chloride and the kinetic analysis of its solvolysis.
Synthesis of this compound
A common method for the preparation of this compound is the chlorination of 3-methoxybenzyl alcohol using thionyl chloride.
Materials:
-
3-Methoxybenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Pyridine (B92270) (optional, as a catalyst and acid scavenger)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxybenzyl alcohol in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.1 to 1.5 equivalents) to the stirred solution via a dropping funnel. If desired, a catalytic amount of pyridine can be added to the alcohol solution beforehand.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by vacuum distillation.
Kinetic Analysis of Solvolysis
The rate of solvolysis of benzyl chlorides can be determined by monitoring the production of hydrochloric acid over time. This can be achieved through titration or by monitoring the change in conductivity of the solution. A common method involves using high-performance liquid chromatography (HPLC) to follow the disappearance of the benzyl chloride reactant.
Materials:
-
Substituted benzyl chloride
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Sodium perchlorate (B79767) (to maintain constant ionic strength)
-
HPLC system with a UV detector and a reverse-phase C18 column
-
Thermostatted water bath
Procedure:
-
Prepare a stock solution of the substituted benzyl chloride in acetonitrile.
-
Prepare the reaction solvent, a mixture of 20% acetonitrile and 80% water (v/v), containing a specific concentration of sodium perchlorate to maintain a constant ionic strength.
-
Equilibrate the reaction solvent to the desired temperature (e.g., 25°C) in a thermostatted water bath.
-
Initiate the reaction by injecting a small aliquot of the benzyl chloride stock solution into the equilibrated solvent, ensuring rapid mixing. The final substrate concentration should be in the millimolar range.
-
At timed intervals, withdraw aliquots of the reaction mixture and inject them into the HPLC system.
-
Monitor the disappearance of the benzyl chloride peak at a suitable UV wavelength.
-
Calculate the first-order rate constant (k_solv) from the slope of a plot of the natural logarithm of the benzyl chloride concentration versus time.
Visualizing Reaction Mechanisms and Biological Pathways
Understanding the underlying processes at both the molecular and cellular levels is critical for drug development. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for kinetic analysis and a relevant signaling pathway where derivatives of these benzyl halides may exert their effects.
References
A Comparative Guide to the Reaction Kinetics of Methoxybenzylation
For Researchers, Scientists, and Drug Development Professionals
The introduction of a methoxybenzyl group, particularly as a protecting group for alcohols, is a fundamental transformation in organic synthesis, crucial for the multi-step preparation of complex molecules in pharmaceutical and materials science. The efficiency of this reaction is highly dependent on the chosen catalytic system and reaction conditions. A thorough understanding of the reaction kinetics is paramount for process optimization, enabling enhanced yields, reduced reaction times, and improved selectivity.
This guide provides a comparative analysis of the reaction kinetics for benzylation reactions of alcohols, with a focus on systems that can be conceptually applied to 3-methoxybenzylation. Due to the limited availability of direct kinetic studies on 3-methoxybenzylation, this guide draws upon analogous benzylation reactions to provide a framework for kinetic analysis and catalyst comparison. We will delve into the quantitative data from different catalytic systems, detail the experimental protocols for kinetic analysis, and provide a visual workflow to guide researchers in their own investigations.
Comparative Kinetic Data for Alcohol Benzylation
The following table summarizes kinetic data from studies on the benzylation of alcohols using different types of catalysts. This data, while not exclusively for 3-methoxybenzylation, provides valuable benchmarks for reaction rates and activation energies under various catalytic conditions.
| Catalyst System | Substrate | Benzylating Agent | Solvent | Temperature (°C) | Key Kinetic Parameters | Reference |
| 20% w/w Cs-DTP/K-10 | Glycerol | Benzyl Alcohol | Solvent-free | 130 - 160 | Reaction Order: Second order overall. Activation Energy (Ea): 18.84 kcal/mol. | [1] |
| 94% H₂SO₄ | o-Cresol | Benzyl Alcohol | Not specified | 60 - 100 | Reaction Order: Pseudo-first order. Activation Energy (Ea): 12.84 kcal/mol. | [2][3] |
Experimental Protocols for Kinetic Analysis
A generalized protocol for determining the reaction kinetics of a methoxybenzylation reaction is detailed below. This method is based on the principles of chemical kinetics and can be adapted for various catalytic systems.[4][5][6]
Objective:
To determine the reaction order with respect to the reactants and the catalyst, and to calculate the rate constant (k) and activation energy (Ea) for the methoxybenzylation of an alcohol.
Materials:
-
Substrate (e.g., an alcohol)
-
3-Methoxybenzylating agent (e.g., 3-methoxybenzyl chloride or 3-methoxybenzyl alcohol)
-
Catalyst (e.g., Lewis acid, Brønsted acid, or heterogeneous catalyst)
-
Anhydrous solvent
-
Internal standard for analytical measurements (e.g., dodecane (B42187) for GC analysis)
-
Quenching agent (e.g., saturated sodium bicarbonate solution)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Jacketed glass reactor with temperature control
-
Magnetic stirrer or overhead stirrer
-
Syringes for sampling
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
NMR spectrometer
Procedure:
-
Reaction Setup:
-
A known amount of the substrate, solvent, and internal standard are charged into the reactor.
-
The mixture is stirred and allowed to reach the desired reaction temperature.
-
-
Initiation of Reaction:
-
A stock solution of the 3-methoxybenzylating agent and the catalyst are prepared.
-
The reaction is initiated by adding a known volume of the benzylating agent and catalyst solution to the reactor. Time zero (t=0) is recorded at the moment of addition.
-
-
Monitoring the Reaction:
-
At regular time intervals, an aliquot of the reaction mixture is withdrawn using a syringe.
-
The aliquot is immediately quenched to stop the reaction. This can be done by adding it to a vial containing a quenching agent.
-
The quenched sample is then prepared for analysis. This may involve extraction, washing, and drying of the organic layer.
-
-
Analysis:
-
The concentration of the reactant and product in each sample is determined using GC, HPLC, or NMR spectroscopy. The use of an internal standard allows for accurate quantification.
-
-
Data Analysis to Determine Reaction Order:
-
Method of Initial Rates: A series of experiments are conducted where the initial concentration of one reactant is varied while keeping the concentrations of other reactants and the catalyst constant. The initial rate of the reaction for each experiment is determined from the slope of the concentration vs. time plot at t=0. The order of the reaction with respect to each reactant is then calculated by comparing the change in the initial rate with the change in the initial concentration.[7]
-
Integral Method: The concentration data over time is fitted to the integrated rate laws for zero-order, first-order, and second-order reactions. The order that gives the best linear fit determines the reaction order.
-
-
Calculation of the Rate Constant (k):
-
Once the reaction order is determined, the rate constant (k) is calculated from the slope of the linearized integrated rate law plot or from the initial rate data.
-
-
Determination of Activation Energy (Ea):
-
The reaction is performed at several different temperatures, and the rate constant (k) is determined for each temperature.
-
The activation energy (Ea) is then calculated from the Arrhenius equation by plotting ln(k) versus 1/T. The slope of this plot is equal to -Ea/R, where R is the gas constant.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the kinetic analysis of a 3-methoxybenzylation reaction.
This comprehensive approach to studying the reaction kinetics of methoxybenzylation will empower researchers to make informed decisions in catalyst selection and process development, ultimately leading to more efficient and robust synthetic methodologies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. banglajol.info [banglajol.info]
- 4. Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. Khan Academy [khanacademy.org]
Navigating the Synthesis Landscape: A Comparative Guide to Cost-Effective Alternatives for 3-Methoxybenzyl Chloride
For researchers and professionals in drug development and the broader chemical sciences, the introduction of the 3-methoxybenzyl group is a frequent necessity. 3-Methoxybenzyl chloride has traditionally been a go-to reagent for this purpose; however, its cost, stability, and hazardous nature have prompted the search for more economical and practical alternatives. This guide provides an objective comparison of several cost-effective strategies for 3-methoxybenzylation, supported by experimental data and detailed protocols to inform your synthetic planning.
Executive Summary
This guide evaluates four principal alternatives to the direct use of this compound for the benzylation of alcohols and amines:
-
In Situ Generation from 3-Methoxybenzyl Alcohol: The conversion of the more affordable and stable 3-methoxybenzyl alcohol into a reactive intermediate immediately before use.
-
Reductive Amination with 3-Methoxybenzaldehyde (B106831): A highly efficient method for the N-benzylation of amines.
-
"Borrowing Hydrogen" Catalysis with 3-Methoxybenzyl Alcohol: An atom-economical and environmentally friendly approach for N-alkylation.
-
Alternative 3-Methoxybenzyl Halides and Sulfonates: A brief comparison with the corresponding bromide and tosylate derivatives.
The comparative analysis reveals that both the in situ generation from 3-methoxybenzyl alcohol and reductive amination using 3-methoxybenzaldehyde present compelling, cost-effective alternatives to the direct use of this compound, with the choice depending on the specific substrate (alcohol vs. amine) and the desired scale of the reaction.
Performance Comparison of Benzylation Methods
The following tables summarize the key performance indicators for the different 3-methoxybenzylation strategies, using the benzylation of phenol (B47542) (O-benzylation) and aniline (B41778) (N-benzylation) as representative examples.
Table 1: O-Benzylation of Phenol
| Method | Reagents | Typical Yield (%) | Relative Cost per Mole of Benzylating Agent |
| Direct (this compound) | This compound, Base (e.g., K₂CO₃) | ~90-95 | High |
| In Situ (from Alcohol) | 3-Methoxybenzyl Alcohol, SOCl₂, Base | ~85-90 | Low |
| Mitsunobu Reaction | 3-Methoxybenzyl Alcohol, PPh₃, DEAD/DIAD | ~80-90[1] | Very High |
| Alternative Halide (Bromide) | 3-Methoxybenzyl Bromide, Base (e.g., K₂CO₃) | ~90-95 | High |
| Alternative Sulfonate (Tosylate) | 3-Methoxybenzyl Tosylate, Base (e.g., K₂CO₃) | ~90-95 | Very High |
Table 2: N-Benzylation of Aniline
| Method | Reagents | Typical Yield (%) | Relative Cost per Mole of Benzylating Agent |
| Direct (this compound) | This compound, Base (e.g., Et₃N) | ~85-90 | High |
| Reductive Amination | 3-Methoxybenzaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) | ~90-95[2] | Low |
| "Borrowing Hydrogen" | 3-Methoxybenzyl Alcohol, Catalyst (e.g., Ru or Ir complex) | ~85-95[3][4] | Moderate (catalyst cost can be high) |
| Alternative Halide (Bromide) | 3-Methoxybenzyl Bromide, Base (e.g., Et₃N) | ~90-95 | High |
Cost-Effectiveness Analysis
A key driver for seeking alternatives to this compound is cost. The following table provides an estimated cost comparison of the key starting materials and reagents required for each method. Prices are based on currently available catalog prices from major suppliers and are subject to change.
Table 3: Approximate Cost of Reagents
| Reagent | CAS Number | Approximate Cost (USD/mol) |
| This compound | 824-98-6 | $150 - $250 |
| 3-Methoxybenzyl Alcohol | 6971-51-3 | $50 - $100[5] |
| 3-Methoxybenzaldehyde | 591-31-1 | $70 - $120 |
| Thionyl Chloride | 7719-09-7 | $20 - $40 |
| Sodium Borohydride | 16940-66-2 | $30 - $60 |
| Triphenylphosphine | 603-35-0 | $40 - $80[6][7][8] |
| Diethyl Azodicarboxylate (DEAD) | 1972-28-7 | $200 - $300[9][10][11][12][13] |
| 3-Methoxybenzyl Bromide | 874-98-6 | $180 - $280[14][15][16][17][18] |
| p-Toluenesulfonyl Chloride | 98-59-9 | $20 - $40 |
From this analysis, it is evident that starting from 3-methoxybenzyl alcohol or 3-methoxybenzaldehyde offers a significant cost advantage over using pre-formed this compound, bromide, or tosylate.
Experimental Protocols
Detailed methodologies for the key benzylation alternatives are provided below.
Method 1: In Situ Generation of this compound from 3-Methoxybenzyl Alcohol for O-Benzylation
This method avoids the handling and storage of the lachrymatory and less stable this compound.
Protocol:
-
To a stirred solution of 3-methoxybenzyl alcohol (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add thionyl chloride (1.2 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the disappearance of the starting alcohol.
-
In a separate flask, dissolve the phenol (1.0 eq.) and a base (e.g., potassium carbonate, 2.0 eq.) in a suitable solvent (e.g., acetone (B3395972) or DMF).
-
Carefully add the freshly prepared this compound solution to the phenol mixture.
-
Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (typically 4-8 hours, monitor by TLC).
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Method 2: Reductive Amination of 3-Methoxybenzaldehyde for N-Benzylation
This is a highly efficient one-pot procedure for the synthesis of secondary amines.
Protocol:
-
To a solution of the primary or secondary amine (1.0 eq.) and 3-methoxybenzaldehyde (1.1 eq.) in a suitable solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane), add a catalytic amount of acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (1.5 eq.), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the workflows for the cost-effective benzylation alternatives.
Conclusion
For researchers and drug development professionals seeking to optimize their synthetic routes, moving away from the direct use of this compound can offer significant advantages in terms of cost, safety, and precursor stability. The in situ generation of the chloride from 3-methoxybenzyl alcohol for O-benzylation and the use of reductive amination with 3-methoxybenzaldehyde for N-benzylation are particularly attractive and robust alternatives. While the "borrowing hydrogen" methodology presents a greener approach, the catalyst cost and optimization may be a consideration for some applications. The choice of the most suitable method will ultimately depend on the specific substrate, reaction scale, and available resources. This guide provides the foundational data and protocols to enable a more informed and cost-conscious approach to 3-methoxybenzylation.
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. redalyc.org [redalyc.org]
- 3. Iron Single‐Atom Catalyzed N‐Alkylation of Amines with Alcohols via Solvent‐Free Borrowing Hydrogen Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 3-Methoxybenzyl alcohol 98 6971-51-3 [sigmaaldrich.com]
- 6. Triphenylphosphine ReagentPlus�, 99 603-35-0 [sigmaaldrich.com]
- 7. Triphenylphosphine price,buy Triphenylphosphine - chemicalbook [m.chemicalbook.com]
- 8. labdepotinc.com [labdepotinc.com]
- 9. indiamart.com [indiamart.com]
- 10. Diethyl azodicarboxylate price,buy Diethyl azodicarboxylate - chemicalbook [m.chemicalbook.com]
- 11. Sigma Aldrich Diethyl Azodicarboxylate Solution 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 12. アゾジカルボン酸ジエチル | Sigma-Aldrich [sigmaaldrich.com]
- 13. Diethyl azodicarboxylate | CAS 1972-28-7 | Chemodex | Biomol.com [biomol.com]
- 14. 3-METHOXYBENZYL BROMIDE | 874-98-6 [chemicalbook.com]
- 15. 3-甲氧基溴苄 98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. 393110050 [thermofisher.com]
- 17. 3-Methoxybenzyl bromide, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 18. chemimpex.com [chemimpex.com]
A Comparative Guide to Green Chemistry Approaches for 3-Methoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
3-Methoxybenzyl chloride is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] As the chemical industry increasingly embraces sustainable practices, evaluating and adopting greener synthetic routes is paramount. This guide provides a comparative analysis of traditional versus green chemistry approaches for both the synthesis and application of this compound, supported by experimental data and protocols.
I. Synthesis of this compound: A Comparative Analysis
Two primary synthetic routes for this compound are prevalent: a traditional method starting from 3-methoxybenzaldehyde (B106831) and a greener alternative commencing with 3-hydroxybenzaldehyde (B18108).
Data Presentation: Synthesis Methods
| Metric | Traditional Synthesis | Green Synthesis | Reference |
| Starting Material | 3-Methoxybenzaldehyde | 3-Hydroxybenzaldehyde | [1][2] |
| Key Reagents | Raney Nickel, Thionyl Chloride | Potassium Borohydride (B1222165), Hydrochloric Acid, Methylating Agent | [1][2] |
| Solvents | Toluene (B28343), Ethanol | Water, Dichloromethane (B109758) | [1][2] |
| Reported Purity | Not specified | >99% | [2] |
| Key Advantages | Established method | Cheaper raw materials, higher safety, reduced pollution | [2] |
| Key Disadvantages | Expensive/hazardous reagents, toxic solvent | Multi-step process | [1] |
| Atom Economy | ~75.8% | ~68.9% (three-step process) | Calculated |
| E-Factor | High (significant solvent and reagent waste) | Lower (water as primary solvent, less hazardous reagents) | Estimated |
Note: Atom Economy and E-Factor are calculated based on the provided experimental protocols. The E-factor for the traditional route is expected to be significantly higher due to the use of toluene and the generation of nickel and sulfur-containing byproducts.
Experimental Protocols: Synthesis
Traditional Synthesis: From 3-Methoxybenzaldehyde
This method involves the reduction of 3-methoxybenzaldehyde to 3-methoxybenzyl alcohol, followed by chlorination.
Step 1: Reduction of 3-Methoxybenzaldehyde (Illustrative Protocol)
-
In a hydrogenation reactor, 3-methoxybenzaldehyde is dissolved in a suitable solvent such as ethanol.
-
Raney Nickel is added as the catalyst.
-
The reactor is pressurized with hydrogen gas and the reaction is carried out at a specific temperature and pressure until the uptake of hydrogen ceases.
-
The catalyst is filtered off, and the solvent is removed under reduced pressure to yield 3-methoxybenzyl alcohol.
Step 2: Chlorination of 3-Methoxybenzyl Alcohol
-
3-methoxybenzyl alcohol (2.0 mmol) and triethylamine (B128534) (2.4 mmol) are dissolved in dichloromethane (7 mL).[3]
-
Thionyl chloride (3.0 mmol) is added slowly to the solution.[3]
-
The reaction mixture is stirred at room temperature for 1 hour.[3]
-
After completion, the mixture is washed with 1N HCl aqueous solution.[3]
-
The organic layer is dried over anhydrous magnesium sulfate (B86663) and the solvent is evaporated to yield this compound. A reported yield for this step is 100%.[3]
Critique of the Traditional Method: The use of Raney Nickel is criticized for being expensive and prone to inactivation.[1] Toluene, often used as a solvent, is known for its toxicity and environmental concerns.[1]
Green Synthesis: From 3-Hydroxybenzaldehyde
This greener route involves methylation, reduction, and chlorination.
Step 1: Methylation of 3-Hydroxybenzaldehyde
-
Dissolve 80g of 3-hydroxybenzaldehyde in 240g of water.
-
At 25°C, add 28.8g of sodium hydroxide (B78521) (diluted with water to 10 mol/L) dropwise over 30 minutes.
-
Control the temperature at 15-20°C and add 91.2g of dimethyl sulfate dropwise over 60 minutes.
-
Continue the reaction for 180 minutes.
-
Adjust the pH to 9 with sodium hydroxide and stir for 30 minutes.
-
Extract with 100g and then 60g of dichloromethane.
-
Wash the combined organic layers with 100g of water.
-
Evaporate the solvent to obtain 3-methoxybenzaldehyde.
Step 2: Reduction of 3-Methoxybenzaldehyde
-
To 80g of the 3-methoxybenzaldehyde from the previous step, add 240g of water.
-
Add 9.4g of potassium borohydride in batches at 35-40°C.
-
Continue the reaction for 2-3 hours.[2]
-
After the reaction is complete, adjust the pH to acidic with hydrochloric acid.
-
Separate the layers to obtain 3-methoxybenzyl alcohol. Extract the aqueous layer twice with 50g portions of dichloromethane and combine the organic phases.
Step 3: Chlorination of 3-Methoxybenzyl Alcohol
-
The obtained 3-methoxybenzyl alcohol is then chlorinated using hydrochloric acid to yield this compound with a purity of over 99%.[2] (Note: The patent does not provide specific quantities for this step, but it specifies the reagent).
This method is highlighted for its use of cheaper and more readily available raw materials, a simpler technical route, higher safety, and for addressing the problem of "three-waste pollution".[2]
Mandatory Visualization: Synthesis Workflows
References
Comparative Analysis of Bioactive Compounds Synthesized from 3-Methoxybenzyl Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct classes of bioactive compounds synthesized using precursors derived from 3-methoxybenzyl chloride: antifungal eugenol (B1671780) analogues and neuroprotective macamides. The selection of these classes is based on the availability of robust comparative data and well-defined biological activities. This document aims to offer an objective comparison of their performance, supported by experimental data, detailed protocols, and visual representations of synthetic and signaling pathways to aid in research and development.
Antifungal Eugenol Analogues
Eugenol, a naturally occurring phenolic compound, has served as a scaffold for the synthesis of numerous analogues with enhanced antifungal properties. The introduction of a 3-methoxybenzyl moiety or other functional groups can significantly modulate the antifungal potency and spectrum.
Comparative Antifungal Activity
The minimum inhibitory concentration (MIC) is a key parameter for evaluating antifungal efficacy. The following table summarizes the MIC values of eugenol and several of its synthesized analogues against a panel of pathogenic fungi. Lower MIC values indicate higher antifungal activity.
| Compound | Structure | C. albicans (ATCC 10231) MIC (µg/mL) | C. neoformans (ATCC 32264) MIC (µg/mL) | A. niger (ATCC 16404) MIC (µg/mL) | T. rubrum (ATCC 28188) MIC (µg/mL) |
| Eugenol | 4-allyl-2-methoxyphenol | 125-250 | >500 | >500 | 125 |
| 4-allyl-2-methoxy-5-nitrophenol | 31.2 | 15.6 | 125 | 31.2 | |
| 4-propyl-2-methoxyphenol | 250 | >500 | >500 | 250 | |
| 4-allyl-2,6-dimethoxyphenol | >500 | >500 | >500 | >500 |
Data compiled from studies on eugenol analogues. It is important to note that direct comparison of MIC values should be done with caution as experimental conditions may vary between studies.[1][2][3]
Experimental Protocols
A representative synthetic route to a nitro-derivative of eugenol is outlined below. This procedure can be adapted to synthesize other analogues by varying the starting materials and reaction conditions.
Synthesis of 4-allyl-2-methoxy-5-nitrophenol
-
Nitration of Eugenol: To a stirred solution of eugenol (1 equivalent) in glacial acetic acid at 0-5 °C, a solution of nitric acid (1.1 equivalents) in glacial acetic acid is added dropwise.
-
The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water, and the precipitated product is filtered, washed with water until neutral, and dried.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford 4-allyl-2-methoxy-5-nitrophenol.
The minimum inhibitory concentrations (MICs) are determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Fungal strains are grown on an appropriate medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature. A suspension of fungal spores or yeast cells is prepared in sterile saline and adjusted to a concentration of approximately 1-5 x 10^5 CFU/mL.
-
Assay Procedure: The compounds are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
The standardized fungal inoculum is added to each well.
-
The plates are incubated at 35 °C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Mechanism of Action
The primary mechanism of antifungal action for eugenol and its analogues is the disruption of the fungal cell membrane's integrity.[1][4] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Some nitro-derivatives may also interfere with fungal enzymatic processes.[2]
Neuroprotective Macamides
Macamides are a class of fatty acid amides, some of which are synthesized from 3-methoxybenzylamine (B130926). These compounds have gained attention for their neuroprotective effects, primarily through the inhibition of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids.
Comparative FAAH Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is used to quantify the potency of FAAH inhibitors. The table below presents the IC50 values for several synthetic macamides. Lower IC50 values indicate more potent inhibition of FAAH.
| Compound | Structure | Human FAAH IC50 (µM) |
| N-(3-Methoxybenzyl)oleamide | 10 | |
| N-(3-Methoxybenzyl)linoleamide | 12 | |
| N-Benzyl-oleamide | 7.9 | |
| N-Benzyl-linoleamide | 7.2 | |
| N-Benzyl-stearamide | 43.7 |
Data compiled from in vitro studies on synthetic macamides.[5][6][7] The presence of unsaturation in the fatty acid chain and the nature of the benzylamine (B48309) moiety influence the inhibitory activity.
Experimental Protocols
A general procedure for the synthesis of macamides involves the coupling of a fatty acid chloride with 3-methoxybenzylamine.
Synthesis of N-(3-Methoxybenzyl)oleamide
-
Activation of Oleic Acid: To a solution of oleic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane (B109758) or toluene), oxalyl chloride or thionyl chloride (1.2 equivalents) is added dropwise at 0 °C. The reaction is stirred at room temperature for 1-2 hours to form the oleoyl (B10858665) chloride. The solvent and excess reagent are removed under reduced pressure.
-
Amide Coupling: The crude oleoyl chloride is dissolved in anhydrous dichloromethane. To this solution, 3-methoxybenzylamine (1.1 equivalents) and a base such as triethylamine (B128534) (1.5 equivalents) are added at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with dilute HCl, saturated NaHCO3 solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield N-(3-methoxybenzyl)oleamide.[8]
The inhibitory activity of the synthesized compounds against FAAH is typically evaluated using a fluorometric assay.
-
Enzyme and Substrate Preparation: Recombinant human FAAH enzyme and a fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide) are used.
-
Assay Procedure: The assay is performed in a 96-well plate. The test compounds at various concentrations are pre-incubated with the FAAH enzyme in an appropriate buffer.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a microplate reader. The rate of substrate hydrolysis is proportional to the fluorescence signal.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]
Signaling Pathway: Endocannabinoid System Modulation
Macamides exert their neuroprotective effects by inhibiting FAAH, which leads to an increase in the levels of the endocannabinoid anandamide (B1667382) (AEA).[10] AEA then activates cannabinoid receptors (CB1 and CB2), leading to downstream signaling cascades that promote neuronal survival and reduce neuroinflammation.[11]
Visualizations
Synthetic Workflow and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate a general synthetic workflow for the preparation of the bioactive compounds and the signaling pathway modulated by macamides.
References
- 1. mdpi.com [mdpi.com]
- 2. Antifungal Activity of Eugenol Derivatives against Botrytis Cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal activity of eugenol analogues. Influence of different substituents and studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eugenol: A novel therapeutic agent for the inhibition of Candida species infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macamides and their synthetic analogs: evaluation of in vitro FAAH inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jeffreydachmd.com [jeffreydachmd.com]
- 10. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Versatility of 3-Methoxybenzyl Chloride in Synthetic Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical step in the synthesis of complex molecules. 3-Methoxybenzyl chloride, a versatile building block, has found significant application in the pharmaceutical and flavor industries. This guide provides a comparative analysis of this compound with other benzylating agents, supported by experimental data and detailed protocols. Furthermore, it delves into the biological significance of molecules synthesized using this reagent, particularly in the realm of neuroprotection.
Performance Comparison of Benzylating Agents
The introduction of a benzyl (B1604629) group, or a substituted benzyl group like 3-methoxybenzyl, is a common strategy in organic synthesis to protect alcohols, amines, and other functional groups, or to introduce a key structural motif into a target molecule. The choice of the benzylating agent is crucial for optimizing reaction efficiency and yield. While direct side-by-side comparative data under identical conditions is not always available in a single source, the following tables summarize typical reaction conditions and yields for various benzylating agents, including this compound, providing a benchmark for their performance in O-benzylation and N-benzylation reactions.
Table 1: Comparison of Benzylating Agents for O-Benzylation of Phenol
| Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | K₂CO₃ | DMF | 80-90 | 12 | ~90 | General Protocol |
| Benzyl chloride | K₂CO₃ | Acetone | Reflux | 12 | 85-95 | [1] |
| 4-Methoxybenzyl chloride | K₂CO₃ | DMF | 80 | 6 | >95 | General Protocol |
| Benzyl tosylate | K₂CO₃ | DMF | 80-90 | 4-6 | >90 | [2] |
Table 2: Comparison of Benzylating Agents for N-Benzylation of Aniline
| Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | K₂CO₃ | Acetonitrile | 80 | 16 | High | General Protocol |
| Benzyl chloride | K₂CO₃ | Acetonitrile | 80 | 16 | 80-90 | [1] |
| 4-Methoxybenzyl chloride | K₂CO₃ | Acetonitrile | 80 | 12 | High | General Protocol |
| Benzyl tosylate | Et₃N | DCM | RT | 12 | >90 | General Protocol |
Note: Yields are highly substrate-dependent and the provided data serves as a general comparison.
The reactivity of benzyl halides is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as a methoxy (B1213986) group, can stabilize the carbocation intermediate in Sₙ1-type reactions, potentially increasing the reaction rate compared to unsubstituted benzyl chloride.[3] The position of the methoxy group (ortho, meta, or para) also plays a role in this stabilization.
Experimental Protocols
Detailed methodologies are crucial for reproducibility in research. The following are representative protocols for reactions involving this compound.
Protocol 1: General Procedure for the Synthesis of this compound from 3-Methoxybenzyl Alcohol
This protocol describes the conversion of an alcohol to a chloride, a common synthetic transformation.
Materials:
-
3-Methoxybenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of 3-methoxybenzyl alcohol (10 mmol) and a catalytic amount of DMF in CH₂Cl₂ (20 mL) at 0°C, add thionyl chloride (12 mmol) dropwise.[4]
-
Allow the reaction mixture to stir at room temperature for 1 hour.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[4]
-
Upon completion, carefully pour the mixture into a saturated NaHCO₃ solution (20 mL).[4]
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).[4]
-
Combine the organic layers and wash with water (20 mL) and brine (20 mL).[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[4]
-
Purify the product by silica (B1680970) gel column chromatography if necessary.[4]
Protocol 2: N-Benzylation of an Aromatic Heterocycle (e.g., Benzimidazole)
This protocol illustrates the use of this compound to introduce a protecting or functional group onto a nitrogen-containing ring system.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saturated ammonium (B1175870) chloride solution (NH₄Cl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve benzimidazole (2.4 mmol) in DMSO (24 mmol) in a flame-dried flask.
-
While stirring the solution at room temperature, add a 1 M solution of KOtBu in THF (16.8 mmol).
-
Add this compound (2.6 mmol) to the reaction mixture.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated NH₄Cl solution.
-
Extract the product with EtOAc (3 times).
-
Combine the organic extracts, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the pure N-(3-methoxybenzyl)benzimidazole.
Applications in Drug Discovery: The Synthesis of Neuroprotective Macamides
This compound is a key reagent in the synthesis of a class of neuroprotective compounds known as macamides.[5] These molecules, originally isolated from the Maca plant, are derivatives of fatty acids and N-benzylamines.
Neuroprotective Signaling Pathway of Macamides
Macamides exert their neuroprotective effects through a multi-faceted mechanism primarily involving the endocannabinoid system.[5][6] They have been shown to inhibit fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA).[7] This inhibition leads to an increase in endogenous anandamide levels, which in turn activates cannabinoid receptor 1 (CB1).[5] Activation of CB1 receptors triggers downstream signaling cascades that promote neuronal survival, including the activation of the Akt and CREB pathways.[6]
Caption: Neuroprotective signaling pathway of macamides.
Experimental Workflow for Macamide Synthesis
The synthesis of macamides typically involves the coupling of a fatty acid chloride with a substituted benzylamine, in this case, 3-methoxybenzylamine, which can be prepared from this compound.
Caption: General experimental workflow for macamide synthesis.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, offering a stable and reactive means of introducing the 3-methoxybenzyl group. Its application extends from its use as a protecting group to being a crucial component in the synthesis of biologically active molecules like the neuroprotective macamides. The choice between this compound and other benzylating agents will depend on the specific requirements of the reaction, including the nature of the substrate, desired reaction conditions, and cost considerations. The provided data and protocols serve as a guide for researchers to make informed decisions in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Neuroprotective activity of macamides on manganese-induced mitochondrial disruption in U-87 MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of macamides from Lepidium meyenii Walp. against corticosterone-induced neurotoxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isomeric Purity Analysis of 3-Methoxybenzyl Chloride
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chemical intermediates is a cornerstone of quality control and successful synthesis. 3-Methoxybenzyl chloride, a key building block in the pharmaceutical and fine chemical industries, is often accompanied by its positional isomers, 2-methoxybenzyl chloride and 4-methoxybenzyl chloride. The presence of these impurities can lead to undesired side reactions, impact product yield, and compromise the efficacy and safety of the final active pharmaceutical ingredient (API).
This guide provides an objective comparison of two primary analytical techniques for the determination of the isomeric purity of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into detailed experimental protocols, present comparative performance data, and offer insights to help you select the most suitable method for your analytical needs.
At a Glance: GC vs. HPLC for Isomeric Purity
The choice between Gas Chromatography and High-Performance Liquid Chromatography for the analysis of this compound and its isomers hinges on factors such as the required separation efficiency (resolution), analysis speed, and the thermal stability of the analytes.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle of Separation | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and polarity. | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity and specific interactions. |
| Typical Stationary Phase | Mid-to-high polarity columns (e.g., 50% Phenyl-methylpolysiloxane) | Phenyl-based columns for π-π interactions (e.g., Phenyl-Hexyl) |
| Resolution of Isomers | Excellent, baseline separation achievable based on boiling point and polarity differences. | Very good, baseline separation achievable with optimized column and mobile phase. |
| Analysis Time | Typically faster due to higher flow rates of the carrier gas. | Generally longer run times compared to GC. |
| Sample Derivatization | Not required for these analytes. | Not required. |
| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV-Vis Detector, Mass Spectrometry (MS) |
| Key Advantage | High resolution and speed. | Versatility and suitability for a wide range of compounds. |
Understanding the Separation Challenge
The three isomers of methoxybenzyl chloride possess the same molecular weight and similar chemical properties, making their separation a non-trivial task. The primary physical property that differentiates them for GC analysis is their boiling point. For HPLC, the subtle differences in the polarity and the position of the methoxy (B1213986) group on the benzene (B151609) ring can be exploited to achieve separation.
Physical Properties of Methoxybenzyl Chloride Isomers:
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-Methoxybenzyl chloride | 614-99-3 | 156.61 | 215.2[1] |
| This compound | 824-98-6 | 156.61 | 124 °C at 13 mmHg[2] |
| 4-Methoxybenzyl chloride | 824-94-2 | 156.61 | 117-118 °C at 14 mmHg[3][4] |
Note: Boiling points at reduced pressure are provided as reported. The order of elution in GC is expected to follow the order of boiling points at atmospheric pressure.
Recommended Analytical Methods and Protocols
Based on established chromatographic principles for separating positional isomers, the following GC and HPLC methods are recommended for the isomeric purity analysis of this compound.
Gas Chromatography (GC-FID) Method
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. The separation of methoxybenzyl chloride isomers by GC is primarily driven by their differences in boiling points and interactions with the stationary phase. A mid-polarity column is recommended to enhance the separation of these polar analytes.
Experimental Protocol:
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column injection system.
-
Column: 50% Phenyl-methylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
Expected Performance:
This method is anticipated to provide baseline separation of the three isomers, with the elution order being 4-methoxybenzyl chloride, followed by this compound, and then 2-methoxybenzyl chloride, corresponding to their increasing boiling points. The use of a 50% phenyl-methylpolysiloxane column provides a good balance of polarity to effectively resolve these positional isomers.[5]
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds. For aromatic positional isomers like methoxybenzyl chloride, a stationary phase capable of π-π interactions is highly effective. A phenyl-based column is therefore recommended.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector, pump, and autosampler.
-
Column: Phenyl-Hexyl column (or similar phenyl-based column), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 272 nm (based on the UV absorption of the benzyl (B1604629) chromophore, optimization may be required).[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL and filter through a 0.45 µm syringe filter.
Expected Performance:
The phenyl column will facilitate separation based on the differential π-π interactions between the electron-rich aromatic rings of the isomers and the stationary phase. The position of the electron-donating methoxy group will influence these interactions, allowing for their chromatographic resolution.
Visualizing the Analytical Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the general workflow for isomeric purity analysis and a decision-making process for selecting the appropriate technique.
Caption: General workflow for the isomeric purity analysis of this compound.
References
- 1. 2-Methoxy benzyl chloride | 7035-02-1 | FM12588 [biosynth.com]
- 2. 3-甲氧基氯苄 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Methoxybenzyl chloride | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Methoxybenzylchloride | 824-94-2 [chemicalbook.com]
- 5. Retention behavior of alkyl-substituted polycyclic aromatic sulfur heterocycle isomers in gas chromatography on stationary phases of different selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultraviolet absorption spectrum of the benzyl cation observed by the pulse radiolysis of benzyl chloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 3-Methoxybenzyl Chloride: A Comprehensive Guide for Laboratory Personnel
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-methoxybenzyl chloride, a corrosive and hazardous chemical. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure a safe laboratory environment and compliance with hazardous waste regulations.
This compound is classified as a hazardous material due to its corrosive nature, causing severe skin burns and eye damage.[1] Improper disposal can lead to environmental contamination and pose a significant health risk. This guide outlines the necessary personal protective equipment (PPE), step-by-step disposal procedures for small laboratory quantities, and spill management protocols.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its hazards. This substance is a lachrymator, meaning it can cause tearing, and is harmful if inhaled, swallowed, or absorbed through the skin.[1] All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles and a face shield are mandatory. |
| Hand Protection | Wear nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat or chemical-resistant apron should be worn. |
| Respiratory | Use a NIOSH-approved respirator if not working in a fume hood. |
Laboratory-Scale Disposal Procedure
For small quantities of unwanted this compound (typically <10g), a chemical neutralization method via hydrolysis can be employed to render the compound less hazardous before collection by a licensed waste disposal service. This procedure converts the reactive benzyl (B1604629) chloride to the less hazardous 3-methoxybenzyl alcohol and a salt.
Experimental Protocol: Neutralization via Hydrolysis
-
Preparation: In a chemical fume hood, prepare a 10% aqueous solution of sodium hydroxide (B78521) (NaOH). For every 1 gram of this compound, you will need approximately 10 mL of the 10% NaOH solution. This provides a significant molar excess of the base.
-
Reaction Setup: Place a stir bar in a beaker or flask of appropriate size containing the 10% NaOH solution. Begin stirring to create a vortex. The container should be placed in a secondary container (e.g., a larger beaker or an ice bath) to manage any potential exotherm.
-
Slow Addition: Slowly and carefully add the this compound dropwise to the stirring NaOH solution. The reaction is exothermic, and a controlled addition rate is crucial to prevent splashing and excessive heat generation.
-
Reaction Time: Allow the mixture to stir at room temperature for at least 24 hours to ensure the complete hydrolysis of the benzyl chloride.
-
Neutralization: After 24 hours, check the pH of the solution. If it is still highly basic (pH > 9), neutralize it by slowly adding a dilute acid (e.g., 1M hydrochloric acid) until the pH is between 6 and 8.
-
Waste Collection: The resulting solution, containing 3-methoxybenzyl alcohol, sodium chloride, and water, should be transferred to a clearly labeled hazardous waste container. Even after neutralization, this mixture must be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office or a licensed contractor.
Spill Management
In the event of a spill, evacuate the immediate area and ensure proper ventilation. Wearing the appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a commercial chemical absorbent.[1][2] Do not use combustible materials like paper towels. Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. The spill area should then be decontaminated with a soap and water solution.
Final Disposal Logistics
All waste generated from the handling and disposal of this compound, including empty containers and contaminated materials, is considered hazardous waste.[1]
-
Contaminated Materials: Used PPE, absorbent materials, and any other items that have come into contact with this compound must be collected in a designated hazardous waste container.
-
Empty Containers: "Empty" containers may still contain hazardous residues. These should be tightly sealed and disposed of as hazardous waste.
-
Waste Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of all related hazardous waste. Do not pour any of these materials down the drain.
By following these procedures, laboratory personnel can safely manage and dispose of this compound, minimizing risks to themselves and the environment.
Diagram of Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Methoxybenzyl chloride
Safe Handling of 3-Methoxybenzyl Chloride: A Procedural Guide
This guide provides essential safety and logistical information for handling this compound (CAS No. 824-98-6) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational and disposal procedures. Adherence to these guidelines is critical due to the hazardous nature of this chemical.
Hazard Summary: this compound is a corrosive liquid that causes severe skin burns and eye damage.[1][2][3][4] It is also classified as a lachrymator, a substance that irritates the eyes and causes tearing.[1][3] The compound is moisture-sensitive and may cause respiratory irritation.[1][5] Accidental exposure requires immediate and specific first-aid measures.
Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 824-98-6 |
| Molecular Formula | C₈H₉ClO[1][6] |
| Molecular Weight | 156.61 g/mol [1][4][6] |
| Appearance | Clear, colorless to light yellow liquid[1][6][7] |
| Density | 1.078 g/mL at 25 °C[6][8][9] |
| Boiling Point | 124 °C @ 13 mmHg[6][8][9] |
| Flash Point | 101 °C (213.8 °F) - closed cup[8] |
| Storage Temperature | 2-8°C (Refrigerated)[8][9] |
Operational and Safety Protocols
The following step-by-step procedures are designed to minimize risk during the handling, storage, and disposal of this compound.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5][10]
-
Safety Equipment: Ensure that eyewash stations and safety showers are unobstructed and readily accessible near the workstation.[11]
-
Material Preparation: Before starting work, gather all necessary equipment, including appropriate containers, spill cleanup materials, and waste containers.
Required Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent contact and exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to European Standard EN166 or OSHA 29 CFR 1910.133).[3][5][11] A full-face shield is also recommended.[8]
-
Skin Protection:
-
Respiratory Protection: For standard laboratory use under a fume hood, respiratory protection may not be required. However, if exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK, EN14387).[3][8][12]
Step-by-Step Handling Procedure
-
Don PPE: Before handling the chemical, put on all required PPE as specified above.
-
Transfer: When transferring the liquid, use a chemical fume hood. Avoid breathing any mists or vapors.[1][11]
-
Dispensing: Use appropriate tools like a pipette or syringe for accurate and safe dispensing. Prevent splashing.
-
Reaction Setup: If using in a reaction, ensure the apparatus is secure and properly assembled to prevent leaks.
-
Post-Handling: After handling, wash your hands thoroughly with soap and water.[10][11] Do not eat, drink, or smoke in the work area.
Storage and Transport
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place designated as a "corrosives area".[1][5][11] The chemical should be kept refrigerated at 2-8°C.[8][9]
-
Incompatible Materials: Keep away from incompatible materials such as bases, alcohols, amines, metals, and strong oxidizing agents.[1][11]
-
Transport: When moving the chemical, ensure the container is sealed and secured on a stable cart.
Emergency and Disposal Plans
Immediate action is crucial in the event of an emergency.
Spill Response Protocol
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing full PPE, contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or vermiculite.[1][3][11] Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a suitable, labeled, and closed container for chemical waste.[1][3][11]
-
Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating agent and wipe down all surfaces.
-
Dispose: Dispose of the waste container according to institutional and local regulations.
First-Aid Measures
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2][3][11] Remove contact lenses if it is safe to do so.[2][13] Seek immediate medical attention from an ophthalmologist.[2]
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[1][2][11] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[1][5][11] Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][5][11] If breathing is difficult or has stopped, provide artificial respiration.[5][10][13] Seek immediate medical attention.[2][11]
-
Ingestion: Do NOT induce vomiting.[1][2][11] Rinse the mouth with water.[2][5] Never give anything by mouth to an unconscious person.[1][11] Seek immediate medical attention.[2][11]
Disposal Plan
-
Chemical Waste: Dispose of unused this compound and any contaminated materials (e.g., absorbent pads, gloves) as hazardous chemical waste.[11]
-
Containers: Empty containers should be triple-rinsed with a suitable solvent and disposed of according to institutional guidelines.
-
Regulations: All disposal must be conducted through an approved waste disposal plant in accordance with local, state, and federal regulations.[7][11]
Procedural Workflow Diagram
The following diagram illustrates the logical workflow for handling this compound, from preparation to emergency response.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.no [fishersci.no]
- 4. This compound | C8H9ClO | CID 69994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | 824-98-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 3-甲氧基氯苄 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | 824-98-6 [chemicalbook.com]
- 10. This compound(824-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
